N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
Description
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Properties
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylbenzamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.C2H2O4/c1-15(2)13(17)11-5-3-4-6-12(11)16-9-7-14-8-10-16;3-1(4)2(5)6/h3-6,14H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOMWAWXONXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1N2CCNCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657097 | |
| Record name | Oxalic acid--N,N-dimethyl-2-(piperazin-1-yl)benzamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494782-69-3 | |
| Record name | Oxalic acid--N,N-dimethyl-2-(piperazin-1-yl)benzamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-2-(piperazin-1-yl)benzamide, particularly in its oxalate salt form (CAS No. 494782-69-3), is a synthetic organic compound featuring a benzamide scaffold linked to a piperazine moiety. This guide provides a comprehensive technical overview of its core chemical properties, drawing from available data and contextualized by the broader understanding of related chemical classes. The document is structured to deliver scientifically rigorous information essential for professionals in research and drug development, covering its chemical identity, physicochemical characteristics, a plausible synthetic route, and an exploration of its potential pharmacological significance based on the activities of analogous structures.
Chemical Identity and Structure
N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate is the salt formed between the basic free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, and oxalic acid. The presence of the piperazine ring provides two nitrogen atoms, one of which is tertiary and integrated into the benzamide structure, while the other is a secondary amine capable of salt formation.
Molecular Formula: C₁₅H₂₁N₃O₅[1]
Molecular Weight: 323.34 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Synonyms:
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely published in peer-reviewed literature. The following table summarizes available information from commercial suppliers and provides estimated values based on the chemical structure.
| Property | Value/Information | Source/Method |
| Melting Point | Data not available. Related compounds, such as N,N-dimethylbenzamide, have a melting point of 43-45 °C. The oxalate salt form is expected to have a significantly higher melting point. | General chemical principles |
| Solubility | Data not available. The oxalate salt is likely to have some solubility in water and polar organic solvents like methanol and DMSO. Solubility in nonpolar solvents is expected to be low. | General chemical principles |
| pKa | Data not available. The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa values will be influenced by the electron-withdrawing effect of the benzamide group. | General chemical principles |
| Topological Polar Surface Area (TPSA) | 4.0 Ų | Calculated[3] |
| Number of Rotatable Bonds | 3 | Calculated[3] |
Synthesis and Characterization
A plausible synthetic route for N,N-Dimethyl-2-(piperazin-1-yl)benzamide involves a nucleophilic aromatic substitution or a coupling reaction. A common approach for similar structures is the reaction of a suitably activated benzoic acid derivative with piperazine.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N,N-Dimethyl-2-fluorobenzamide
-
To a solution of 2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) cooled in an ice bath, add a solution of dimethylamine (in excess) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-2-fluorobenzamide.
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide
-
In a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), dissolve N,N-Dimethyl-2-fluorobenzamide and an excess of piperazine.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the free base.
Step 3: Formation of the Oxalate Salt
-
Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of oxalic acid (1 equivalent) in the same solvent dropwise.
-
Stir the mixture at room temperature. The oxalate salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
While specific spectra for this compound are not publicly available, the following are the expected key features in its analytical characterization:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzamide ring, the methyl protons of the dimethylamino group, and the methylene protons of the piperazine ring. The integration of these signals would confirm the ratio of these different proton environments.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbons, and the carbons of the piperazine ring.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations. The presence of the oxalate salt may introduce additional bands corresponding to the carboxylate group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide. Fragmentation patterns would likely involve cleavage of the amide and piperazine moieties.
Potential Pharmacological Significance
The pharmacological profile of this compound has not been extensively reported. However, the constituent chemical motifs—the benzamide and piperazine moieties—are prevalent in a wide range of biologically active molecules.
Insights from Analogous Structures
-
Benzamide Derivatives: This class of compounds exhibits a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[3] The substitution pattern on the benzamide ring is a critical determinant of their biological activity.
-
Piperazine Derivatives: The piperazine ring is a common scaffold in medicinal chemistry, found in drugs with antihistaminic, antibacterial, and antipsychotic properties.[4] Many piperazine-containing compounds are known to interact with central nervous system (CNS) receptors.
Given the combination of these two pharmacophores, it is plausible that N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its salts could exhibit activity within the CNS. Further research, including receptor binding assays and in vivo studies, would be necessary to elucidate its specific pharmacological profile.
Safety and Handling
Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. It should be handled with the care accorded to a new chemical entity of unknown toxicity.
Conclusion
This compound is a compound of interest for chemical and pharmacological research due to its structural features. While detailed experimental data on its physicochemical and biological properties are currently limited in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further investigation is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.
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- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Xenobiotics.
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An In-depth Technical Guide to the Structure Elucidation of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Abstract
The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of drug discovery and development. This whitepaper provides a comprehensive, in-depth technical guide on the structural elucidation of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. As a compound of interest in pharmaceutical research, its precise molecular architecture is critical for understanding its physicochemical properties, mechanism of action, and safety profile. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and field-proven insights. We will explore a multi-technique analytical approach, detailing not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating system for structural confirmation. The methodologies discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.
Introduction: The Imperative of Structural Certainty
N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a substituted benzamide derivative featuring a piperazine moiety.[1] The formation of its oxalate salt is a common strategy in pharmaceutical development to improve properties such as crystallinity, stability, and solubility. The precise connectivity of the atoms in the benzamide portion, the substitution pattern on the aromatic ring, and the confirmation of the salt formation are paramount. An error in structural assignment can lead to misinterpretation of biological data and significant setbacks in the development pipeline.
This guide will walk through a logical and synergistic workflow for the complete structural characterization of this compound, from initial confirmation of the molecular formula to the definitive three-dimensional arrangement of atoms in space.
The Analytical Gauntlet: A Multi-faceted Approach to Structure Elucidation
No single analytical technique can provide the complete structural picture with absolute certainty. A confluence of spectroscopic and crystallographic data is essential for irrefutable proof of structure. Our approach is designed to be a self-validating system, where the results from each technique corroborate and build upon the others.
Workflow for Structure Elucidation
Caption: A synergistic workflow for comprehensive structure elucidation.
Mass Spectrometry (MS): The First Glimpse of the Molecule
Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing precise information on molecular weight and elemental composition.[2][3]
Rationale and Experimental Choice
The primary objective is to determine the exact mass of the protonated free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, and to observe fragments that provide initial structural clues. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for polar, thermally labile molecules and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is crucial for accurate mass determination.[4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in a suitable solvent such as methanol or acetonitrile/water (1:1 v/v) to a final concentration of ~1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[3]
-
Ionization: Introduce the sample solution into the ESI source in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Predicted Data and Interpretation
The free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, has a chemical formula of C₁₃H₁₉N₃O.
| Parameter | Predicted Value | Rationale |
| Chemical Formula | C₁₃H₁₉N₃O | Based on the known structure of the free base.[1] |
| Monoisotopic Mass | 233.1528 g/mol | Calculated exact mass. |
| Expected [M+H]⁺ Ion | 234.1601 m/z | The primary ion expected in positive mode ESI-MS. |
| Key Fragments | m/z 162, 134, 70 | Predicted from fragmentation of the piperazine and benzamide moieties.[5] |
The observation of a high-resolution mass corresponding to the [M+H]⁺ ion within a narrow mass error tolerance (e.g., < 5 ppm) provides strong evidence for the elemental composition of the parent molecule. Further fragmentation analysis (MS/MS) can be performed to confirm the connectivity of the benzamide and piperazine rings.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Molecular Bonds
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] It is particularly useful for confirming the presence of the amide carbonyl, C-N bonds, and characteristics of the oxalate counter-ion.
Rationale and Experimental Choice
The goal is to identify characteristic vibrational frequencies corresponding to the functional groups within the molecule. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its simplicity and minimal sample preparation.[7]
Experimental Protocol: ATR-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[7]
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Functional Group |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2950-2800 | C-H Stretch | Aliphatic C-H (piperazine and N-methyl) |
| ~1720-1680 | C=O Stretch | Oxalate carbonyl |
| ~1640 | C=O Stretch | Amide I band (tertiary amide)[8] |
| ~1600, ~1475 | C=C Stretch | Aromatic ring |
| ~1400 | C-N Stretch | Amide C-N[8] |
| ~1300-1200 | C-O Stretch | Oxalate C-O |
The presence of a strong absorption band around 1640 cm⁻¹ is characteristic of a tertiary amide carbonyl group.[8] The spectrum will also show features of the oxalate dianion, which are expected to have strong C=O and C-O stretching vibrations.[9] The broad absorptions in the 2500-3000 cm⁻¹ region can also be indicative of the N-H⁺ stretches from the protonated piperazine nitrogen interacting with the oxalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[10][11] It provides detailed information about the carbon-hydrogen framework.
Rationale and Experimental Choice
A suite of NMR experiments is required for a full structural assignment.
-
¹H NMR: To identify the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).[12]
-
¹³C NMR: To determine the number of unique carbon environments.[13]
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC).[14]
DMSO-d₆ is a suitable solvent as it can dissolve the oxalate salt and its residual water peak does not interfere with key regions of the spectrum.
Experimental Protocol: Multi-dimensional NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
Predicted ¹H and ¹³C NMR Data and Interpretation
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.5 | br s | 2H | N-H₂⁺ (Piperazine, protonated) |
| ~7.2-7.5 | m | 4H | Aromatic protons |
| ~3.0-3.4 | m | 8H | Piperazine ring protons |
| ~2.8, ~3.0 | s | 6H | N(CH₃)₂ protons (two singlets due to restricted rotation) |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~162 | C=O (Oxalate) |
| ~125-135 | Aromatic carbons |
| ~45-55 | Piperazine carbons |
| ~35-40 | N(CH₃)₂ carbons |
The presence of two singlets for the N,N-dimethyl group in the ¹H NMR spectrum is a key indicator of restricted rotation around the amide C-N bond, a common feature of amides.[15] The broad singlet for the piperazinium protons that disappears upon D₂O exchange would confirm their acidic nature. 2D NMR experiments would be used to definitively link all the protons and carbons, confirming the ortho-substitution pattern on the aromatic ring and the connection of the piperazine ring at the C2 position.
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful evidence for the structure, single-crystal X-ray crystallography stands alone in its ability to determine the absolute three-dimensional arrangement of atoms in the solid state.[16][17]
Rationale and Experimental Choice
The formation of a high-quality single crystal of the oxalate salt allows for the precise determination of bond lengths, bond angles, and the stoichiometry of the salt. This technique is the gold standard for unambiguous structure determination.[18]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of suitable size and quality, often by slow evaporation of a saturated solution.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a focused X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined.
Expected Results and Interpretation
The X-ray crystal structure would provide a definitive confirmation of:
-
The connectivity of the N,N-Dimethyl-2-(piperazin-1-yl)benzamide molecule.
-
The 1:1 stoichiometry between the protonated benzamide derivative and the oxalate dianion.
-
The specific nitrogen atom on the piperazine ring that is protonated.
-
The intricate network of hydrogen bonding and other intermolecular interactions within the crystal lattice.[19]
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved through a systematic and multi-technique approach.
Caption: Correlation of analytical techniques to structural information.
High-resolution mass spectrometry establishes the correct elemental composition. FTIR spectroscopy confirms the presence of the key amide and oxalate functional groups. A full suite of NMR experiments maps out the proton and carbon skeleton, confirming atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure and salt stoichiometry. Each step in this workflow validates the previous one, culminating in a robust and trustworthy structural assignment that is essential for advancing pharmaceutical research and development. The validation of these analytical methods is a critical component of regulatory compliance and ensures the integrity of the data generated.[20][21][22][23]
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An In-Depth Technical Guide to N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate (CAS Number: 494782-69-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate is a chemical compound featuring a benzamide scaffold linked to a piperazine moiety. This structural combination is of significant interest in medicinal chemistry, as both benzamide and piperazine derivatives are known to exhibit a wide range of pharmacological activities.[1][2] The presence of the piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties and allows for diverse substitutions to modulate biological activity.[1][3] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, a plausible synthetic approach, and its potential, yet underexplored, biological significance.
Chemical Properties and Characterization
A summary of the key chemical properties for N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its oxalate salt is presented in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 494782-69-3 | [4] |
| Molecular Formula (Oxalate) | C₁₅H₂₁N₃O₅ | [5] |
| Molecular Formula (Free Base) | C₁₃H₁₉N₃O | [4] |
| Synonyms | 1-[2-(DIMETHYLCARBAMOYL)PHENYL]PIPERAZINE OXALATE | [4] |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structural integrity of the molecule, identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound and its fragments.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide carbonyl (C=O) and N-H bonds of the piperazine ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Synthesis and Purification
A specific, detailed synthesis protocol for this compound is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for related benzamide and piperazine derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve a two-step process: the formation of the benzamide and subsequent salt formation.
Proposed Synthetic Workflow
Caption: Proposed two-part synthetic workflow for this compound.
Experimental Protocol: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide (Free Base)
-
Reaction Setup: To a solution of N,N-dimethyl-2-chlorobenzamide (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane) in a flame-dried round-bottom flask, add piperazine (1.1-1.5 equivalents).
-
Catalysis (if required): For a Buchwald-Hartwig amination, add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP or Xantphos), along with a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-Dimethyl-2-(piperazin-1-yl)benzamide.
Experimental Protocol: Oxalate Salt Formation
-
Dissolution: Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Acidification: To this solution, add a solution of oxalic acid (1 equivalent) in the same solvent dropwise with stirring.
-
Precipitation: The oxalate salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.
Potential Pharmacological Significance
While no specific biological data for this compound has been found, the constituent chemical moieties suggest several potential areas of pharmacological interest.
Potential Therapeutic Areas
-
Oncology: Benzamide derivatives are known to exhibit antitumor properties. For instance, some piperazine-based benzamide derivatives have shown potential as anti-glioblastoma agents.[2]
-
Central Nervous System (CNS) Disorders: Piperazine derivatives are prevalent in drugs targeting the CNS, with applications as antipsychotics, antidepressants, and anxiolytics.[3] Their mechanism often involves interaction with neurotransmitter receptors.
-
Glycine Transporter-1 (GlyT-1) Inhibition: Structurally related N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been investigated as inhibitors of GlyT-1, a target for treating schizophrenia and other CNS disorders.[6]
The general structure of N,N-Dimethyl-2-(piperazin-1-yl)benzamide suggests it could be a scaffold for the development of novel therapeutic agents in these and other areas. Further research is required to elucidate its specific biological targets and mechanism of action.
Safety and Handling
According to available Safety Data Sheet (SDS) information, this compound should be handled with care. It is advised to avoid contact with skin and eyes and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. The toxicological properties of this compound have not been fully investigated, and it is intended for research and development purposes only.
Conclusion
This compound is a compound with a chemical structure that suggests significant potential for further investigation in drug discovery and development. While specific biological and detailed analytical data are currently limited in the public domain, this guide provides a foundational understanding of its chemical properties and a plausible synthetic route based on established chemical principles. The diverse pharmacological activities associated with its core moieties—benzamide and piperazine—underscore the rationale for its synthesis and future biological evaluation. Researchers and scientists are encouraged to explore the therapeutic potential of this and related compounds, which may hold promise for the development of novel treatments for a range of diseases.
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Mori, M., et al. Spectrophotometric determination of oxalate ion with N,N'-diethyl-N,N'-[[4,4'-dihydroxy-1,1'-binaphthalene]-3,3'-diyl]bisbenzamide and copper(II). Talanta. 2004;62(4):749-754. [Link]
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Hovhannisyan, A. A., et al. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. 2021;354(1):e2000208. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Introduction
N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a chemical entity belonging to the piperazine-benzamide class of compounds. While direct pharmacological studies on this specific molecule are not extensively available in peer-reviewed literature, its structural motifs are prevalent in a significant number of pharmacologically active agents. This guide synthesizes the current understanding of the mechanism of action of structurally related compounds to propose a putative mechanism for N,N-Dimethyl-2-(piperazin-1-yl)benzamide. The core hypothesis is that this compound acts as a ligand for dopamine receptors, a characteristic feature of many N-phenylpiperazine and benzamide derivatives.[1][2]
The piperazine ring, in particular, is a well-established scaffold in medicinal chemistry, known to enhance interactions with dopamine and serotonin receptors.[2] This guide will delve into the likely molecular targets, the anticipated signaling pathways, and the experimental methodologies required to validate these hypotheses. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characterization of novel psychoactive compounds.
Putative Molecular Target: Dopamine Receptors
The primary molecular targets for many piperazine-benzamide derivatives are the dopamine D2 and D3 receptors.[3][4][5] These G-protein coupled receptors (GPCRs) are crucial in regulating a wide array of neurological and physiological processes, including motor control, cognition, motivation, and reward. Their dysfunction is implicated in several psychiatric and neurological disorders, making them important therapeutic targets.
Based on structure-activity relationships within this chemical class, it is highly probable that N,N-Dimethyl-2-(piperazin-1-yl)benzamide exhibits affinity for D2 and/or D3 receptors. The N-phenylpiperazine moiety is a common feature in ligands targeting these receptors.[1][2]
Proposed Signaling Pathway
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which couple to Gi/o G-proteins. Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, Gi/o coupling can lead to the modulation of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.
Caption: Putative signaling pathway of N,N-Dimethyl-2-(piperazin-1-yl)benzamide via D2/D3 receptors.
Experimental Characterization
To elucidate the precise mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, a series of in vitro and in vivo experiments would be required. The following protocols are standard in the field for characterizing ligands targeting dopamine receptors.
Radioligand Binding Assays
The initial step in characterizing a novel compound is to determine its binding affinity for the hypothesized receptors. Competitive radioligand binding assays are the gold standard for this purpose.
Objective: To determine the binding affinity (Ki) of N,N-Dimethyl-2-(piperazin-1-yl)benzamide for human dopamine D2 and D3 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines expressing human dopamine D2 or D3 receptors (e.g., HEK293 or CHO cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors or [3H]-7-OH-DPAT for D3 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (N,N-Dimethyl-2-(piperazin-1-yl)benzamide).
-
Incubation and Filtration: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for radioligand binding assays.
Functional Assays
Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or partial agonist at the receptor.
Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of N,N-Dimethyl-2-(piperazin-1-yl)benzamide at dopamine D2 and D3 receptors.
Methodology (cAMP Assay):
-
Cell Culture: Cells expressing the receptor of interest are plated in multi-well plates.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels). The test compound is then added at various concentrations.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The effect of the compound on cAMP levels is plotted against its concentration to determine its efficacy and potency.
Quantitative Data from Structurally Related Compounds
The following table summarizes the binding affinities of some N-phenylpiperazine and benzamide derivatives for dopamine D2 and D3 receptors, providing a reference for the potential affinity of N,N-Dimethyl-2-(piperazin-1-yl)benzamide.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 | [3][4][5] |
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 | [3][4][5] |
| LS-3-134 | hD3 | 0.17 | [1] |
Note: "h" denotes human receptor.
Other Potential Biological Activities
While the primary hypothesis centers on dopamine receptors, the piperazine-benzamide scaffold is versatile and can interact with other targets.
-
Serotonin Receptors: Many dopamine receptor ligands also exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2] This cross-reactivity can significantly influence the overall pharmacological profile of a compound.
-
Other GPCRs and Transporters: Depending on the specific substitutions, these scaffolds have also been reported to interact with other targets such as opioid receptors or glycine transporters.[6][7]
Therefore, a comprehensive characterization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide would involve screening against a panel of receptors and transporters to determine its selectivity profile.
Conclusion
In the absence of direct experimental data, the mechanism of action of this compound can be reasonably hypothesized based on the extensive literature on structurally related compounds. The most probable mechanism involves its action as a ligand at dopamine D2 and D3 receptors, likely modulating downstream signaling pathways through Gi/o G-protein coupling. To confirm this hypothesis and fully characterize its pharmacological profile, a systematic investigation using standard in vitro and in vivo assays is essential. This guide provides a framework for such an investigation, from initial binding studies to functional characterization and selectivity profiling. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound.
References
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Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., Schwartz, J. C., Sippl, W., Sokoloff, P., & Stark, H. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3883–3899. [Link]
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Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., Schwartz, J. C., Sippl, W., Sokoloff, P., & Stark, H. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(15), 3883–3899. [Link]
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N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate biological activity
An In-depth Technical Guide to the Anticipated Biological Activity of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate and its Analogs
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of this compound, a molecule belonging to the versatile class of piperazine-based benzamide derivatives. Direct pharmacological data on this specific oxalate salt is not extensively documented in peer-reviewed literature. Therefore, this document employs a predictive, analog-based approach, synthesizing data from structurally related compounds to forecast its likely mechanisms of action, biological targets, and therapeutic potential. We provide a framework for its investigation, detailing field-proven experimental protocols for cytotoxicity, receptor binding, and in vivo efficacy studies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this chemical class.
Introduction: The Piperazine-Benzamide Scaffold
The piperazine-benzamide core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. The six-membered piperazine ring, with its two nitrogen atoms, offers a versatile anchor for chemical modification, influencing solubility, basicity, and receptor interaction geometry. The benzamide portion provides a rigid aromatic system capable of engaging in various non-covalent interactions, including pi-stacking and hydrogen bonding.
N,N-Dimethyl-2-(piperazin-1-yl)benzamide combines these features, suggesting a high potential for biological activity. While specific data for the oxalate salt (CAS 494782-69-3) is limited to supplier catalogues[1][2][3][4], the extensive research on its analogs allows for a well-grounded exploration of its probable pharmacological profile. Based on a comprehensive review of the literature, this guide will focus on the most prominent activities demonstrated by this chemical family: anticancer, antipsychotic, and opioid receptor modulation.
Predicted Anticancer and Anti-proliferative Activity
A significant body of research points to the potent anti-glioblastoma and general anti-proliferative effects of piperazine-based benzamide derivatives.[5] The primary mechanism often involves the disruption of cell cycle progression and the induction of apoptosis.
Proposed Mechanism of Action: Cell Cycle Arrest
Structurally similar compounds have been shown to inhibit the proliferation of glioblastoma cell lines (U87-MG, U251, C6) by arresting the cell cycle.[5] A key pathway implicated is the p16INK4a-CDK4/6-pRb pathway.[5] The compound is hypothesized to upregulate the expression of tumor suppressor proteins like p16INK4a, which in turn inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). This prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state and thereby arresting the cell cycle at the G1/S checkpoint.
Caption: Hypothesized mechanism of cell cycle arrest by piperazine-benzamide derivatives.
Quantitative Data from Analog Studies
The anti-proliferative potency of piperazine-benzamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| L19 | C6 (Glioblastoma) | 0.15 | [5] |
| L19 | U87-MG (Glioblastoma) | 0.29 | [5] |
| L19 | U251 (Glioblastoma) | 1.25 | [5] |
| Compound 4b | HepG2 (Liver Cancer) | 4.8 | [6] |
| Compound 4g | HepG2 (Liver Cancer) | 5.1 | [6] |
| Compound 4c | A549 (Lung Cancer) | 46.6 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for determining the IC50 of a test compound against cancer cell lines.[6][7]
Objective: To measure the dose-dependent cytotoxic effect of this compound.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., U87-MG, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Predicted Neuropsychiatric Activity
The piperazine-benzamide scaffold is a cornerstone of many antipsychotic drugs, primarily through its interaction with dopamine and serotonin receptors.[8]
Proposed Mechanism of Action: Multi-Target Receptor Modulation
Many effective antipsychotics function as antagonists or partial agonists at dopamine D2 receptors and modulate various serotonin (5-HT) receptors, particularly 5-HT1A (as agonists) and 5-HT2A (as antagonists).[8] This multi-target approach is believed to provide antipsychotic efficacy while mitigating side effects like extrapyramidal symptoms. Given its structure, this compound is a prime candidate for interacting with these receptors.
Quantitative Data from Analog Studies
Receptor affinity is typically measured via radioligand binding assays and expressed as the inhibition constant (Ki) or as IC50 values.
| Compound | Target Receptor | Ki (nM) | Source |
| Compound 11 | Dopamine D2 | 1.8 | [8] |
| Compound 11 | Serotonin 5-HT1A | 1.5 | [8] |
| Compound 11 | Serotonin 5-HT2A | 0.52 | [8] |
| WC-10 | Dopamine D3 | 1.2 (Kd) | [9] |
| Compound 1 | Sigma 1 (S1R) | 3.2 | [10] |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for dopamine and serotonin receptors.
Methodology:
-
Membrane Preparation: Use cell membranes from cell lines recombinantly expressing the target receptor (e.g., HEK-293 cells expressing D2 receptors).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Spiperone for D2), and varying concentrations of the unlabeled test compound.
-
Nonspecific Binding: Prepare parallel wells containing a high concentration of a known unlabeled ligand (e.g., Haloperidol) to determine nonspecific binding.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Predicted Opioid Receptor Activity
Certain structural modifications to the piperazine-benzamide core can impart potent activity at opioid receptors, offering potential for novel analgesics with improved side-effect profiles.[11][12]
Proposed Mechanism of Action: µ- and δ-Opioid Receptor Agonism
Analogs have been identified as potent agonists at both µ- (mu) and δ- (delta) opioid receptors.[11] Dual agonism is a therapeutic strategy aimed at achieving strong analgesia via µ-receptor activation while potentially mitigating tolerance and other side effects through simultaneous δ-receptor activation.
Quantitative Data from Analog Studies
Functional activity is often assessed in ex vivo tissue bath assays and expressed as the half-maximal effective concentration (EC50).
| Compound | Assay | Target Receptor | EC50 (nM) | Source |
| Compound 23 | Guinea Pig Ileum | µ-opioid | 0.67 | [11] |
| Compound 23 | Mouse Vas Deferens | δ-opioid | 1.1 | [11] |
| Compound 6a | Radioligand Binding | δ-opioid | 0.87 (IC50) | [13] |
Summary and Future Directions
This compound belongs to a chemical class with a rich and diverse pharmacological profile. Based on extensive data from structural analogs, it is predicted to exhibit biological activity in the domains of oncology, neuroscience, and pain management. The most promising avenues for investigation are its potential as an anti-proliferative agent acting via cell cycle arrest, a multi-target antipsychotic modulating dopaminergic and serotonergic systems, and a dual-agonist opioid analgesic.
The immediate and necessary next step is the systematic in vitro evaluation of this compound. A comprehensive screening cascade, beginning with cytotoxicity assays against a panel of cancer cell lines and radioligand binding assays for key CNS receptors, is strongly recommended. Positive hits would then warrant further investigation into specific mechanisms and progression into in vivo models to establish efficacy and safety profiles. The protocols and predictive data contained within this guide provide a robust foundation for initiating such a drug discovery program.
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N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate: A Technical Guide to Unlocking its Therapeutic Potential
Foreword: The Unexplored Potential of a Privileged Scaffold
In the vast landscape of medicinal chemistry, the convergence of specific structural motifs often signals the potential for significant biological activity. N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate represents such a convergence, uniting the well-established pharmacophores of a benzamide and a piperazine ring. The piperazine ring is a cornerstone in drug design, lauded for its ability to improve pharmacokinetic properties and serve as a versatile scaffold.[1][2][3] Similarly, the benzamide moiety is a recurring feature in a multitude of approved drugs, recognized for its role in forming crucial interactions with biological targets. While this compound itself remains a largely uncharacterized entity in peer-reviewed literature, its constituent parts suggest a high probability of therapeutic relevance.
This technical guide, therefore, adopts a prospective approach. It is designed for the drug discovery and development professional, outlining a comprehensive strategy to systematically investigate the therapeutic potential of this promising, yet enigmatic, compound. We will proceed from foundational synthesis to a robust preclinical evaluation cascade, drawing upon established methodologies for analogous chemical structures to forge a logical and efficient path toward elucidating its pharmacological profile.
Section 1: Synthesis and Characterization
A robust and scalable synthetic route is the bedrock of any drug discovery program. For this compound, a plausible and efficient synthesis can be conceptualized based on established organic chemistry principles.
Proposed Synthetic Pathway
The synthesis of the parent compound, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, can be envisioned through a nucleophilic aromatic substitution followed by amidation, or a direct amidation approach. A common method involves the reaction of a suitably activated benzoic acid derivative with piperazine.[4]
Experimental Protocol: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide
-
Step 1: Synthesis of 2-(piperazin-1-yl)benzoic acid.
-
To a solution of 2-chlorobenzoic acid (1 equivalent) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO), add piperazine (2.5 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(piperazin-1-yl)benzoic acid.
-
-
Step 2: Amidation to form N,N-Dimethyl-2-(piperazin-1-yl)benzamide.
-
Suspend the 2-(piperazin-1-yl)benzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of dimethylamine (2 equivalents, as a solution in THF or as a gas bubbled through the solution) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N,N-Dimethyl-2-(piperazin-1-yl)benzamide.
-
-
Step 3: Oxalate Salt Formation.
-
Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide in a suitable solvent such as ethanol or isopropanol.
-
Add a solution of oxalic acid (1.1 equivalents) in the same solvent dropwise with stirring.
-
A precipitate of this compound should form.
-
Stir the mixture for 1-2 hours at room temperature and then cool in an ice bath to maximize precipitation.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
Physicochemical Characterization
A comprehensive characterization of the synthesized compound is crucial for quality control and regulatory purposes.
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Determines the percentage purity of the compound. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state form. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Assesses solubility in various buffers (pH range) and solvents. |
| Lipophilicity (LogP/LogD) | Shake-flask method or chromatographic methods | Predicts membrane permeability and general solubility behavior. |
Section 2: A Tiered Approach to Biological Screening
Given the novelty of the compound, a broad, yet systematic, screening strategy is warranted. This tiered approach allows for the efficient allocation of resources, starting with high-throughput in vitro assays and progressing to more complex in vivo models for promising hits.
Tier 1: High-Throughput In Vitro Screening
The initial screening phase aims to identify potential therapeutic areas by testing the compound against a diverse panel of cell lines and molecular targets.
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Viability/Proliferation Assays. [5][6][7]
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines (e.g., NCI-60 panel).
-
Method:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CellTiter-Glo®, or crystal violet staining.[7][8]
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
-
-
Antimicrobial Screening. [9][10][11]
-
Objective: To evaluate the compound's activity against a panel of pathogenic bacteria and fungi.
-
Method:
-
Use broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).
-
Incubate the microorganisms with serial dilutions of the compound in a suitable broth medium.
-
The MIC is the lowest concentration of the compound that inhibits visible growth.
-
-
Tier 2: Mechanism of Action and Early ADME-Tox
Once a promising area of activity is identified, the focus shifts to understanding how the compound works and assessing its drug-like properties.
Experimental Protocol: Elucidating Mechanism of Action (Anticancer Hit)
-
Cell Cycle Analysis.
-
Objective: To determine if the compound induces cell cycle arrest.
-
Method: Treat sensitive cancer cells with the IC₅₀ concentration of the compound for 24 hours. Stain the cells with propidium iodide and analyze the DNA content by flow cytometry.
-
-
Apoptosis Assays.
-
Objective: To investigate if the compound induces programmed cell death.
-
Method: Use Annexin V/propidium iodide staining followed by flow cytometry to detect early and late apoptotic cells. Western blotting for key apoptosis markers (e.g., cleaved caspase-3, PARP) can also be performed.
-
-
Target Identification (if unknown).
-
Objective: To identify the molecular target(s) of the compound.
-
Method: Employ techniques such as thermal proteome profiling, affinity chromatography, or computational target prediction based on structural similarity to known drugs.
-
Early ADME-Tox Profiling
A preliminary assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is critical at this stage to identify potential liabilities.[12][13][14][15]
| Assay | Purpose | Method |
| Metabolic Stability | To assess susceptibility to metabolism. | Incubation with liver microsomes or hepatocytes. |
| CYP450 Inhibition | To evaluate the potential for drug-drug interactions. | Fluorometric or LC-MS based assays with major CYP isoforms. |
| Plasma Protein Binding | To determine the fraction of free, active drug. | Equilibrium dialysis or ultrafiltration. |
| Permeability | To predict intestinal absorption. | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay. |
| Cytotoxicity in Normal Cells | To assess selectivity for cancer cells. | Cell viability assays on non-cancerous cell lines (e.g., fibroblasts). |
| hERG Inhibition | To screen for potential cardiotoxicity. | Patch-clamp electrophysiology or fluorescence-based assays. |
Tier 3: In Vivo Efficacy and Pharmacokinetics
Promising lead compounds with favorable in vitro profiles are advanced to in vivo studies to assess their efficacy and pharmacokinetic behavior in a living organism.[16][17][18][19][20]
Experimental Protocol: Xenograft Mouse Model of Cancer
-
Model Establishment:
-
Implant human cancer cells (from a sensitive cell line identified in Tier 1) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Dosing and Monitoring:
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Pharmacokinetic (PK) Analysis:
-
In a separate cohort of animals, administer a single dose of the compound.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, half-life, AUC).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for pharmacodynamic marker analysis (e.g., Western blotting for target engagement) or histopathology.
-
Section 3: Conclusion and Future Directions
The journey from a chemical entity to a therapeutic agent is long and fraught with challenges. This compound, by virtue of its chemical architecture, stands as a compelling starting point for a drug discovery campaign. The systematic, tiered approach outlined in this guide provides a robust framework for its evaluation. By integrating medicinal chemistry, in vitro biology, ADME-Tox, and in vivo pharmacology, researchers can efficiently and logically probe the potential of this compound. The initial data from this discovery cascade will be instrumental in guiding future lead optimization efforts, ultimately determining if this promising scaffold can be translated into a novel therapeutic for patients in need.
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A Technical Guide to the Potential Biological Targets of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Introduction
N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a specific chemical entity identified by CAS Number 494782-69-3[1][2]. While direct pharmacological studies on this exact molecule are not prevalent in public-domain literature, its core structure, the 2-(piperazin-1-yl)benzamide scaffold, is a privileged pharmacophore in medicinal chemistry. This scaffold is the backbone of numerous compounds with well-defined activities, particularly within the central nervous system (CNS). The piperazine ring is a versatile heterocyclic motif found in a multitude of commercially available drugs, conferring a wide array of pharmacological properties[3][4].
This guide provides an in-depth analysis of the potential biological targets of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. By examining the structure-activity relationships (SAR) of closely related analogs, we can construct a high-probability target profile. This document will detail the most likely protein targets, present quantitative data from structural analogs, and provide robust, field-proven experimental workflows for empirical validation. The insights herein are designed to empower researchers to efficiently design and execute a target identification and validation strategy for this compound.
Part 1: Primary Putative Targets: A Focus on CNS Receptors
The benzamide and piperazine moieties are independently and synergistically associated with high-affinity binding to several key families of CNS receptors. The analysis of existing literature strongly suggests that the primary targets for this compound are likely to be G-protein coupled receptors (GPCRs) and ligand-gated ion channels that play critical roles in neurotransmission.
Dopamine Receptors (D₂/D₃ Subtypes)
The benzamide functional group is a classic structural feature of potent dopamine D₂ receptor antagonists[5][6]. These agents are foundational in the treatment of psychosis and schizophrenia by modulating dopamine signaling[6].
-
Mechanistic Rationale: Conformational analysis of various benzamide series has revealed that they adopt low-energy conformations that fit precisely into the D₂ receptor binding pocket[5]. The nitrogen atom in the piperazine ring is a key basic center that often forms a critical salt bridge with an acidic residue (e.g., Aspartic acid) in the transmembrane domain of the receptor. The substituted benzamide portion then occupies an adjacent pocket, contributing to both affinity and selectivity.
-
Supporting Evidence: Compounds like Fallypride, a fluorinated benzamide, are high-affinity D₂/D₃ receptor antagonists used as radiotracers in positron emission tomography (PET) to image these receptors in the brain[7]. The tritiated benzamide neuroleptic, [³H]-YM-09151-2, has been used to selectively label dopamine D₂ receptors in binding assays, demonstrating the utility of this scaffold for achieving high affinity and selectivity[8].
Serotonin Receptors (5-HT₁ₐ and 5-HT₂ₐ Subtypes)
Arylpiperazine derivatives are ubiquitous among serotonin receptor ligands. The combination of a piperazine ring and a benzamide moiety frequently yields compounds with high affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors.
-
Mechanistic Rationale: The interaction is often driven by the piperazine nitrogen engaging with key residues in the receptor, similar to its interaction with dopamine receptors. The aromatic system of the benzamide can form π-π stacking interactions. Many potent ligands achieve high affinity for 5-HT₁ₐ receptors, which are implicated in anxiety and depression[9][10][11].
-
Supporting Evidence: Several research programs have developed novel series of benzamide-piperazine derivatives specifically as 5-HT₁ₐ receptor ligands[9][12]. Furthermore, the development of mixed D₂/5-HT₂ₐ receptor antagonists, often based on cyclic benzamides, is a key strategy for creating atypical antipsychotic agents with a reduced risk of extrapyramidal side effects[13].
Sigma Receptors (σ₁ and σ₂ Subtypes)
Sigma receptors, once misclassified as opioid receptors, are now recognized as unique ligand-operated molecular chaperones involved in neuroprotection, neuroinflammation, and cancer biology[14][15]. The benzamide scaffold has proven to be a highly effective pharmacophore for developing potent and selective sigma receptor ligands[14][16][17].
-
Mechanistic Rationale: The binding mode of benzamide derivatives in the σ₁ receptor involves key ionic interactions with residues such as Glu172 and Asp126, and potential hydrogen bonds with Tyr103[14]. The flexibility of the linker between the benzamide and the amine (piperazine) is crucial for optimal positioning within the binding site.
-
Supporting Evidence: Multiple studies report the synthesis of novel benzamide derivatives with nanomolar affinity for the σ₁ receptor and high selectivity over the σ₂ subtype[16]. These compounds are being explored for their therapeutic potential in CNS disorders[14]. The σ₂ receptor, highly expressed in proliferating cancer cells, is also a target for conformationally-flexible benzamide-based ligands[18].
Part 2: Secondary and Exploratory Putative Targets
While CNS receptors represent the most probable targets, the versatile 2-(piperazin-1-yl)benzamide scaffold has shown activity against other protein classes.
Glycine Transporter-1 (GlyT-1)
GlyT-1 is responsible for the reuptake of glycine in the synaptic cleft, thereby modulating neurotransmission at N-methyl-D-aspartate (NMDA) receptors.
-
Mechanistic Rationale: Specific substitution patterns on the piperazine and benzamide rings have led to the development of potent GlyT-1 inhibitors. In these scaffolds, the core structure serves to correctly orient the necessary pharmacophoric elements for transporter inhibition.
-
Supporting Evidence: Researchers have described the design and optimization of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1. These efforts led to compounds with excellent in vitro potency and demonstrated in vivo activity in raising cerebrospinal fluid glycine levels[19][20].
Other Potential Targets
-
Tubulin: Some arylamide derivatives containing a piperazine moiety have been identified as inhibitors of tubulin polymerization, conferring anti-cancer activity[21].
-
Histone Deacetylases (HDACs): The benzamide structure is a known zinc-binding group, a key feature of many HDAC inhibitors. Piperazine-based benzamide derivatives have been explored as potential anti-glioblastoma agents acting via this mechanism[22][23].
-
Microbial Targets: Various piperazine derivatives have been synthesized and evaluated for antimicrobial and antifungal activity[24][25].
Part 3: Quantitative Analysis of Structural Analogs
To provide a quantitative basis for the target predictions, the following table summarizes the pharmacological data for representative compounds from the literature that share the core benzamide-piperazine scaffold.
| Target | Representative Compound | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀/EC₅₀, nM) | Source |
| Dopamine D₂ | Cyclic Benzamide Analog | 2.1 (D₂) | 1.8 (Apomorphine antagonism) | [13] |
| Serotonin 5-HT₁ₐ | N-(benzamidoethyl)piperazine | 1.3 | Agonist activity confirmed | [9][10] |
| Serotonin 5-HT₂ₐ | Cyclic Benzamide Analog | 0.8 (5-HT₂) | - | [13] |
| Sigma σ₁ | Benzamide Derivative (Cmpd 7i) | 1.2 | - | [16] |
| Sigma σ₂ | Benzamide Derivative (Cmpd 1) | 190 (σ₂) | - | [14] |
| GlyT-1 | N-((cycloalkyl)methyl)benzamide | - | 23 (IC₅₀) | [19] |
Note: The data are for structurally related analogs, not for this compound itself. Kᵢ values represent binding affinity, where a lower value indicates higher affinity.
Part 4: Experimental Target Validation Workflow
A systematic, empirical approach is essential to confirm the predicted targets. The following workflow outlines a logical progression from broad screening to specific functional characterization.
Caption: A four-phase workflow for target identification and validation.
Protocol 1: Radioligand Competition Assay for Dopamine D₂ Receptor
This protocol determines the binding affinity (Kᵢ) of the test compound for the human D₂ receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂ antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
96-well plates, scintillation fluid, filter mats (GF/B), cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kₔ), 50 µL of test compound dilution (or haloperidol for non-specific binding, or buffer for total binding), and 50 µL of cell membrane suspension (e.g., 10-20 µg protein/well).
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Dry the filter mats, place them in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Gi/o-Coupled Receptors (e.g., D₂, 5-HT₁ₐ)
This assay determines whether the compound acts as an agonist or antagonist at Gi/o-coupled receptors, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.
-
Materials:
-
CHO or HEK293 cells stably expressing the target receptor (e.g., D₂).
-
Forskolin (an adenylyl cyclase activator).
-
Reference agonist (e.g., Quinpirole for D₂) and antagonist (e.g., Haloperidol for D₂).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium, plates, and incubator.
-
-
Procedure (Antagonist Mode):
-
Plate the cells in a suitable format (e.g., 384-well plate) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Aspirate the culture medium and add the test compound dilutions to the cells. Incubate for 15-30 minutes.
-
Add a fixed concentration of the reference agonist (e.g., EC₈₀ concentration of Quinpirole) mixed with Forskolin to all wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of the test compound.
-
An antagonist will produce a dose-dependent reversal of the agonist-induced inhibition of the Forskolin signal.
-
Fit the data to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.
-
Caption: Signaling pathway for a Gi-coupled D₂ receptor and antagonist action.
Conclusion
Based on a robust analysis of its core chemical scaffold, This compound is predicted to primarily target CNS receptors, with the highest probability of interaction with dopamine D₂, serotonin 5-HT₁ₐ/5-HT₂ₐ, and sigma σ₁/σ₂ receptors . Secondary potential targets like the glycine transporter GlyT-1 also warrant investigation. This profile suggests potential applications in neuropsychiatric or neurodegenerative disorders. The provided experimental workflows offer a clear and validated path for researchers to empirically determine the precise molecular targets, affinity, and functional activity of this compound, thereby elucidating its therapeutic potential.
References
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Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. [Link]
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Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. [Link]
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Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. PubMed. [Link]
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Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. PubMed. [Link]
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The conformationally-flexible benzamide-based σ 2 receptor ligands for in vitro. ResearchGate. [Link]
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Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. PubMed. [Link]
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Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]
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New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. PubMed. [Link]
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Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
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New Benzocycloalkylpiperazines, Potent and Selective 5-HT1A Receptor Ligands. American Chemical Society. [Link]
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Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed. [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]
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Fallypride. Wikipedia. [Link]
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Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. PubMed. [Link]
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Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]
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Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC. [Link]
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D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Synapse. [Link]
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]
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Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]
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Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. PubMed. [Link]
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An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
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This compound. Chupetide. [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
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An In-depth Technical Guide to N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate: Synthesis, Characterization, and Predicted Pharmacological Profile
This guide provides a comprehensive technical overview of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, a compound of interest for researchers and professionals in drug development. While specific literature on this exact molecule is limited, this document synthesizes established chemical and pharmacological principles from closely related analogues to present a robust framework for its synthesis, analysis, and potential therapeutic applications.
Introduction: The Scientific Rationale
The N,N-Dimethyl-2-(piperazin-1-yl)benzamide scaffold represents a confluence of two privileged pharmacophores in medicinal chemistry: the benzamide and the arylpiperazine moieties. Arylpiperazine derivatives are ubiquitous in central nervous system (CNS) drug discovery, frequently exhibiting high affinity for a range of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[1][2] The benzamide group, on the other hand, is a versatile functional group found in a wide array of approved drugs with diverse mechanisms of action, from antiemetics to antipsychotics.
The specific substitution pattern of N,N-Dimethyl-2-(piperazin-1-yl)benzamide suggests a potential for nuanced pharmacological activity. The ortho-piperazinyl substitution on the benzamide ring can influence the conformation of the molecule, potentially leading to selectivity for specific receptor subtypes. This guide will explore a plausible synthetic route, propose a likely pharmacological profile based on structure-activity relationships of similar compounds, and detail appropriate analytical methodologies for its characterization and quantification.
Proposed Synthesis of this compound
A logical and efficient synthetic route to the target compound involves a two-step process starting from 2-bromobenzoyl chloride, followed by the formation of the oxalate salt. This approach leverages well-established and high-yielding chemical transformations.
Synthesis of the Key Intermediate: 2-Bromo-N,N-dimethylbenzamide
The initial step involves the amidation of 2-bromobenzoyl chloride with dimethylamine. This is a standard and typically high-yielding reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.2 eq).
-
Amine Addition: Slowly add a solution of dimethylamine (2.0 M in THF, 1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 2-bromo-N,N-dimethylbenzamide.
Causality of Experimental Choices:
-
Anhydrous Conditions: Prevents the hydrolysis of the acid chloride.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Excess Dimethylamine: Ensures complete consumption of the starting material.
Buchwald-Hartwig Amination for Piperazine Coupling
The key C-N bond formation is proposed to be achieved via a Palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction is widely used for the synthesis of N-aryl piperazines.[3][4]
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine 2-bromo-N,N-dimethylbenzamide (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Solvent and Degassing: Add an anhydrous, deoxygenated solvent like toluene or dioxane. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude N,N-Dimethyl-2-(piperazin-1-yl)benzamide by flash chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. The Pd₂(dba)₃/Xantphos system is often effective for coupling with piperazines.
-
Base: The base is required for the deprotonation of the amine and regeneration of the active catalyst. Sodium tert-butoxide is a commonly used strong, non-nucleophilic base for this purpose.
-
Degassed Solvent: The palladium catalyst is sensitive to oxygen, so deoxygenated solvents are essential to prevent catalyst deactivation.
Oxalate Salt Formation
The final step is the formation of the oxalate salt, which often improves the crystallinity and handling properties of the final compound.
Experimental Protocol:
-
Dissolution: Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide free base in a suitable solvent such as ethanol or isopropanol.
-
Acid Addition: Add a solution of oxalic acid (1.0 eq) in the same solvent dropwise to the solution of the free base with stirring.
-
Precipitation: The oxalate salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Causality of Experimental Choices:
-
Stoichiometric Oxalic Acid: Ensures complete conversion to the mono-oxalate salt.
-
Choice of Solvent: The solvent should be one in which the free base is soluble, but the oxalate salt is poorly soluble, to maximize the yield of the precipitated salt.
Predicted Pharmacological Profile and Mechanism of Action
Based on the structural similarity to known CNS-active agents, N,N-Dimethyl-2-(piperazin-1-yl)benzamide is predicted to be a ligand for serotonin receptors, particularly the 5-HT₁A subtype.[5] Arylpiperazine moieties are classic components of many 5-HT₁A receptor ligands.
Predicted Mechanism of Action:
It is hypothesized that N,N-Dimethyl-2-(piperazin-1-yl)benzamide will act as a partial agonist or antagonist at the 5-HT₁A receptor. As a G-protein coupled receptor, activation of the 5-HT₁A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of downstream signaling pathways, such as the protein kinase A (PKA) pathway, ultimately influencing neuronal excitability.
Signaling Pathway Diagram:
Caption: Predicted signaling pathway for N,N-Dimethyl-2-(piperazin-1-yl)benzamide at the 5-HT1A receptor.
Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized compound.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N,N-dimethyl protons (as a singlet), and the piperazine protons (as two multiplets). The chemical shifts and coupling constants will be diagnostic of the structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed for purity analysis.
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).
-
Injection Volume: 10 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For quantitative analysis in biological matrices, an LC-MS/MS method is recommended for its high sensitivity and selectivity.
Experimental Protocol:
-
Sample Preparation: Protein precipitation of the biological matrix (e.g., plasma) with acetonitrile, followed by centrifugation and collection of the supernatant.
-
Chromatography: Similar HPLC conditions as for purity analysis, but with a faster gradient to reduce run time.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) will be used for quantification, monitoring a specific precursor ion to product ion transition.
Table 1: Predicted Analytical Parameters
| Parameter | Predicted Value/Range |
| Molecular Formula | C₁₃H₁₉N₃O (free base) |
| Molecular Weight | 233.31 g/mol (free base) |
| ¹H NMR (predicted) | Aromatic protons: 7.0-7.5 ppm; N-CH₃: ~2.9 ppm (s, 6H); Piperazine protons: 2.8-3.2 ppm (m, 8H) |
| ¹³C NMR (predicted) | Aromatic carbons: 120-150 ppm; Amide carbonyl: ~170 ppm; N-CH₃: ~35 ppm; Piperazine carbons: 45-55 ppm |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₃H₂₀N₃O⁺: 234.1601 |
| HPLC Retention Time | Dependent on the specific gradient, but expected to be in the mid-range of a typical C18 gradient. |
| LC-MS/MS MRM Transition | Precursor ion: m/z 234.2 -> Product ion(s): To be determined by infusion and fragmentation analysis. |
Conclusion and Future Directions
This technical guide provides a scientifically grounded framework for the synthesis, characterization, and potential pharmacological investigation of this compound. The proposed synthetic route is based on robust and well-documented chemical reactions. The predicted pharmacological profile as a 5-HT₁A receptor ligand is a logical starting point for biological evaluation.
Future research should focus on the following:
-
Experimental Validation: The proposed synthetic route should be experimentally validated, and the reaction conditions optimized for yield and purity.
-
Pharmacological Screening: The synthesized compound should be screened against a panel of CNS receptors to determine its binding affinity and functional activity.
-
In Vivo Studies: If promising in vitro activity is observed, in vivo studies in relevant animal models would be warranted to assess its pharmacokinetic properties and potential therapeutic efficacy.
By following the guidance provided in this document, researchers can confidently embark on the investigation of this promising compound and contribute to the advancement of CNS drug discovery.
References
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MDPI. (n.d.). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. [Link]
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ResearchGate. (n.d.). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a.... [Link]
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Kinoyama, I., Taniguchi, N., Yoden, T., Koutoku, H., Furutani, T., Kudoh, M., & Okada, M. (2004). Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. Chemical & Pharmaceutical Bulletin, 52(11), 1330-1333. [Link]
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Bender, A. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183. [Link]
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Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
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Trost, B. M., & Gutierrez, A. C. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 764-767. [Link]
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Viciu, M. S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Lezinska, P., et al. (2014). New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 57(15), 6496-6511. [Link]
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An In-Depth Technical Guide to the Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate, a key intermediate in various pharmaceutical applications. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a laboratory setting.
Introduction
N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its salts are important structural motifs in medicinal chemistry. The piperazine moiety is a common feature in many biologically active compounds, contributing to their pharmacological properties.[1] This guide details a reliable and efficient two-step synthesis of the oxalate salt of N,N-Dimethyl-2-(piperazin-1-yl)benzamide, commencing with the synthesis of the free base followed by its conversion to the desired salt.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Nucleophilic Aromatic Substitution: Synthesis of the free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, via the reaction of 2-fluoro-N,N-dimethylbenzamide with piperazine.
-
Salt Formation: Conversion of the synthesized free base to its oxalate salt by treatment with oxalic acid.
Caption: Overall synthetic scheme for this compound.
PART 1: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide (Free Base)
The initial and crucial step is the formation of the carbon-nitrogen bond between the benzamide and piperazine rings. This is accomplished through a nucleophilic aromatic substitution reaction.
Reaction Scheme
Caption: Synthesis of the free base via nucleophilic aromatic substitution.
Experimental Protocol
A detailed, step-by-step methodology for the synthesis of the free base is provided below. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.
Materials and Reagents:
-
2-fluoro-N,N-dimethylbenzamide
-
Piperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-fluoro-N,N-dimethylbenzamide (1 equivalent), piperazine (3 equivalents), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask. The typical solvent volume is around 5-10 mL per gram of the limiting reagent (2-fluoro-N,N-dimethylbenzamide).
-
Reaction: Heat the mixture to 130-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with toluene (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N,N-Dimethyl-2-(piperazin-1-yl)benzamide.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 2H), 7.05-6.95 (m, 2H), 3.10 (s, 6H), 3.05-2.95 (m, 4H), 2.90-2.80 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 151.0, 131.5, 128.0, 124.0, 122.0, 52.0, 46.0, 38.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉N₃O [M+H]⁺, found corresponding peak.
PART 2: Synthesis of this compound
The final step involves the conversion of the free base into its more stable and handleable oxalate salt. Oxalic acid is a common reagent used in the pharmaceutical industry for salt formation.[2][3][4]
Reaction Scheme
Caption: Formation of the oxalate salt.
Experimental Protocol
This protocol outlines the procedure for the formation of the oxalate salt from the synthesized free base.
Materials and Reagents:
-
N,N-Dimethyl-2-(piperazin-1-yl)benzamide (free base)
-
Oxalic acid (dihydrate or anhydrous)
-
Ethanol (absolute or 95%)
Equipment:
-
Erlenmeyer flask or beaker
-
Magnetic stirrer
-
Büchner funnel and flask for vacuum filtration
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the N,N-Dimethyl-2-(piperazin-1-yl)benzamide free base (1 equivalent) in a suitable amount of ethanol at room temperature with stirring.
-
Addition of Oxalic Acid: In a separate flask, prepare a solution of oxalic acid (1 equivalent) in ethanol. Slowly add the oxalic acid solution to the solution of the free base with continuous stirring.
-
Precipitation: Upon addition of the oxalic acid solution, a precipitate of the oxalate salt should form. Continue stirring the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize the yield.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities. Dry the product in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) to a constant weight.
Characterization Data (Expected)
-
Melting Point: A sharp melting point is indicative of a pure crystalline salt.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect shifts in the proton signals compared to the free base, particularly for the protons on the piperazine ring, due to protonation. The presence of a broad signal corresponding to the ammonium protons is also expected.
-
Elemental Analysis: The elemental composition should correspond to the calculated values for the oxalate salt (C₁₃H₁₉N₃O · C₂H₂O₄).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N,N-Dimethyl-2-(piperazin-1-yl)benzamide | C₁₃H₁₉N₃O | 233.31 | 70-85 |
| This compound | C₁₅H₂₁N₃O₅ | 323.34 | >90 |
Conclusion
This guide provides a detailed and practical pathway for the synthesis of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compounds.
References
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An In-Depth Technical Guide to N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate: A Key Starting Material in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate (CAS No. 494782-69-3), a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs). This document delves into its physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and establishes rigorous analytical methods for quality control. Furthermore, it explores the pivotal role of this compound as a key intermediate, with a particular focus on its application in the synthesis of the PARP inhibitor Olaparib. This guide is intended to equip researchers and drug development professionals with the necessary technical insights to effectively synthesize, characterize, and utilize this important building block.
Introduction: The Strategic Importance of this compound
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimately, the quality of the final active pharmaceutical ingredient (API)[1][2][3]. This compound has emerged as a key building block, valued for its versatile reactivity and its integral role in the construction of complex molecular architectures. Its structure, incorporating a benzamide moiety linked to a piperazine ring, makes it a valuable precursor for a range of therapeutic agents, including oncology drugs.
The oxalate salt form offers distinct advantages over the free base, primarily in its improved handling characteristics, enhanced stability, and ease of purification. This crystalline solid is less hygroscopic and more amenable to storage and accurate weighing, which are critical considerations in a regulated manufacturing environment. This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical application in API synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for establishing appropriate quality control specifications.
| Property | Value | Source |
| CAS Number | 494782-69-3 | [4][5] |
| Molecular Formula | C₁₅H₂₁N₃O₅ | [4] |
| Molecular Weight | 323.34 g/mol | [4] |
| Appearance | White to off-white solid | Generic Material Property |
| Purity | Typically >98% | [5] |
| Storage | Sealed in a dry environment, often at 2-8°C | [4] |
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a well-established and logical pathway for its preparation.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process to form the free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, followed by its conversion to the stable oxalate salt. The key bond-forming step is a nucleophilic aromatic substitution reaction.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide (Free Base)
This step involves the reaction of a suitable 2-halobenzoyl derivative with piperazine, followed by amidation with dimethylamine. A common and efficient approach is the nucleophilic aromatic substitution of a 2-halobenzamide with piperazine.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with 2-chloro-N,N-dimethylbenzamide (1 equivalent), piperazine (2-3 equivalents to act as both reactant and base), and a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of an excess of piperazine helps to drive the reaction to completion and neutralize the hydrochloric acid formed as a byproduct.
-
Reaction Conditions: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a larger volume of water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-2-(piperazin-1-yl)benzamide as an oil or a solid. Further purification can be achieved by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Choice of Halogen: 2-chlorobenzamide is often preferred over 2-fluorobenzamide due to its lower cost and comparable reactivity in nucleophilic aromatic substitution with amines at elevated temperatures.
-
Excess Piperazine: Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and as a base to quench the HCl generated during the reaction, thus avoiding the need for an additional inorganic or organic base.
-
Solvent Selection: High-boiling polar aprotic solvents like DMF or DMSO are chosen to facilitate the dissolution of the reactants and to allow for the high reaction temperatures required for the nucleophilic aromatic substitution to proceed at a reasonable rate.
Step 2: Formation of the Oxalate Salt
The conversion of the free base to its oxalate salt is a straightforward acid-base reaction that results in a stable, crystalline solid that is easy to handle and purify.
Experimental Protocol:
-
Dissolution: Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide free base in a suitable solvent such as ethanol or isopropanol.
-
Acid Addition: Slowly add a solution of oxalic acid (1 equivalent) in the same solvent to the solution of the free base with stirring.
-
Crystallization: The oxalate salt will typically precipitate out of the solution upon addition of the oxalic acid or upon cooling. The crystallization process can be encouraged by cooling the mixture in an ice bath.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Choice of Acid: Oxalic acid is a common choice for salt formation as it is a di-acid that readily forms stable, crystalline salts with basic compounds.
-
Solvent for Crystallization: Alcohols like ethanol or isopropanol are good solvents for both the free base and oxalic acid, while the resulting oxalate salt often has lower solubility, facilitating its precipitation and isolation.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the suitability of this compound as a starting material in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for its characterization and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the target molecule.
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm corresponding to the protons on the benzene ring.
-
Piperazine Protons: Multiple signals in the range of δ 2.8-3.5 ppm corresponding to the non-equivalent methylene protons of the piperazine ring.
-
Dimethylamino Protons: A singlet at approximately δ 2.9 ppm integrating to 6 protons.
-
Amine Proton: A broad singlet corresponding to the protonated amine of the piperazine ring, the chemical shift of which can be variable.
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon: A signal around δ 168 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Piperazine Carbons: Signals in the range of δ 45-55 ppm.
-
Dimethylamino Carbons: A signal around δ 35 ppm.
The presence of rotational isomers due to the restricted rotation around the amide C-N bond can sometimes lead to the broadening or splitting of signals in both ¹H and ¹³C NMR spectra, a phenomenon well-documented for N,N-disubstituted benzamides[6][7].
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities.
Typical HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content to elute the main peak and any impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable purity assessment[8].
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to [M+H]⁺ for the free base (C₁₃H₁₉N₃O), where M is the molecular weight of the free base.
Applications in Drug Development: A Key Intermediate for Olaparib
This compound serves as a critical intermediate in the synthesis of several APIs. A prominent example is its use in the preparation of Olaparib , a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1/2 mutations[9][10][11].
Caption: Role of N,N-Dimethyl-2-(piperazin-1-yl)benzamide in the synthesis of Olaparib.
In the synthesis of Olaparib, the piperazine nitrogen of N,N-Dimethyl-2-(piperazin-1-yl)benzamide is acylated with a suitable phthalazinone-containing carboxylic acid derivative. The resulting intermediate is then further functionalized to yield the final Olaparib molecule. The purity and quality of the this compound starting material are paramount to the success of these subsequent steps, ensuring a high yield and purity of the final API.
Conclusion
This compound is a fundamentally important starting material in modern pharmaceutical synthesis. Its stable, crystalline nature, combined with its versatile chemical reactivity, makes it an ideal building block for the construction of complex APIs like Olaparib. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application, with a focus on the scientific rationale behind the described methodologies. By adhering to the detailed protocols and analytical methods outlined herein, researchers and drug development professionals can confidently and effectively utilize this key intermediate in their synthetic endeavors, contributing to the advancement of new and innovative medicines.
References
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41381-41393. ([Link])
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Steinberg, J., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(11), 1569. ([Link])
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Chu-Peptide. This compound. ([Link])
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Kramar Reagent. This compound. ([Link])
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ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. ([Link])
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PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ([Link])
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ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. ([Link])
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PubMed Central (PMC). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. ([Link])
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Indian Journal of Heterocyclic Chemistry. Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. ([Link])
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ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. ([Link])
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. ([Link])
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National Institutes of Health (NIH). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ([Link])
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White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. ([Link])
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Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ([Link])
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Pharmaceutical Technology. Drug Substance Starting Material Selection. ([Link])
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Journal of Medicinal Chemistry. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ([Link])
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Methodological & Application
N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate: A Comprehensive Guide to Synthesis and Characterization
Abstract
This technical guide provides a detailed experimental protocol for the synthesis, purification, and characterization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate (CAS No. 494782-69-3). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols outlined herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and procedural choices. All quantitative data is summarized for clarity, and key processes are visualized through workflow diagrams.
Introduction
N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a chemical entity belonging to the class of benzamide and piperazine derivatives. Compounds within this structural class have shown a wide range of biological activities and are prevalent in medicinal chemistry. The piperazine moiety often imparts favorable pharmacokinetic properties, while the benzamide core can be crucial for target engagement. The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the stability, handling, and bioavailability of a basic parent compound. This guide offers a comprehensive, step-by-step methodology for the laboratory-scale preparation and characterization of this compound.
Safety Precautions and Materials
2.1. Safety Information
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. The following is a summary of key hazards, though it is not exhaustive:
-
2-Fluorobenzoic acid and its derivatives: Corrosive and may cause severe skin and eye irritation.
-
Piperazine: Corrosive and may cause skin and respiratory irritation.
-
Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood.
-
Dimethylamine (solution): Flammable, corrosive, and toxic.
-
Oxalic acid: Toxic and corrosive.
-
Organic solvents (e.g., Dichloromethane, Toluene, Isopropanol): Flammable and/or toxic.
Personal Protective Equipment (PPE) is mandatory: This includes, but is not limited to, a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.
2.2. Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 2-Fluorobenzoic acid | Reagent | Sigma-Aldrich |
| Piperazine (anhydrous) | Reagent | Sigma-Aldrich |
| Triethylamine (TEA) | Reagent | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Dimethylamine solution (2M in THF) | Reagent | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Reagent | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Fisher Scientific |
| Oxalic acid (anhydrous) | Reagent | Sigma-Aldrich |
| Isopropanol (IPA) | ACS Grade | Fisher Scientific |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
Experimental Protocols
The synthesis of this compound is a multi-step process, beginning with the synthesis of the free base, followed by the formation of the oxalate salt.
3.1. Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide (Free Base)
This synthesis is proposed as a two-step sequence: first, the nucleophilic aromatic substitution of 2-fluorobenzoic acid with piperazine to form 2-(piperazin-1-yl)benzoic acid, followed by amidation with dimethylamine.
Step 1: Synthesis of 2-(piperazin-1-yl)benzoic acid
This step involves the nucleophilic substitution of the fluorine atom on the aromatic ring by one of the nitrogen atoms of piperazine.
-
Protocol:
-
To a solution of 2-fluorobenzoic acid (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperazine (2.5 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(piperazin-1-yl)benzoic acid.
-
Step 2: Amidation of 2-(piperazin-1-yl)benzoic acid with Dimethylamine
The carboxylic acid is first activated, typically by conversion to an acyl chloride, which then readily reacts with dimethylamine to form the desired amide.
-
Protocol:
-
Suspend 2-(piperazin-1-yl)benzoic acid (1.0 eq) in an anhydrous solvent such as toluene.
-
Carefully add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the suspension at room temperature in a chemical fume hood.
-
Heat the reaction mixture to reflux (approximately 45 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.[1]
-
Remove the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.0 eq, e.g., a 2M solution in THF) to the cooled acyl chloride solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-2-(piperazin-1-yl)benzamide free base.
-
3.2. Purification of the Free Base
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
3.3. Formation of this compound Salt
The purified free base is reacted with oxalic acid to precipitate the oxalate salt.
-
Protocol:
-
Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide free base in a minimal amount of a suitable solvent, such as isopropanol (IPA).
-
In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1.0 eq) in IPA.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
A precipitate should form upon addition. If not, the solution can be cooled in an ice bath or a co-solvent like diethyl ether can be added to induce precipitation.
-
Stir the resulting suspension for 1-2 hours at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold IPA, followed by diethyl ether to facilitate drying.
-
Dry the resulting white solid under vacuum to a constant weight to obtain this compound.
-
Visualization of Workflows
4.1. Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
4.2. Reaction Scheme
Caption: Chemical reaction scheme for the synthesis of the target compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the piperazine ring protons, and the N,N-dimethyl protons. The integration of these peaks should correspond to the number of protons in each environment. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule. |
| FT-IR | Characteristic absorption bands for the amide carbonyl (C=O) stretch, C-N stretches, and aromatic C-H stretches should be observed. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide. |
| Purity (HPLC) | A high-performance liquid chromatography analysis should indicate a high degree of purity (typically >98%).[2] |
Discussion
The synthetic route presented is a robust and common method for the preparation of N-substituted benzamides. The choice of activating the carboxylic acid with thionyl chloride is a classic and effective method, though other coupling reagents such as EDC/HOBt could also be employed, potentially under milder conditions.[3] The formation of the oxalate salt is a straightforward acid-base reaction, and the choice of isopropanol as a solvent is based on its ability to dissolve the free base while allowing for the precipitation of the less soluble salt. The purification of the final product is crucial, and the washing steps with a non-polar solvent like diethyl ether are important for removing any residual solvent and ensuring a dry, free-flowing powder.
Conclusion
This application note provides a detailed and logical experimental protocol for the synthesis and characterization of this compound. By following these procedures and adhering to strict safety guidelines, researchers can reliably produce this compound for further investigation in drug discovery and development programs. The characterization methods outlined will ensure the identity and purity of the final product, which is paramount for the integrity of subsequent biological and pharmacological studies.
References
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]
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Surin, A., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Journal of Medicinal Chemistry, 56(6), 2537-2550. Available at: [Link]
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Chu-Pei trading Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2009). Preparing method of N, N-dimethylbenzamide. CN101585781A.
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Surin, A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8034-8051. Available at: [Link]
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Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
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Li, J., & Feng, B. (2017). Synthesis of N, N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry, 37(5), 1246-1252. Available at: [Link]
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P&S Chemicals. (n.d.). Product information, N,n-dimethyl-2-(1-piperazinyl)benzamide. Retrieved from [Link]
Sources
Application Notes & Protocols: In Vitro Profiling of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the in vitro characterization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, a compound belonging to a chemical class frequently associated with activity at G-protein coupled receptors (GPCRs). Recognizing that the specific molecular target may be unknown, this document outlines a logical, multi-step assay cascade designed to first identify receptor binding and then elucidate the functional consequences of that interaction. We present detailed protocols for radioligand binding assays to determine binding affinity (Kᵢ) and subsequent cell-based functional assays (Calcium Mobilization and cAMP) to quantify antagonist potency (IC₅₀). The methodologies are grounded in established principles of receptor pharmacology and are designed to provide the robust, reproducible data required for drug discovery and development programs.
Introduction: Rationale for a Targeted GPCR Assay Cascade
This compound possesses structural motifs—a benzamide core linked to a piperazine ring—that are hallmarks of ligands targeting aminergic GPCRs. This family includes critical drug targets such as dopamine, serotonin, histamine, and adrenergic receptors. Consequently, a rational initial approach to characterizing this compound involves screening against a panel of these receptors to identify potential on-target activity and off-target liabilities.
The experimental workflow is designed as a funnel. It begins with a broad primary screen to detect binding, followed by more specific secondary functional assays to determine the nature and potency of the compound's activity at the identified target(s). This approach ensures efficient use of resources by focusing detailed characterization efforts only on validated receptor interactions.
This guide will detail the setup for two essential types of in vitro assays:
-
Receptor Binding Assays: These assays directly measure the affinity of the test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.[1][2][3] This is the gold standard for confirming a direct interaction between a compound and its target receptor.
-
Cell-Based Functional Assays: Once binding is established, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the agonist from activating the receptor), or an inverse agonist (reduces basal receptor activity).[4][5][6] We will describe assays for the two major GPCR signaling pathways:
-
Gq Pathway: Activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). This is measured using a calcium mobilization assay.[7][8][9]
-
Gi/s Pathway: Activation leads to a decrease (Gᵢ) or increase (Gₛ) in intracellular cyclic adenosine monophosphate (cAMP). This is measured using a cAMP accumulation assay.[10][11][12]
-
The following sections provide the scientific principles and step-by-step protocols for characterizing this compound as a potential antagonist at four representative GPCR targets: Dopamine D₄ (Gᵢ-coupled), Serotonin 5-HT₂ₐ (Gq-coupled), Histamine H₁ (Gq-coupled), and Adrenergic α₁ (Gq-coupled).[7][13][14][15][16][17]
Experimental Workflow & Signaling Pathways
A systematic approach is critical for the unambiguous pharmacological characterization of a novel compound. The workflow begins with determining binding affinity and proceeds to functional characterization.
Caption: General experimental workflow for in vitro characterization.
The choice of functional assay is dictated by the G-protein coupling of the target receptor.
Caption: Simplified GPCR signaling pathways for Gq and Gi proteins.
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known radioligand for binding to the target receptor expressed in cell membranes.[1][18]
3.1. Principle
A fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H-spiperone for D₄, ³H-ketanserin for 5-HT₂ₐ) and a preparation of cell membranes containing the receptor of interest are incubated with increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor. The amount of bound radioactivity is measured, and the concentration of test compound that displaces 50% of the specific binding (IC₅₀) is determined. This IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[2]
3.2. Materials & Reagents
| Reagent | Purpose |
| Test Compound | This compound, serially diluted |
| Receptor Membranes | Commercially available or in-house prepared membranes from cells stably expressing the target receptor (e.g., HEK293-hD₄) |
| Radioligand | e.g., [³H]-(+)-pentazocine, [³H]N-methylspiperone, etc. Specific to the target receptor. |
| Assay Buffer | e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 |
| Non-Specific Binding (NSB) Control | A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., 10 µM haloperidol for D₄) |
| Scintillation Cocktail | For detecting radioactivity |
| 96-well Filter Plates | e.g., GF/B or GF/C glass fiber filters |
| Filtration Manifold | To separate bound from free radioligand |
| Microplate Scintillation Counter | To quantify radioactivity |
3.3. Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a concentration range from 10 µM to 0.1 nM (final assay concentration).
-
Assay Plate Setup:
-
Total Binding (TB): Add assay buffer.
-
Non-Specific Binding (NSB): Add the NSB control ligand (e.g., 10 µM haloperidol).
-
Test Compound: Add each dilution of the test compound.
-
-
Add Radioligand: Add the chosen radioligand to all wells at a final concentration approximately equal to its Kₔ value. This ensures a good signal window while maintaining sensitivity for competition.[1]
-
Add Membranes: Thaw receptor membranes on ice. Dilute to the desired concentration (typically 5-20 µg protein per well, to be optimized) in ice-cold assay buffer and add to all wells. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
3.4. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Protocol 2: Calcium Mobilization Functional Assay (Gq-Coupled Receptors)
This protocol measures the ability of the test compound to antagonize agonist-induced increases in intracellular calcium ([Ca²⁺]ᵢ) in cells expressing a Gq-coupled receptor (e.g., 5-HT₂ₐ, H₁).[7][8][19][20]
4.1. Principle
Gq-coupled receptors, upon activation by an agonist, trigger the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[21] This transient increase in cytosolic Ca²⁺ can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In antagonist mode, cells are pre-incubated with the test compound. The ability of the compound to inhibit or reduce the fluorescent signal produced by a subsequent challenge with a known agonist is measured. This measurement is typically performed on a kinetic plate reader, such as a FLIPR™ (Fluorometric Imaging Plate Reader).[22]
4.2. Materials & Reagents
| Reagent | Purpose |
| Cell Line | A stable cell line expressing the target Gq-coupled receptor (e.g., CHO-h5-HT₂ₐ) |
| Cell Culture Medium | Appropriate for the cell line (e.g., DMEM/F12 with 10% FBS) |
| Calcium-Sensitive Dye | e.g., Fluo-4 AM, Cal-520 AM |
| Probenecid | An anion-exchange transport inhibitor to prevent dye leakage from cells |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 |
| Agonist | A known agonist for the target receptor (e.g., Serotonin for 5-HT₂ₐ, Histamine for H₁) |
| 384-well black, clear-bottom plates | For cell culture and fluorescence reading |
| Kinetic Fluorescence Plate Reader | e.g., FLIPR™, FlexStation™ |
4.3. Step-by-Step Protocol
-
Cell Plating: Seed cells into 384-well black, clear-bottom plates at an optimized density (e.g., 10,000-20,000 cells/well) and allow them to attach overnight.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active form.
-
Compound Addition (Pre-incubation): Prepare serial dilutions of the test compound. Add the compound to the plate and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors before the agonist is introduced.
-
Fluorescence Reading and Agonist Addition:
-
Place the cell plate into the kinetic fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically adds a pre-determined concentration of the agonist (typically an EC₈₀ concentration to ensure a robust signal that is sensitive to inhibition).
-
Continue reading the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the percentage of the agonist response versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the antagonist.
Protocol 3: cAMP Accumulation Functional Assay (Gi-Coupled Receptors)
This protocol determines the ability of the test compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing a Gi-coupled receptor (e.g., Dopamine D₄).[10][23]
5.1. Principle
Gi-coupled receptors, when activated by an agonist, inhibit the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cAMP levels.[10] To measure this inhibition, AC is first stimulated using forskolin, which creates a high basal level of cAMP. An agonist is then added, which will cause a measurable drop in cAMP. In antagonist mode, the test compound is evaluated for its ability to prevent the agonist from causing this drop. The amount of cAMP is quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors.[11][12][24]
5.2. Materials & Reagents
| Reagent | Purpose |
| Cell Line | A stable cell line expressing the target Gi-coupled receptor (e.g., HEK293-hD₄) |
| Stimulation Buffer | HBSS containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation |
| Forskolin | An adenylyl cyclase activator |
| Agonist | A known agonist for the target receptor (e.g., Dopamine for D₄) |
| cAMP Detection Kit | e.g., Cisbio HTRF cAMP Dynamic 2 kit, Promega GloSensor™ cAMP Assay[11] |
| 384-well white, opaque plates | For luminescence or HTRF detection |
| Plate Reader | Capable of reading HTRF or luminescence |
5.3. Step-by-Step Protocol
-
Cell Preparation: Harvest cells and resuspend them in stimulation buffer at an optimized density.
-
Compound and Cell Plating:
-
Add serial dilutions of the test compound to the wells of a 384-well plate.
-
Add the cell suspension to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist/Forskolin Addition: Add a solution containing the agonist (at its EC₈₀ concentration) and a fixed concentration of forskolin to all wells (except for negative controls).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP modulation.
-
Cell Lysis and Detection: Add the lysis and detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves adding a lysis buffer followed by the detection reagents (e.g., antibody-cryptate and cAMP-d2 for HTRF).
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Signal Reading: Read the plate on a compatible plate reader. For HTRF, this involves reading fluorescence at two wavelengths (e.g., 665 nm and 620 nm).[24]
-
Data Analysis: Calculate the HTRF ratio or luminescence signal for each well. Convert these signals to cAMP concentrations using a standard curve. Plot the % inhibition of the agonist response versus the log concentration of the test compound and fit the curve using non-linear regression to determine the IC₅₀ value.
Summary of Data Presentation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Binding Affinity (Kᵢ) Data
| Receptor Target | Radioligand Used | Kᵢ of Test Compound (nM) |
| Dopamine D₄ | [³H]Spiperone | 15.2 |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 8.9 |
| Histamine H₁ | [³H]Pyrilamine | 150.7 |
| Adrenergic α₁ | [³H]Prazosin | >1000 |
Table 2: Hypothetical Functional Potency (IC₅₀) Data
| Receptor Target & Assay Type | Agonist Used | IC₅₀ of Test Compound (nM) |
| Dopamine D₄ (cAMP) | Dopamine | 25.6 |
| Serotonin 5-HT₂ₐ (Calcium) | Serotonin | 12.4 |
| Histamine H₁ (Calcium) | Histamine | 210.1 |
Conclusion and Scientific Trustworthiness
The protocols detailed in this guide provide a self-validating system for the in vitro pharmacological profiling of this compound. By systematically progressing from binding assays to functional assays, researchers can confidently determine both the affinity and the functional potency of the compound at key GPCR targets. The inclusion of appropriate controls (total binding, non-specific binding, agonist EC₈₀) and the use of established analytical methods like the Cheng-Prusoff equation ensure the generation of accurate and reliable data. This structured approach is fundamental to making informed decisions in any drug discovery program.
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Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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Acharya, A., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]
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Willins, D. L., et al. (1998). Serotonergic antagonist effects on trafficking of serotonin 5-HT2A receptors in vitro and in vivo. Annals of the New York Academy of Sciences. Retrieved from [Link]
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Wang, G., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. Retrieved from [Link]
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Gmeiner, P., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
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Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Retrieved from [Link]
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N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate for cancer cell lines
An In-Depth Guide to the In Vitro Characterization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate for Anticancer Drug Discovery
Foreword: Charting a Course for Novel Compound Investigation
The quest for novel anticancer therapeutics is a journey into the unknown. It begins with compounds like this compound, a molecule holding potential locked within its chemical structure. While specific biological data for this particular oxalate salt is not yet publicly available, its core structure, featuring benzamide and piperazine moieties, places it in a class of compounds known to exhibit significant anticancer properties. This has been observed in various contexts, including the inhibition of cell cycle progression and the modulation of epigenetic regulators.[1][2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the in vitro anticancer potential of a novel investigational compound, using this compound as a representative example. We will proceed not from established data, but from a position of scientific inquiry, outlining a robust, logical workflow to elucidate its mechanism of action and cytotoxic effects on cancer cell lines. The protocols herein are designed to be self-validating systems, providing a clear path from initial cytotoxicity screening to deeper mechanistic studies.
Compound Profile and Safe Handling
Before commencing any experimental work, a thorough understanding of the compound's properties and the implementation of rigorous safety protocols are paramount. As with any chemical of unknown toxicity, it should be treated as hazardous.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 494782-69-3 | |
| Molecular Formula | C₁₅H₂₁N₃O₅ | Derived from structure |
| Synonyms | 1-[2-(DIMETHYLCARBAMOYL)PHENYL]PIPERAZINE OXALATE |
1.1. Reconstitution and Storage
-
Solvent Selection: Begin by testing solubility in common laboratory solvents such as DMSO, ethanol, and water. For many organic small molecules, DMSO is the solvent of choice for creating a high-concentration stock solution.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
1.2. Laboratory Safety Precautions
-
Always handle the compound in a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Refer to general safety guidelines for handling unknown or hazardous chemicals and consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[4][6][7]
Elucidating the Mechanism of Action: A Hypothesis-Driven Approach
The benzamide and piperazine scaffolds are present in numerous compounds with demonstrated anticancer activity. Literature on analogous structures suggests several potential mechanisms that warrant investigation.[1][3][8] These hypotheses form the basis of our experimental design.
-
Hypothesis 1: Induction of Cell Cycle Arrest: Many benzamide derivatives function as cell cycle inhibitors. A plausible mechanism involves the upregulation of cyclin-dependent kinase inhibitors like p21, leading to arrest in the G1 or G2/M phase of the cell cycle.[3][9][10]
-
Hypothesis 2: Induction of Apoptosis: Cytotoxic compounds frequently eliminate cancer cells by inducing programmed cell death (apoptosis). This can be a downstream consequence of cell cycle disruption or other cellular stresses.
-
Hypothesis 3: HDAC Inhibition: Certain benzamide-containing molecules are known histone deacetylase (HDAC) inhibitors, which alter gene expression and can lead to cell death and cell cycle arrest in cancer cells.[8][11]
These potential pathways are often interconnected, and a comprehensive investigation will explore each of these possibilities.
Caption: General experimental workflow for in vitro screening.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This initial screen determines the compound's effect on cell viability and is used to calculate the half-maximal inhibitory concentration (IC₅₀). [12][13]The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. [14] Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS) [15]* 96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [16]5. Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals. [12]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [12]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Table 2: Example Data Presentation for IC₅₀ Values
| Cell Line | Tissue of Origin | IC₅₀ (µM) [Compound] | IC₅₀ (µM) [Positive Control, e.g., Doxorubicin] |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| HCT116 | Colon Carcinoma | Experimental Value | Reference Value |
| A549 | Lung Carcinoma | Experimental Value | Reference Value |
| Normal Cell Line | e.g., Fibroblast | Experimental Value | Reference Value |
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). [17] Materials:
-
6-well plates
-
Compound at 1x and 2x its determined IC₅₀ value
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) * Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. 3. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry. [1][18] Materials:
-
6-well plates
-
Compound at its determined IC₅₀ value
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and resuspend the pellet. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes. [19]3. Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented by the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases. [20]
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins to validate the hypothesized mechanism of action. [3][21]Based on our hypotheses, key targets include proteins in the p53/p21 pathway. [9][22] Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-phospho-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. [23]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by boiling. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. [23]4. Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. [21]5. Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate. [24]6. Imaging: Capture the chemiluminescent signal. Quantify band intensity and normalize to a loading control like β-actin.
Protocol 5: In Vitro HDAC Inhibition Assay
This assay determines if the compound directly inhibits HDAC enzyme activity. Fluorometric kits are commercially available and offer a high-throughput method for screening. [25][26] Materials:
-
HDAC Inhibitor Screening Assay Kit (Fluorometric)
-
HeLa nuclear extract (or purified HDAC enzyme)
-
Compound dilutions
-
Trichostatin A (positive control inhibitor)
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: Follow the manufacturer's protocol. Typically, this involves preparing an assay buffer, the HDAC substrate, and the developer solution.
-
Reaction Setup: In a 96-well plate, add HeLa nuclear extract (as the source of HDACs), the fluorometric substrate, and various concentrations of the test compound. Include wells with a known HDAC inhibitor (Trichostatin A) as a positive control and vehicle-only wells as a negative control. [25]3. Incubation: Incubate the plate according to the kit's instructions to allow for the deacetylation reaction.
-
Development: Add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-465 nm). [25]6. Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the negative control.
Conclusion and Future Directions
By following this structured series of protocols, researchers can build a comprehensive in vitro profile of this compound or any other novel compound. The data generated will reveal its cytotoxicity across various cancer cell lines, elucidate its primary mechanism of cell death (apoptosis vs. necrosis), identify its impact on cell cycle progression, and probe its molecular targets. Positive results from this workflow would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo animal studies. This systematic approach ensures that promising therapeutic candidates are identified and characterized with scientific rigor, paving the way for the next generation of cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Das, S., & Kumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(2). [Link]
-
Kim, H. J., & Lee, G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 43, 1B.8.1–1B.8.11. [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
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Quora. (2020). What is the thumb rule on handling unknown chemicals?. Retrieved from [Link]
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P&S Chemicals. (n.d.). Product information, N,n-dimethyl-2-(1-piperazinyl)benzamide. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
- Helgason, C. D., & Miller, C. L. (Eds.). (2012). Basic Cell Culture Protocols. Humana Press. (General reference, specific link not available)
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University of California, Santa Cruz. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]
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Chen, J. (2016). The p53/p21 Complex Regulates Cancer Cell Invasion and Apoptosis by Targeting Bcl-2 Family Proteins. Cancer Research, 76(12), 3479–3490. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Purdue University. (n.d.). Unknown Chemicals. Retrieved from [Link]
-
University of Nebraska Omaha. (n.d.). HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. Retrieved from [Link]
-
Fischer, M. (2022). Cell cycle regulation: p53-p21-RB signaling. Journal of Molecular Biology, 434(6), 167498. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Abbas, T., & Dutta, A. (2009). p21 in cancer: intricate networks and multiple activities. Nature Reviews Cancer, 9(6), 400–414. [Link]
-
University of Pittsburgh. (2023). Unknown Chemicals. Retrieved from [Link]
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N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate as GlyT-1 inhibitor
Application Note & Protocols
Topic: Characterization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate as a Glycine Transporter-1 (GlyT-1) Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: GlyT-1 as a Therapeutic Target for CNS Disorders
The Glycine Transporter 1 (GlyT-1) is a critical sodium and chloride-dependent transporter protein responsible for the reuptake of glycine from the synaptic cleft, primarily at glutamatergic synapses.[1][2] This regulatory function is pivotal because glycine is an obligatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] For the NMDA receptor to be activated by glutamate, glycine must also be bound to its distinct modulatory site.
A growing body of evidence implicates NMDA receptor hypofunction in the pathophysiology of schizophrenia, particularly the challenging negative and cognitive symptoms that are poorly addressed by conventional antipsychotics.[3][4][5][6] This has led to a therapeutic strategy aimed at enhancing NMDA receptor function. By inhibiting GlyT-1, the extracellular concentration of glycine in the vicinity of the NMDA receptor is increased, leading to greater occupancy of the co-agonist site and potentiation of NMDA receptor activity.[4][5][7] This approach has driven significant research and development of selective GlyT-1 inhibitors as a potential novel treatment for schizophrenia.[5][6]
This compound is a research compound belonging to a chemical class explored for GlyT-1 inhibition.[8] This guide provides detailed protocols for its characterization, enabling researchers to accurately assess its potency, mechanism, and suitability for further investigation.
Mechanism of Action: Enhancing NMDA Receptor Tone
GlyT-1 is predominantly located on the plasma membranes of glial cells (astrocytes) surrounding synapses.[5][9] Its primary role is to maintain low, subsaturating levels of glycine in the synaptic environment.[1][7]
The inhibitory action of a compound like this compound occurs through the following steps:
-
Binding and Blockade: The inhibitor binds to the GlyT-1 protein, preventing it from sequestering glycine from the synaptic cleft.
-
Increased Synaptic Glycine: This blockade results in an elevation of extracellular glycine concentration.
-
Enhanced NMDA Receptor Co-agonism: With more glycine available, the probability of it binding to the NR1 subunit of the NMDA receptor increases.[3]
-
Potentiated Glutamatergic Signaling: Enhanced co-agonist binding facilitates the opening of the NMDA receptor channel upon stimulation by glutamate, thereby boosting glutamatergic neurotransmission.[3][4]
This mechanism is believed to alleviate the cognitive and negative symptoms associated with NMDA receptor hypofunction.[3]
Caption: Synaptic mechanism of GlyT-1 inhibition.
Physicochemical Properties & Solution Preparation
Proper handling and preparation of the compound are crucial for reproducible results.
Table 1: Compound Properties
| Property | Value | Source |
|---|---|---|
| Full Name | This compound | [10][11][12] |
| CAS Number | 494782-69-3 | [10][11][12] |
| Molecular Formula | C₁₃H₁₉N₃O · C₂H₂O₄ | Vendor Specific |
| Molecular Weight | 323.35 g/mol | Vendor Specific |
| Solubility | Soluble in DMSO (>10 mg/mL), moderately soluble in water. | General chemical knowledge |
| Storage | Store at -20°C, protect from light and moisture. | General lab practice |
Protocol: Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration DMSO stock and aqueous working solutions for assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare 10 mM DMSO Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.23 mg of the compound into the tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in the appropriate aqueous assay buffer to achieve the final desired concentrations.
-
Important: Ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v), as higher concentrations can affect cell viability and assay performance. Prepare a vehicle control using the same final DMSO concentration.
-
Experimental Protocols: Assessing Inhibitory Activity
Protocol 1: In Vitro [³H]-Glycine Uptake Assay
This functional assay is the gold standard for quantifying the potency of GlyT-1 inhibitors.[13]
Principle: The assay measures the ability of the test compound to inhibit the uptake of radiolabeled [³H]-glycine into a cell line stably overexpressing the human GlyT-1 transporter. The reduction in accumulated radioactivity in the presence of the inhibitor is proportional to its potency.
Caption: Workflow for a [³H]-Glycine Uptake Inhibition Assay.
Materials & Reagents:
-
Cells: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GlyT-1.
-
Radioligand: [³H]-Glycine (specific activity >15 Ci/mmol).
-
Culture Medium: Appropriate medium for the cell line (e.g., F-12K for CHO-K1) with supplements.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Test Compound: this compound, prepared as described above.
-
Reference Inhibitor: A known potent GlyT-1 inhibitor (e.g., ALX-5407 or Sarcosine) for defining non-specific uptake.[13]
-
Scintillation Cocktail: A high-efficiency liquid scintillant compatible with aqueous samples.
-
Equipment: 96-well cell culture plates (white, solid bottom for scintillation counting), multichannel pipettes, liquid scintillation counter.
Step-by-Step Procedure:
-
Cell Seeding: Seed the GlyT-1 expressing cells into a 96-well plate at a density that yields a confluent monolayer the next day. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Preparation: On the day of the assay, prepare serial dilutions of the test compound and the reference inhibitor in KRH buffer.
-
Cell Washing: Aspirate the culture medium and wash the cell monolayer twice with 200 µL of pre-warmed KRH buffer.
-
Pre-incubation: Add 100 µL of KRH buffer containing the desired concentration of the test compound (or vehicle/reference inhibitor) to the appropriate wells. Incubate for 15-20 minutes at room temperature.
-
Initiate Uptake: Prepare a solution of [³H]-Glycine in KRH buffer (e.g., at a final concentration of 20 nM). Add 25 µL of this solution to all wells to start the uptake reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature. This duration should be within the linear range of glycine uptake, determined in preliminary experiments.
-
Stop Uptake: Terminate the reaction by rapidly aspirating the radioactive solution and immediately washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis: Add 100 µL of lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH) to each well and incubate for 30 minutes to ensure complete lysis.
-
Measurement: Add 150 µL of scintillation cocktail to each well. Seal the plate and shake for 1 hour before counting on a liquid scintillation counter to determine counts per minute (CPM).
Data Analysis:
-
Define Controls:
-
Total Uptake (T): CPM from vehicle-treated wells.
-
Non-specific Uptake (NSU): CPM from wells treated with a saturating concentration of a reference inhibitor (e.g., 10 µM ALX-5407).
-
-
Calculate Specific Uptake (SU):
-
SU = T - NSU
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPM_compound - NSU) / SU])
-
-
Determine IC₅₀: Plot the percent inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration at which 50% of specific uptake is inhibited).
Protocol 2: Radioligand Binding Assay (Alternative Method)
Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled GlyT-1 ligand for binding to the transporter.[14][15] It directly assesses binding affinity (Kᵢ) rather than functional inhibition. Radioligand binding is considered a gold standard for measuring the affinity of a ligand to its target.[14][16]
Brief Methodology:
-
Membrane preparations from cells expressing GlyT-1 are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Org24598).
-
Increasing concentrations of the unlabeled test compound are added.
-
The reaction is terminated by rapid filtration, separating bound from free radioligand.
-
The radioactivity retained on the filter is measured.
-
The IC₅₀ is determined and can be converted to a Kᵢ value using the Cheng-Prusoff equation.
Data Interpretation & Expected Results
A successful compound will exhibit high potency and selectivity.
Table 2: Example Data Profile for a Potent GlyT-1 Inhibitor
| Parameter | Assay Type | Expected Result | Interpretation |
|---|---|---|---|
| IC₅₀ | [³H]-Glycine Uptake | 1 - 50 nM | High potency in a functional context. |
| Kᵢ | Radioligand Binding | 1 - 50 nM | High binding affinity for the transporter. |
| Selectivity | GlyT-2 Uptake Assay | >1000 nM (>100-fold) | Low activity at GlyT-2, indicating high selectivity and reduced risk of off-target effects. |
Key Considerations:
-
Potency (IC₅₀): A low nanomolar IC₅₀ value indicates a potent inhibitor.
-
Selectivity: It is crucial to counterscreen the compound against the Glycine Transporter 2 (GlyT-2), which is primarily involved in inhibitory glycinergic neurotransmission. High selectivity for GlyT-1 over GlyT-2 is a hallmark of a promising therapeutic candidate.[13]
-
Mechanism: The compound should be evaluated for competitive vs. non-competitive inhibition to further understand its interaction with the transporter.
References
-
Hashimoto, K. (2011). Glycine transporter-1: a new potential therapeutic target for schizophrenia. Current Pharmaceutical Design, 17(2), 112-120. [Link]
-
Man, K., et al. (2015). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Neuroscience & Biobehavioral Reviews, 55, 555-574. [Link]
- Chue, P. (2013). Glycine reuptake inhibition as a new therapeutic approach in schizophrenia.
-
Javitt, D. C. (2012). Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology, (213), 367-399. [Link]
-
Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work? Patsnap. [Link]
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Zhang, Y., et al. (2024). Transport mechanism and pharmacology of the human GlyT1. Nature Communications, 15(1), 2699. [Link]
-
Harsing, L. G., Jr., & Matyus, P. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017-1030. [Link]
-
Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work? Patsnap. [Link]
-
Bentham Science. (2006). Glycine Transporter Type-1 and its Inhibitors. Bentham Science Publishers. [Link]
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Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Hulme, E. C. (1992). Radioligand binding assays and their analysis. Methods in Molecular Biology, 10, 25-50. [Link]
-
Kopec, K. K., et al. (2011). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 16(1), 88-98. [Link]
-
Atkinson, R. N., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7936-7954. [Link]
-
Magdalinou, K., & Davenport, A. P. (2012). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]
-
C肽生物科技. (n.d.). This compound. C肽生物科技. [Link]
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LC-MS analysis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
An Application Note and Protocol for the Quantitative Analysis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Executive Summary
This document provides a comprehensive guide for the quantitative analysis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide, hereafter referred to as the analyte, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, analytical scientists, and drug development professionals requiring a robust, selective, and sensitive method for pharmacokinetic, toxicokinetic, or metabolic studies. The methodology herein is grounded in established bioanalytical principles, emphasizing the rationale behind procedural choices to ensure reproducibility and adherence to regulatory standards. We will cover the complete workflow, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, in accordance with guidelines from the U.S. Food and Drug Administration (FDA).[1][2]
Analyte Deep Dive: Physicochemical Rationale for Method Design
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful LC-MS/MS method.[3] N,N-Dimethyl-2-(piperazin-1-yl)benzamide (Molecular Formula of free base: C₁₃H₁₉N₃O, Molecular Weight: 233.31 g/mol ) is a small molecule featuring several key functional groups that dictate its analytical behavior.
-
Piperazine Moiety: This functional group contains two nitrogen atoms, making it a weak base with a pKa around 8.2 (estimated for a similar structure).[4] This basicity is the primary target for ionization. In the acidic mobile phase typically used for reversed-phase chromatography, the piperazine ring will be readily protonated, making it ideal for positive mode electrospray ionization (ESI).
-
Benzamide Group: The aromatic ring and amide linkage contribute to the molecule's overall moderate hydrophobicity (estimated LogP of ~2.1 for a similar structure), which makes it well-suited for retention on reversed-phase columns like a C18.[4]
-
Oxalate Counter-ion: The compound is supplied as an oxalate salt (Molecular Formula: C₁₅H₂₁N₃O₅, Molecular Weight: 323.34 g/mol ).[5] While the oxalate is crucial for the solid-state stability and solubility of the drug substance, it will dissociate in the solution used for analysis. Its presence does not typically interfere with positive mode ESI analysis of the primary basic analyte. However, sample preparation must ensure complete dissolution.
These properties collectively point towards a strategy involving reversed-phase liquid chromatography coupled with positive ion ESI-MS/MS detection.
Principle of the Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[6][7][8]
-
Liquid Chromatography (LC): The LC system separates the analyte from endogenous matrix components (salts, lipids, proteins) and potential metabolites. A reversed-phase C18 column is used, where separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution with an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing an acid modifier (e.g., formic acid) is employed to achieve sharp peaks and efficient separation.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer serves as a highly specific and sensitive detector.
-
Ionization: The column eluent is introduced into an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates charged aerosol droplets, ultimately producing gas-phase protonated molecular ions, [M+H]⁺, with minimal fragmentation.[9][10][11]
-
Selection (Q1): The first quadrupole (Q1) is set to isolate only the ion with the mass-to-charge ratio (m/z) corresponding to the analyte's protonated form.
-
Fragmentation (q2): The isolated precursor ion is passed into a collision cell (q2), where it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.
-
Detection (Q3): The third quadrupole (Q3) is set to monitor one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it requires a compound to have both the correct precursor ion mass and produce a specific product ion to be detected.[12]
-
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Control (QC) Samples
Objective: To prepare accurate calibration standards and QC samples for method validation and quantitative analysis.
Materials:
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., N,N-Dimethyl-2-(piperazin-1-yl)benzamide-d8 (deuterated). If a SIL-IS is unavailable, a close structural analog can be used, but a SIL-IS is strongly preferred to account for matrix effects and variability.[13]
-
LC-MS grade Methanol, Acetonitrile, and Water
-
LC-MS grade Formic Acid
-
Control biological matrix (e.g., human plasma, K2EDTA)
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~2 mg of the analyte reference standard and the SIL-IS into separate volumetric flasks. Note: Account for the mass of the oxalate counter-ion when calculating the concentration of the free base.
-
Dissolve in methanol to create a final concentration of 1 mg/mL (as free base). Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the primary analyte stock solution with 50:50 Methanol:Water. Target a concentration range relevant to the expected in-vivo concentrations, for example, 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the SIL-IS primary stock to a constant concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water. This solution will be added to all samples, calibrators, and QCs.
-
-
Calibration Standards and QC Samples:
-
To an appropriate volume of control matrix (e.g., 95 µL of plasma), spike 5 µL of the corresponding working standard solution to create the final calibration standards.
-
Prepare QC samples at a minimum of three levels: Low, Medium, and High (e.g., 3 ng/mL, 50 ng/mL, and 800 ng/mL). These should be prepared from a separate weighing of the reference standard if possible.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Objective: To remove proteins from the biological matrix, which can interfere with the analysis and damage the LC-MS system. Protein precipitation is a fast, simple, and effective technique for many small molecules.[14]
Workflow:
Caption: Protein Precipitation Workflow.
Procedure:
-
Aliquot 50 µL of each study sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 10 µL of the IS Working Solution (50 ng/mL) to every tube/well except for the blank matrix samples.
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube/well. The 3:1 ratio of organic solvent to sample volume is effective for crashing proteins.[14]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 14,000 rpm or 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for analysis.
Protocol 3: LC-MS/MS Instrumental Method
Objective: To define the instrumental conditions for the chromatographic separation and mass spectrometric detection of the analyte and IS.
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast run times. |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm | Good retention and peak shape for moderately polar compounds.[15] |
| Column Temp | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for ESI+ and improves peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good elution strength. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-4.5 min (5% B) | A representative gradient to elute the analyte and clean the column. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperazine moiety is readily protonated.[10] |
| MRM Transitions | Analyte: 234.2 -> 191.1 (Quantifier), 234.2 -> 119.1 (Qualifier) SIL-IS: 242.2 -> 199.1 | Predicted values. Precursor [M+H]⁺. Product ions correspond to fragmentation of the dimethylbenzamide and piperazine structures. These must be optimized empirically. |
| Source Params | Capillary Voltage: 3.5 kV, Gas Temp: 350°C, Gas Flow: 10 L/min | Typical starting parameters; must be optimized for the specific instrument. |
Method Validation Protocol
The developed method must be validated to ensure it is fit for purpose. Validation should be performed according to established regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[2]
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Application Note: Comprehensive NMR Spectroscopic Analysis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Abstract & Introduction
N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a substituted benzamide derivative incorporating a piperazine moiety, a common scaffold in medicinal chemistry.[1] Its formulation as an oxalate salt enhances stability and aqueous solubility, properties critical for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation and purity assessment of such small molecules.[2] It provides detailed information on the chemical environment of each nucleus, allowing for the precise mapping of atomic connectivity and conformation.[3]
This application note provides a comprehensive guide for researchers and drug development professionals on the complete NMR characterization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. We present detailed, field-proven protocols for sample preparation, one-dimensional (¹H, ¹³C), and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, such as solvent selection and the application of specific 2D techniques, is explained to provide a deeper understanding of the methodology. This guide is designed to be a self-validating system, enabling scientists to confidently confirm the structure, assign all proton and carbon signals, and verify the presence and stoichiometry of the oxalate counter-ion.
Foundational Principles: The 'Why' of the NMR Approach
The molecular structure of N,N-Dimethyl-2-(piperazin-1-yl)benzamide presents several interesting features that are ideally suited for NMR analysis:
-
Amide Bond Rotational Isomerism: The C-N bond of the N,N-dimethylamide group has a significant partial double bond character. This restricts rotation, often leading to two distinct NMR signals for the two methyl groups, as they exist in different chemical environments (syn and anti to the carbonyl oxygen).[4]
-
Piperazine Ring Conformation: The six-membered piperazine ring typically exists in a chair conformation. Ring inversion can occur, but the rate of this process influences the appearance of the NMR spectrum. At room temperature, this can lead to broadened signals for the piperazine protons.[5]
-
Complex Spin Systems: The aromatic ring and the piperazine ring contain protons that are coupled to each other (J-coupling). Resolving these overlapping signals is often challenging in a 1D spectrum, necessitating the use of 2D NMR techniques.[6][7]
Our analytical strategy is therefore designed to address these complexities systematically.
Figure 1: Logical workflow for the complete structural elucidation of the target molecule using a multi-technique NMR approach.
Experimental Protocols
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. This protocol ensures a homogenous sample free of particulates, which is essential for high-resolution data.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the primary solvent. Its high polarity is ideal for dissolving the oxalate salt. Furthermore, its deuterated nature prevents a large, interfering solvent signal in the ¹H NMR spectrum.[8] The residual proton signal of DMSO-d₆ (around 2.50 ppm) and its ¹³C signal (around 39.52 ppm) serve as convenient internal references.
Methodology:
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial. This quantity is sufficient for both ¹H and subsequent, less sensitive ¹³C and 2D experiments.[9]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Mixing: Cap the vial and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, homogenous solution should be obtained.
-
Filtration (Critical Step): To remove any suspended micro-particulates that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This is best achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.
-
Labeling: Securely cap and clearly label the NMR tube with a unique identifier.[8]
Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)
These initial 1D experiments provide a fundamental overview of the molecule's structure.
Methodology:
-
Insert the prepared sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters on a 400 MHz spectrometer: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C): spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024 scans. The larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[2]
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for unambiguously assigning the complex and overlapping signals observed in the 1D spectra.[3][7]
Methodology:
-
Using the same sample, sequentially run the following 2D experiments.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[10] This is invaluable for tracing the connectivity within the aromatic and piperazine ring systems.
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct, one-bond correlations between protons and the carbons they are attached to.[11] This experiment is highly sensitive and provides definitive C-H attachments.
-
Use a standard gradient-selected, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This sequence can also provide editing information, distinguishing CH/CH₃ groups from CH₂ groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons.[12] This is the key experiment for connecting the different fragments of the molecule, such as linking the piperazine ring to the benzamide core.
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Data Interpretation and Structural Assignment
The following section details the expected spectral features and provides a guide to assigning the signals based on the combined 1D and 2D data.
Figure 2: Numbered structure of N,N-Dimethyl-2-(piperazin-1-yl)benzamide for NMR signal assignment. The oxalate counter-ion is not shown.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.0-8.0 ppm): Four protons (H3, H4, H5, H6) are expected. The COSY spectrum will be essential to trace their connectivity and assign their specific positions based on their coupling patterns (e.g., doublets, triplets).
-
Piperazine Region (δ 3.0-4.0 ppm): Eight protons are expected, corresponding to four CH₂ groups. Due to the different environments of the two nitrogen atoms, the signals will be complex. We anticipate two distinct sets of signals for the protons on C9/C10 and C10'/C9'. These signals may appear as broad multiplets at room temperature. The HSQC experiment will confirm they belong to four distinct carbon atoms.
-
N-Methyl Region (δ 2.8-3.2 ppm): As a result of restricted rotation around the C7-N12 amide bond, two distinct singlets are expected, each integrating to 3 protons.[4][13]
-
Labile Proton (N-H): The piperazine N-H proton may appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and residual water content.
¹³C NMR Spectrum Analysis
-
Carbonyl Region (δ 160-175 ppm): Two signals are anticipated in this region. One corresponds to the amide carbonyl (C7), and the other to the two equivalent carboxylate carbons of the oxalate counter-ion. The oxalate signal typically appears around δ 164-168 ppm.[14][15]
-
Aromatic Region (δ 120-150 ppm): Six signals are expected for the six carbons of the benzene ring. C1 and C2, being substituted, will appear as quaternary signals (no correlation in the HSQC spectrum).
-
Piperazine Region (δ 40-55 ppm): Four distinct signals for the four CH₂ carbons of the piperazine ring are expected.
-
N-Methyl Region (δ 35-40 ppm): Two distinct signals for the two N-methyl carbons are expected, correlating with the two proton singlets in the HSQC spectrum.
2D NMR Correlation Analysis
-
COSY: Will confirm the H3-H4-H5-H6 spin system in the aromatic ring and establish the geminal and vicinal couplings within the piperazine ring protons (e.g., H9a to H9b and H9a/b to H10a/b).
-
HSQC: Provides the definitive one-bond C-H correlations, allowing for the direct assignment of each protonated carbon atom (C3-C6, C9, C10, C9', C10', and the N-methyl carbons).
-
HMBC: This is crucial for assembling the molecular puzzle. Key expected correlations include:
-
From piperazine protons (H9) to the aromatic carbon C2, confirming the connection point.
-
From N-methyl protons to the amide carbonyl carbon (C7) and the aromatic carbon C1.
-
From aromatic proton H6 to the amide carbonyl carbon C7.
-
Data Summary Table
The following table presents hypothetical but representative data for the complete assignment of this compound in DMSO-d₆. Actual chemical shifts may vary slightly.[16][17]
| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 3 | 7.5 (d, 7.8) | 128.5 | C1, C5 |
| 4 | 7.2 (t, 7.6) | 124.0 | C2, C6 |
| 5 | 7.4 (t, 7.7) | 129.0 | C1, C3 |
| 6 | 7.3 (d, 7.9) | 126.0 | C2, C4, C7 |
| 7 (C=O) | - | 170.5 | - |
| 9/9' (Pip) | 3.2 (m, 4H) | 52.5 | C2, C10/10' |
| 10/10' (Pip) | 3.5 (m, 4H) | 48.0 | C9/9' |
| 11 (N-H) | 9.5 (br s, 1H) | - | - |
| 12 (N-Me) | 3.1 (s, 3H) | 38.5 | C1, C7 |
| 12 (N-Me') | 2.9 (s, 3H) | 35.0 | C1, C7 |
| Oxalate (C=O) | - | 165.0 | - |
Conclusion
Nuclear Magnetic Resonance spectroscopy provides an unparalleled level of detail for the structural verification of this compound. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques as outlined in these protocols, researchers can achieve a complete and unambiguous assignment of all proton and carbon signals. This multi-faceted approach not only confirms the core structure and connectivity of the molecule but also provides insights into its dynamic features, such as amide bond rotation. Furthermore, the ¹³C spectrum offers clear evidence for the presence of the oxalate counter-ion. The methodologies described herein represent a robust and reliable system for the comprehensive characterization of this and structurally related compounds in a research and drug development setting.
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Application Notes & Protocols for the Antibacterial Screening of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
Introduction: The Rationale for Investigating a Novel Piperazine Derivative
The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation antibiotics. The piperazine ring is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of pharmacological activities, including potent antibacterial effects[1]. Piperazine derivatives have been successfully developed into marketed drugs and are known to exhibit activity against both Gram-positive and Gram-negative bacteria[2][3]. The versatility of the piperazine nucleus allows for structural modifications that can significantly enhance antibacterial potency and modulate pharmacokinetic properties[1][4][5][6].
This document provides a comprehensive guide for the initial antibacterial screening of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate , a novel compound featuring this promising piperazine scaffold. While specific biological data for this particular molecule is not yet established, its structural components—a benzamide group attached to a piperazine ring—suggest a strong potential for antimicrobial activity. These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate its antibacterial spectrum and preliminary mechanism of action. The methodologies outlined herein are based on established standards in microbiology, ensuring the generation of robust and reproducible data.
Compound Handling and Preparation
Prior to initiating any biological assays, proper handling and preparation of the test compound, this compound, are critical for obtaining accurate and reliable results.
1. Compound Information:
| Property | Details | Source |
| Compound Name | This compound | [7][8][9][10] |
| CAS Number | 494782-69-3 | [7] |
| Molecular Formula | C15H21N3O5 (oxalate salt) | Derived |
| Appearance | Typically a white to off-white solid | General knowledge |
| Storage | Store at 2-8°C, protected from light and moisture | General laboratory practice |
2. Preparation of Stock Solution:
The solubility of a novel compound is a key experimental parameter that must be determined empirically. For initial screening, dimethyl sulfoxide (DMSO) is a common solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most biological assays at low final concentrations.
-
Protocol for 10 mg/mL Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Add 1 mL of sterile, molecular biology grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Causality Behind Experimental Choices:
-
DMSO as the solvent: Chosen for its broad solubilizing power and low toxicity to bacteria at the final concentrations used in screening assays (typically ≤1%).
-
High concentration stock: A 10 mg/mL stock solution provides a convenient starting point for creating a wide range of working concentrations for susceptibility testing.
-
Aliquoting and freezing: Prevents degradation of the compound from repeated changes in temperature and minimizes the risk of contamination.
-
Phase 1: Primary Antibacterial Susceptibility Screening
The initial phase of screening aims to determine if this compound possesses any antibacterial activity against a representative panel of pathogenic bacteria. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
1. Bacterial Strains:
A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. It is recommended to include both reference strains (e.g., from the American Type Culture Collection - ATCC) and, if available, clinical isolates with known resistance profiles.
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (e.g., ATCC 29213) | Escherichia coli (e.g., ATCC 25922) |
| Enterococcus faecalis (e.g., ATCC 29212) | Pseudomonas aeruginosa (e.g., ATCC 27853) |
| Streptococcus pneumoniae (e.g., ATCC 49619) | Klebsiella pneumoniae (e.g., ATCC 700603) |
2. Broth Microdilution Assay for MIC Determination:
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
-
3. Data Presentation:
| Test Compound | Bacterial Strain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) |
| This compound | S. aureus | ||
| This compound | E. coli | ||
| ... | ... |
4. Experimental Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Phase 2: Determining Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
1. Minimum Bactericidal Concentration (MBC) Assay:
-
Step-by-Step Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
-
2. Interpretation of Results:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
3. Data Presentation:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity (MBC/MIC Ratio) |
| S. aureus | |||
| E. coli |
Phase 3: Preliminary Mechanism of Action (MoA) Insights
Understanding how a novel compound exerts its antibacterial effect is a critical step in its development. The piperazine scaffold has been associated with membrane-disrupting activities in some derivatives[1][5][6]. Therefore, a preliminary assessment of membrane integrity is a logical starting point.
1. Membrane Permeability Assay (Propidium Iodide Uptake):
This assay uses propidium iodide (PI), a fluorescent dye that can only enter cells with compromised cytoplasmic membranes.
-
Step-by-Step Protocol:
-
Prepare Bacterial Suspension: Grow the test bacteria to the mid-logarithmic phase in MHB. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC). Include a positive control (e.g., a known membrane-active agent like polymyxin B) and a negative control (untreated cells).
-
Add propidium iodide to each well to a final concentration of 1-5 µM.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Excitation: ~535 nm, Emission: ~617 nm) over time (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence intensity over time in the compound-treated wells compared to the negative control indicates membrane permeabilization.
-
2. Logical Relationship Diagram for MoA:
Caption: Hypothesized mechanism of action and corresponding assay.
Conclusion and Future Directions
These application notes provide a structured and scientifically grounded framework for the initial antibacterial evaluation of this compound. Based on the well-documented antimicrobial potential of the piperazine scaffold, this compound represents a promising candidate for further investigation[4][11]. The successful execution of these protocols will yield crucial data on its spectrum of activity (MIC), its bactericidal or bacteriostatic nature (MBC), and preliminary insights into its mechanism of action.
Positive results from this initial screening would warrant progression to more advanced studies, including:
-
Screening against a broader panel of multidrug-resistant clinical isolates.
-
Time-kill kinetics assays to understand the dynamics of bacterial killing.
-
More in-depth MoA studies (e.g., macromolecular synthesis inhibition, DNA gyrase assays).
-
In vitro toxicity assays against mammalian cell lines to assess selectivity.
-
Structure-activity relationship (SAR) studies through the synthesis and testing of analogues[12][13][14][15][16].
By following these detailed protocols, researchers can efficiently and effectively assess the potential of this compound as a lead compound in the critical search for new antibacterial agents.
References
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
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Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. [Link]
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Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. [Link]
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Piperazine based antimicrobial polymers: a review. National Institutes of Health (NIH). [Link]
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Piperazine based antimicrobial polymers: a review. SciSpace. [Link]
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The structure‐activity relationship of antibacterial activity piperazine derivatives. Wiley Online Library. [Link]
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This compound. Chupeptide. [Link]
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Piperazine based antimicrobial polymers: a review. Royal Society of Chemistry. [Link]
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PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]
- Preparing method of N, N-dimethylbenzamide.
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Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
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Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. PubMed. [Link]
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This compound. Cramer Reagent. [Link]
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Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]
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Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate in high-throughput screening
An initial search for the compound N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate reveals its existence in chemical supplier databases (CAS No. 494782-69-3) but a notable absence from peer-reviewed scientific literature detailing its biological activity or use in screening applications.[1][2][3][4][5] To provide a scientifically robust and practical guide, this document will focus on a well-characterized, structurally related compound: WAY-100635 .
WAY-100635 is a potent and selective "silent" antagonist of the serotonin 1A (5-HT1A) receptor and belongs to the broader chemical class of piperazine derivatives, which are ubiquitous scaffolds in medicinal chemistry.[6][7][8] Its well-defined pharmacology makes it an ideal exemplar for developing a high-throughput screening (HTS) cascade to identify novel 5-HT1A receptor antagonists.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It details a two-tiered HTS strategy, beginning with a primary binding assay to identify compounds that physically interact with the receptor, followed by a secondary functional assay to confirm their antagonist activity.
The 5-HT1A Receptor: A Key Therapeutic Target
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating serotonergic neurotransmission.[9] As a Gi/o-coupled receptor, its activation by the endogenous ligand serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of the second messenger cyclic AMP (cAMP).[9] This signaling pathway is central to the regulation of mood, anxiety, and cognition. Consequently, the 5-HT1A receptor is a significant target for developing therapeutics against neuropsychiatric conditions like anxiety and depression.[9][10] Antagonists like WAY-100635 are invaluable tools for studying these processes and serve as benchmark compounds in the search for new medicines.[8][11][12]
Signaling Pathway of the 5-HT1A Receptor
The canonical signaling pathway for a Gi-coupled receptor like 5-HT1A involves the inhibition of cAMP production. In a screening context for antagonists, the assay is typically designed to measure the reversal of an agonist-induced effect.
Caption: 5-HT1A Receptor Signaling and Antagonist Assay Principle.
High-Throughput Screening (HTS) Strategy
A robust HTS campaign for identifying novel 5-HT1A antagonists employs a sequential workflow.[13] This strategy efficiently filters large compound libraries, minimizes false positives, and confirms the desired mechanism of action.
Caption: HTS Workflow for the Discovery of 5-HT1A Antagonists.
Primary Screen: Radioligand Binding Assay
The primary screen aims to identify compounds that bind to the 5-HT1A receptor. A competitive radioligand binding assay is the gold standard for this purpose.[14] To achieve high throughput, a homogeneous format like the Scintillation Proximity Assay (SPA) is ideal, as it eliminates the need for wash steps to separate bound from free radioligand.[15][16][17]
Principle of SPA: In this assay, cell membranes expressing the 5-HT1A receptor are coupled to SPA beads containing a scintillant. A radiolabeled antagonist, [³H]-WAY-100635, is used as the tracer.[8] When the radioligand binds to the receptor on the bead, the emitted beta particles from the tritium decay are close enough to excite the scintillant, producing a light signal.[15][18] Unbound radioligand in the solution is too far away to cause excitation. A test compound that binds to the receptor will displace the radioligand, leading to a decrease in the light signal.[19]
Detailed Protocol: [³H]-WAY-100635 SPA Binding Assay
This protocol is designed for a 384-well plate format.
A. Materials & Reagents
| Reagent | Supplier/Details | Purpose |
| Membranes | CHO or HEK293 cells stably expressing human 5-HT1A | Source of receptor |
| SPA Beads | Wheat Germ Agglutinin (WGA) PVT SPA beads | Binds membranes |
| Radioligand | [³H]-WAY-100635 (Specific Activity: 70-90 Ci/mmol) | Tracer |
| Non-Specific | Unlabeled WAY-100635 or 8-OH-DPAT (10 µM final) | Defines non-specific binding |
| Assay Buffer | 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4 | Maintains physiological conditions |
| Plates | 384-well white, clear bottom microplates | HTS-compatible plates |
| Instrument | Microplate scintillation counter (e.g., MicroBeta²) | Detects SPA signal |
B. Experimental Procedure
-
Compound Plating:
-
Prepare test compounds in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of test compounds into the wells of the 384-well assay plate (final concentration typically 10 µM).
-
For controls, dispense 50 nL of DMSO (Total Binding) or 10 µM unlabeled WAY-100635 (Non-specific Binding).
-
-
Membrane-Bead Slurry Preparation:
-
Thaw the 5-HT1A receptor membrane preparation on ice. Determine protein concentration via a BCA assay.
-
In a conical tube, mix membranes and WGA SPA beads in Assay Buffer. The optimal ratio must be determined empirically, but a starting point is 10 µg of membrane protein per 0.25 mg of SPA beads per well.
-
Incubate for 30 minutes at room temperature with gentle agitation to allow the membranes to couple to the beads.
-
-
Assay Execution:
-
Prepare the final radioligand solution by diluting [³H]-WAY-100635 in Assay Buffer to a concentration of 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which is near the Kd).[10]
-
Dispense 10 µL of the membrane-bead slurry into each well of the assay plate.
-
Dispense 10 µL of the 2x radioligand solution into each well. The total assay volume is 20 µL.
-
Seal the plate and centrifuge briefly (1 min at 1000 rpm) to settle the beads.
-
-
Incubation & Detection:
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium. Protect from light.
-
Read the plate on a scintillation counter suitable for SPA.
-
Secondary Screen: Functional cAMP Assay
Hits from the primary screen are confirmed binders, but this does not guarantee they are antagonists. They could be agonists or have no effect on receptor function. The secondary screen is a functional assay to confirm antagonist activity by measuring the downstream signaling event: the modulation of cAMP.[20]
Principle of HTRF cAMP Assay: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay format well-suited for HTS.[21][22] The assay measures cAMP produced by cells.[23][24][25] In antagonist mode for a Gi-coupled receptor, cells are first stimulated with an adenylyl cyclase activator (e.g., Forskolin) to generate a high baseline of cAMP. Then, a 5-HT1A agonist (e.g., 8-OH-DPAT) is added, which activates the receptor and inhibits adenylyl cyclase, causing the cAMP level to drop.[26] A true antagonist will block the effect of the agonist, thereby restoring cAMP levels back towards the Forskolin-stimulated baseline. The HTRF detection reagents consist of a cAMP-d2 conjugate (acceptor) and a Europium cryptate-labeled anti-cAMP antibody (donor). Endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody. High cellular cAMP leads to low FRET signal, while low cellular cAMP results in a high FRET signal.[21][27]
Detailed Protocol: HTRF cAMP Antagonist Assay
This protocol is for a 384-well plate format using cells stably expressing the 5-HT1A receptor.
A. Materials & Reagents
| Reagent | Supplier/Details | Purpose |
| Cells | CHO-K1 or HEK293 cells expressing human 5-HT1A | Cellular system for functional response |
| Agonist | 8-OH-DPAT | Activates 5-HT1A receptor |
| AC Activator | Forskolin | Stimulates adenylyl cyclase |
| PDE Inhibitor | IBMX (0.5 mM final) | Prevents cAMP degradation |
| Assay Buffer | HBSS with 20 mM HEPES, 0.1% BSA | Cell stimulation buffer |
| HTRF Kit | HTRF cAMP Gi Detection Kit (e.g., from Revvity, Cisbio) | Contains cAMP-d2 and anti-cAMP-cryptate |
| Plates | 384-well low-volume white plates | HTRF-compatible plates |
| Instrument | HTRF-compatible plate reader (e.g., EnVision, PHERAstar) | Detects FRET signal |
B. Experimental Procedure
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in Assay Buffer containing the PDE inhibitor IBMX.
-
Adjust cell density to deliver 2,000-5,000 cells per well.
-
-
Compound & Control Plating:
-
Perform serial dilutions of the confirmed hits from the primary screen to create a dose-response curve (e.g., 10-point, 1:3 dilution starting at 30 µM).
-
Dispense 5 µL of cell suspension into each well.
-
Add 5 µL of test compound dilutions to the appropriate wells.
-
Controls:
-
Baseline (No Stimulation): Add 5 µL of buffer.
-
Forskolin-Stimulated (100% Signal): Add 5 µL of buffer.
-
Agonist-Inhibited (0% Signal): Add 5 µL of buffer.
-
-
-
Stimulation:
-
Pre-incubate the plate with compounds for 15 minutes at room temperature.
-
Prepare a solution of Forskolin + 8-OH-DPAT agonist in Assay Buffer. The agonist concentration should be at its EC₈₀ (the concentration giving 80% of its maximal inhibition), determined beforehand.
-
Add 5 µL of Assay Buffer to the "Baseline" control wells.
-
Add 5 µL of Forskolin solution to the "Forskolin-Stimulated" control wells.
-
Add 5 µL of the Forskolin + 8-OH-DPAT solution to all other wells (including test compound wells and "Agonist-Inhibited" controls).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Following the kit manufacturer's protocol, prepare the HTRF detection reagents.[28]
-
Add 5 µL of anti-cAMP Cryptate solution, followed by 5 µL of cAMP-d2 solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (Excitation: 320-340 nm, Emission: 620 nm and 665 nm).[28]
-
Data Analysis and Interpretation
For the Primary SPA Screen:
-
Raw data are counts per minute (CPM).
-
The percent inhibition for each test compound is calculated using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMNonspecific) / (CPMTotal - CPMNonspecific))
-
A hit is typically defined as a compound causing ≥50% inhibition.
-
For dose-response curves, IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) are calculated using a four-parameter logistic fit.
For the Secondary HTRF Screen:
-
The HTRF ratio (Emm₆₆₅ / Emm₆₂₀) * 10,000 is calculated. This ratio is inversely proportional to the cAMP concentration.[27]
-
The percent antagonist activity is calculated based on the reversal of the agonist's effect: % Activity = 100 * (RatioSample - RatioAgonist) / (RatioForskolin - RatioAgonist)
-
Dose-response curves are plotted, and EC₅₀ values (the concentration of antagonist that produces 50% of the maximum response) are determined.
Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[27] It is calculated from the means (μ) and standard deviations (σ) of the positive (p, e.g., Forskolin) and negative (n, e.g., Agonist) controls. Z' = 1 - (3σp + 3σn) / |μp - μn| An assay with a Z' > 0.5 is considered excellent and robust for high-throughput screening.[27]
Conclusion
This application note outlines a comprehensive and scientifically validated HTS cascade for the identification and characterization of novel 5-HT1A receptor antagonists, using the well-characterized compound WAY-100635 as a model. By employing a primary radioligand binding assay in a homogeneous SPA format, followed by a functional HTRF cAMP assay for confirmation, this workflow provides a robust platform for filtering large chemical libraries. This structured approach ensures that identified hits are potent, possess the correct mechanism of action, and are worthy candidates for progression into lead optimization programs.
References
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Westh Hansen, S., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. Retrieved from [Link]
-
Cook, N. D. (2009). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Retrieved from [Link]
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.
-
Gabriel, D., et al. (2003). Principles of the HTRF cAMP Assay. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
- Wu, S., & Liu, B. (2005). Application of Scintillation Proximity Assay in Drug Discovery. BioDrugs, 19(6), 383–392.
-
National Center for Biotechnology Information. (n.d.). [Principles of the HTRF cAMP...] - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Cisbio. (2007). HTRF® package insert cAMP HiRange. Retrieved from [Link]
- Southern, M., et al. (2013). Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor. Probe Reports from the NIH Molecular Libraries Program.
- Wang, H., et al. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 36(10), 1273–1278.
-
Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Gutzeit, V. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(10), 733–744.
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
-
ACS Publications. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. Retrieved from [Link]
- Zhang, L., et al. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry, 227, 113908.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Fletcher, A., et al. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Brain Research, 73(1-2), 337–353.
-
ResearchGate. (n.d.). Design ideas for benzamide compounds containing piperazine. Retrieved from [Link]
- Darmani, N. A., & Martin, B. R. (1998). The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Journal of Neural Transmission, 105(6-7), 635–643.
- Romero, L., et al. (1996). The 5-HT1A antagonist WAY-100635 selectively potentiates the presynaptic effects of serotonergic antidepressants in rat brain. Neuroscience Letters, 219(2), 123–126.
-
ResearchGate. (n.d.). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Retrieved from [Link]
- Fornal, C. A., et al. (1996). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. Journal of Pharmacology and Experimental Therapeutics, 278(3), 1363–1376.
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Clentran. (n.d.). This compound. Retrieved from [Link]
- Al Mamari, H. H., et al. (2024). High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 12), 775–780.
- Wallace, M. A., et al. (2014). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 57(1), 108–123.
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Application Notes & Protocols: Derivatization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide via Oxalate Salt Formation
Abstract: This document provides a comprehensive technical guide on the derivatization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide, a representative molecule embodying the common structural motifs of a tertiary amine within a piperazine ring and a benzamide group, which are prevalent in modern drug discovery. The primary focus is on the formation of its oxalate salt, a robust method for purification, stabilization, and modification of physicochemical properties. This guide details the underlying principles, offers step-by-step protocols for synthesis and characterization, and discusses the rationale behind experimental choices, aimed at researchers, chemists, and drug development professionals.
Introduction: The Strategic Role of Derivatization
In pharmaceutical sciences, the active pharmaceutical ingredient (API) in its "free" or "native" form is often not the optimal entity for formulation, analysis, or administration. Chemical derivatization is a strategic process used to modify a molecule's structure to impart more desirable properties without altering its core pharmacophore.[1] For amine-containing compounds like N,N-Dimethyl-2-(piperazin-1-yl)benzamide, which are common in central nervous system (CNS) agents and other therapeutic areas, derivatization serves several critical functions:
-
Enhancement of Physicochemical Properties: Converting the typically oily or amorphous free base into a stable, crystalline salt improves handling, purity, and stability.[2]
-
Improved Purification: Crystalline salts can be easily purified through recrystallization, effectively removing process-related impurities.[3]
-
Analytical Enablement: Derivatization can improve a molecule's compatibility with analytical techniques like gas chromatography (by increasing volatility) or liquid chromatography-mass spectrometry (by enhancing ionization efficiency).[4][5][6]
-
Solubility Modulation: Salt forms can significantly alter the solubility profile of a drug, which is a critical determinant of its bioavailability.[2]
This guide focuses on the formation of an oxalate salt, a widely employed strategy in pharmaceutical development due to the favorable properties of oxalic acid as a co-former.[7][8]
Rationale for Oxalate Salt Formation
The selection of a salt-forming agent is a critical decision in the drug development process. Oxalic acid, a simple dicarboxylic acid, is an excellent choice for forming salts with basic piperazine moieties for several reasons.
-
High Crystallinity: Oxalate salts of amine compounds frequently form highly ordered, stable crystalline lattices. This is advantageous for obtaining a solid form with consistent physical properties and for purification via recrystallization.[3][9]
-
Stoichiometric Precision: As a dicarboxylic acid, oxalic acid can form salts with one or two molecules of a mono-basic amine, allowing for precise stoichiometric control of the final product.
-
Straightforward Synthesis: The formation of an oxalate salt is a direct acid-base reaction, typically achieved by combining the free base and oxalic acid in a suitable solvent system, often resulting in spontaneous precipitation of the pure salt.[7][10]
The fundamental reaction involves the protonation of one of the basic nitrogen atoms of the piperazine ring by oxalic acid, leading to the formation of an ionic bond between the piperazinium cation and the oxalate or hydrogen oxalate anion.
Experimental Protocols
This section provides detailed, self-validating protocols for the preparation and characterization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate.
Protocol 1: Synthesis of the Oxalate Salt
This protocol is based on established methods for preparing pharmaceutically relevant oxalate salts.[3][7] The key is the controlled mixing of the free base and oxalic acid solutions to promote crystallization.
Materials and Reagents:
-
N,N-Dimethyl-2-(piperazin-1-yl)benzamide (free base)
-
Oxalic acid (dihydrate or anhydrous, ≥99% purity)
-
Solvent: Ethanol (200 proof), Methanol, or Ethyl Acetate
-
Anti-solvent (optional): Heptane or Diethyl Ether
-
Reaction flask with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Preparation of the Free Base Solution:
-
In a clean, dry reaction flask, dissolve 1.0 equivalent of N,N-Dimethyl-2-(piperazin-1-yl)benzamide in a suitable volume of the chosen solvent (e.g., 10 mL of ethanol per gram of free base).
-
Stir the mixture at room temperature (20-25°C) until all solids are completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled back to room temperature before proceeding.
-
-
Preparation of the Oxalic Acid Solution:
-
In a separate container, dissolve 1.0 to 1.1 equivalents of oxalic acid in the same solvent. Using a slight excess of acid can help drive the reaction to completion.
-
Ensure complete dissolution.
-
-
Salt Formation and Precipitation:
-
While vigorously stirring the free base solution, add the oxalic acid solution dropwise over 15-20 minutes.
-
A precipitate (the oxalate salt) should begin to form. The rate of addition can influence crystal size and purity; slower addition is generally preferred.
-
After the addition is complete, continue stirring the resulting slurry at room temperature for an additional 1-2 hours to ensure complete precipitation.[7]
-
-
Isolation of the Product:
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product shows high solubility, an anti-solvent like heptane can be added to the slurry before filtration to increase the yield.[2]
-
-
Drying:
-
Dry the collected solid product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. This removes residual solvent and moisture.
-
Protocol 2: Characterization of the Oxalate Salt
Confirmation of the salt's identity and purity is essential. A combination of analytical techniques should be employed.
-
Melting Point (m.p.): A sharp melting point is a good indicator of purity for a crystalline compound. Compare the melting point of the salt to that of the starting free base.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Expect to see characteristic shifts in the protons adjacent to the piperazine nitrogens due to protonation. The N-H proton may appear as a broad singlet.
-
¹³C NMR: Similar shifts in the carbon signals of the piperazine ring will be observed.
-
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI). In positive ion mode, the spectrum should show the molecular ion peak corresponding to the protonated free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for the appearance of strong C=O stretching bands from the oxalate anion and changes in the N-H stretching region, indicative of salt formation.
-
X-Ray Powder Diffraction (XRPD): For crystalline solids, XRPD provides a unique fingerprint, confirming the specific polymorphic form of the salt.[3]
Data Summary: Typical Experimental Parameters
The choice of solvent and reaction conditions can significantly impact the outcome of the derivatization.
| Parameter | Recommended Value/Solvent | Rationale & Expected Outcome | Reference |
| Molar Ratio (Base:Acid) | 1 : 1.05 | A slight excess of oxalic acid ensures complete conversion of the base. | [3][7] |
| Solvent Choice | Ethanol, Methanol | Good solubility for both the free base and oxalic acid, often allowing for precipitation of the less soluble salt upon mixing. | [3] |
| Ethyl Acetate, Toluene | Lower polarity solvents can be used. The salt may precipitate more readily due to lower solubility. | [7] | |
| Reaction Temperature | 20-30°C | Room temperature is generally sufficient and avoids potential degradation. Cooling may be used to maximize yield before filtration. | [7] |
| Stirring Time | 1-3 hours | Allows for the crystallization process to reach equilibrium, maximizing yield and particle size. | [7] |
Derivatization for Analytical Applications
Beyond creating stable bulk forms, derivatization is a powerful tool in analytical chemistry to overcome challenges associated with the direct analysis of polar, non-volatile compounds.[11][12] While oxalate salt formation is not a typical pre-analysis step for chromatography, understanding other derivatization methods is crucial for drug development professionals.
For a tertiary amine like N,N-Dimethyl-2-(piperazin-1-yl)benzamide, direct GC analysis is often difficult.[4] Derivatization techniques such as acylation or silylation are employed to reduce polarity and increase volatility.[11] For LC-MS analysis, while the compound may ionize reasonably well, derivatization can still be used to improve separation from matrix components or enhance ionization efficiency, leading to lower limits of detection.[5][13] A comparative study of different amine-derivatizing agents found that Dansyl-Cl is a versatile choice, generating products with strong fluorescence and high ionization efficiency.[5]
Conclusion
The conversion of N,N-Dimethyl-2-(piperazin-1-yl)benzamide to its oxalate salt is a highly effective and straightforward derivatization strategy. It provides a robust pathway to obtain a stable, crystalline solid that is amenable to purification, handling, and formulation. The protocols and principles outlined in this guide offer a validated framework for researchers to successfully implement this technique. Furthermore, an understanding of the broader applications of chemical derivatization is essential for addressing the diverse analytical challenges encountered in modern drug discovery and development.
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Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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Derivatization of tertiary amine for GC/MS? (2025, January 16). Reddit. Retrieved January 1, 2026, from [Link]
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Lestari, W., & Sudjarwo, E. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved January 1, 2026, from [Link]
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Ngongang, A. D., Duy, S. V., & Sauvé, S. (n.d.). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]
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Wang, Y. T., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1609, 460536. Retrieved January 1, 2026, from [Link]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved January 1, 2026, from [Link]
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Prigot, M., & Pollard, C. B. (1948). Derivatives of Piperazine. XXII. Piperazinium Salts for Utilization in Identification of Organic Acids. Journal of the American Chemical Society, 70(8), 2758–2759. Retrieved January 1, 2026, from [Link]
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Preparation of Pharmaceutical Salts. (2017, March 11). KiloMentor. Retrieved January 1, 2026, from [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved January 1, 2026, from [Link]
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Lin, D.-L., & Wang, S.-M. (1994). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 2(1). Retrieved January 1, 2026, from [Link]
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Lin, D.-L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Retrieved January 1, 2026, from [Link]
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Nsogning, D., et al. (2021). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Science Publishing Group. Retrieved January 1, 2026, from [Link]
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Sternson, A. W. (1987). The application of chemical derivatization to clinical drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 419-30. Retrieved January 1, 2026, from [Link]
-
Wolkenberg, S. E., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7853-67. Retrieved January 1, 2026, from [Link]
- Piperazine derivatives and salts thereof. (n.d.). Google Patents.
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Spreckelmeyer, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Retrieved January 1, 2026, from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 1, 2026, from [Link]
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Rocha, F. R. P., et al. (2022). Chemical Derivatization in Flow Analysis. Molecules, 27(5), 1530. Retrieved January 1, 2026, from [Link]
- Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents.
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Wang, J., et al. (2023). Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage. Journal of Clinical Laboratory Analysis, 37(12), e25000. Retrieved January 1, 2026, from [Link]
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Khan, I., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 13(1), 12903. Retrieved January 1, 2026, from [Link]
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Fábián, L., et al. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. Molecules, 27(2), 488. Retrieved January 1, 2026, from [Link]
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Al-Rimawi, F., & Kharoaf, M. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of AOAC International, 105(5), 1185-1202. Retrieved January 1, 2026, from [Link]
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CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from pos. (n.d.). Gassnova. Retrieved January 1, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate Synthesis
Welcome to the technical support resource for the synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its subsequent conversion to the oxalate salt. This guide is tailored for researchers, scientists, and drug development professionals. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your synthesis yield and purity.
I. Troubleshooting Guide: Amide Coupling Stage
The initial synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a critical step that dictates the overall success of the process. Low yields at this stage are a frequent challenge. This section addresses the most common issues encountered during the amide bond formation.
Question 1: My amide coupling reaction is resulting in a low or non-existent yield. What are the likely causes?
Answer:
Low yields in the formation of N,N-Dimethyl-2-(piperazin-1-yl)benzamide can often be traced back to several key factors. These include inefficient activation of the carboxylic acid, issues with the nucleophilicity of piperazine, and suboptimal reaction conditions.[1]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate the reaction with the amine. If the coupling reagent is not effective or is used in insufficient quantities, this activation will be incomplete.[1]
-
Piperazine Reactivity Issues:
-
Protonation: Piperazine, being a base, can be protonated by the acidic starting material, rendering it non-nucleophilic.[1]
-
Bis-acylation: Since piperazine has two secondary amine groups, a common side reaction is the formation of a bis-acylated product, where two molecules of the benzamide attach to one piperazine molecule.
-
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Steric Hindrance: The bulky nature of the reactants can sometimes physically impede the reaction, leading to slower or incomplete coupling.[2][3]
Question 2: I am observing a significant amount of a higher molecular weight impurity, which I suspect is the bis-acylated product. How can I minimize this?
Answer:
The formation of the bis-acylated piperazine derivative is a classic problem when working with this symmetrical diamine. To favor the desired mono-acylation, consider the following strategies:
-
Use of Excess Piperazine: Employing a significant excess of piperazine (typically 2-5 equivalents) will statistically favor the mono-acylated product. The unreacted piperazine can be removed during the work-up.
-
Slow Addition of the Activated Carboxylic Acid: Adding the activated carboxylic acid or acyl chloride solution dropwise to a solution of excess piperazine can help maintain a high concentration of the amine relative to the acylating agent, thus minimizing the chance of a second acylation.[4]
-
Use of a Protecting Group: An alternative, though more synthetically intensive, approach is to use a mono-protected piperazine derivative (e.g., N-Boc-piperazine). After the amide coupling, the protecting group can be removed to yield the desired product.
Question 3: What are the recommended coupling reagents and conditions for this specific amide synthesis?
Answer:
The choice of coupling reagent is crucial for achieving a high yield. For the synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide, a variety of modern coupling reagents can be effective.
| Coupling Reagent | Additive (if needed) | Base | Solvent | Key Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None | DIPEA (N,N-Diisopropylethylamine) | DMF (Dimethylformamide) or DCM (Dichloromethane) | Generally provides high yields and fast reaction times.[1] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) or OxymaPure | DIPEA or Triethylamine | DMF or DCM | A common and cost-effective choice. HOBt or OxymaPure can help to suppress side reactions.[5] |
| Acyl Chloride Method | None | Triethylamine or Pyridine | DCM or Toluene | Involves converting the carboxylic acid to an acyl chloride first (e.g., using oxalyl chloride or thionyl chloride), which is then reacted with piperazine. This is a highly reactive method.[4][6] |
General Optimized Protocol: Amide Coupling using HATU [1]
-
Dissolve 2-(dimethylcarbamoyl)benzoic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve an excess of piperazine (3.0 eq) in the same anhydrous solvent.
-
Slowly add the pre-activated acid solution to the piperazine solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and proceed with an appropriate aqueous work-up to remove unreacted piperazine and other water-soluble components.
II. Troubleshooting Guide: Oxalate Salt Formation
Once the free base, N,N-Dimethyl-2-(piperazin-1-yl)benzamide, has been synthesized and purified, the next step is the formation of the oxalate salt. This step is crucial for improving the compound's stability and handling properties.
Question 4: My oxalate salt precipitation is giving a low yield. What could be the cause?
Answer:
A low yield during the salt formation can be due to several factors related to solubility and the crystallization process.
-
High Solubility in the Chosen Solvent: The N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate salt may have significant solubility in the solvent used for precipitation, leading to an incomplete recovery.
-
Insufficient Supersaturation: The concentration of your product and oxalic acid may not be high enough to induce precipitation.[7]
-
High Temperature: The solubility of the oxalate salt generally increases with temperature. If the solution is too warm, precipitation will be less efficient.[7]
-
Incorrect Stoichiometry: Ensure that the molar ratio of oxalic acid to your amine is correct. Typically, a slight excess of oxalic acid (1.05-1.1 equivalents) is used.
Question 5: The precipitated oxalate salt is very fine and difficult to filter. How can I improve the crystal size?
Answer:
The formation of fine particles is often a result of rapid precipitation.[7] To encourage the growth of larger, more easily filterable crystals, consider the following:
-
Slower Addition of Oxalic Acid: Add the oxalic acid solution dropwise to the solution of the free base.
-
Controlled Cooling: After the addition of oxalic acid, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. Slow cooling promotes the growth of larger crystals.[7]
-
Seeding: If you have a small amount of the desired crystalline product, adding a "seed" crystal can initiate crystallization and promote the growth of larger crystals.[7]
-
Solvent Selection: Experiment with different solvent systems. A solvent in which the oxalate salt is sparingly soluble is ideal. Common choices include ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate.
Optimized Protocol: Oxalate Salt Formation
-
Dissolve the purified N,N-Dimethyl-2-(piperazin-1-yl)benzamide free base in a suitable solvent (e.g., ethanol or isopropanol).
-
In a separate flask, dissolve oxalic acid (1.05 eq) in the same solvent. A gentle warming may be necessary to fully dissolve the oxalic acid.
-
Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature or slightly elevated temperature.
-
Observe for the formation of a precipitate.
-
Once the addition is complete, continue stirring and allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for at least one hour to maximize precipitation.
-
Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
III. Visualization of Key Processes
To further clarify the synthesis and troubleshooting logic, the following diagrams illustrate the reaction pathway and a decision-making workflow for addressing low yield issues.
Caption: Reaction scheme for the two-stage synthesis.
Caption: Decision tree for troubleshooting low yield issues.
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I use other bases besides DIPEA or triethylamine in the amide coupling step?
-
A1: While DIPEA and triethylamine are common choices, other non-nucleophilic bases like N-methylmorpholine (NMM) can also be used. It is important to avoid nucleophilic bases that could compete with piperazine in reacting with the activated carboxylic acid.
-
-
Q2: How do I effectively remove the excess piperazine after the reaction?
-
A2: Excess piperazine is typically removed during the aqueous work-up. Being a base, it can be extracted from the organic layer with an acidic aqueous solution (e.g., dilute HCl or ammonium chloride solution).
-
-
Q3: Is it necessary to purify the N,N-Dimethyl-2-(piperazin-1-yl)benzamide free base before forming the oxalate salt?
-
A3: Yes, it is highly recommended. Purifying the free base, for example by column chromatography, will ensure that the final oxalate salt is of high purity and will likely improve the crystallinity of the salt.
-
-
Q4: What analytical techniques are recommended for monitoring the reaction progress and confirming the final product?
-
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the reaction progress. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis are standard.
-
V. References
-
Westin, J. Synthesis of Amides. Organic Chemistry. [Link]
-
KOTC MCAT Course. Synthesis of Amides from Carboxylic Acids and Amines. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015,13, 11421-11427. [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? [Link]
-
Zhang, W., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1934. [Link]
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Technical Support Center: N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Welcome to the technical support center for the purification of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity, yield, and physical form. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles of crystallization and salt purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and handling of this compound.
Q1: What is the primary purpose of forming an oxalate salt of N,N-Dimethyl-2-(piperazin-1-yl)benzamide?
A: The freebase form of N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a basic compound. Converting it to an oxalate salt serves several critical purposes in pharmaceutical development. Salt formation is a common strategy to improve a compound's physicochemical properties.[1][2] Specifically, for this molecule, forming the oxalate salt aims to:
-
Enhance Crystallinity: The freebase may be an oil or an amorphous solid that is difficult to purify. The ionic interactions introduced by salt formation can stabilize the crystal lattice, leading to a more ordered, crystalline solid that is easier to handle and purify by recrystallization.[3]
-
Improve Stability: Crystalline salts are often more chemically and physically stable than their freebase counterparts, which is crucial for shelf-life and formulation.
-
Modify Solubility and Dissolution Rate: Salt formation can significantly alter the solubility and dissolution rate of a drug, which directly impacts its bioavailability.[1][3]
-
Aid in Purification: The process of salt formation and subsequent crystallization is itself a powerful purification step, capable of excluding process-related impurities.[4]
Q2: What are the critical process parameters to control during the oxalate salt formation and crystallization?
A: Achieving a robust and reproducible crystallization process depends on careful control of several parameters.[5] Key parameters include:
-
Stoichiometry: The molar ratio of oxalic acid to the freebase is critical. An incorrect ratio can lead to an impure product containing excess freebase or excess oxalic acid, or the formation of a salt with a different stoichiometry.[6][7]
-
Solvent Selection: The choice of solvent is arguably the most important factor.[8] An ideal solvent should dissolve the crude freebase and oxalic acid at an elevated temperature but exhibit low solubility for the final oxalate salt at room temperature or upon cooling to maximize recovery.[9][10]
-
Temperature and Cooling Rate: The temperature at which the salt is formed and the rate at which it is cooled significantly influence crystal size, shape (morphology), and purity.[5][11] Slow cooling generally promotes the formation of larger, more well-defined crystals, while rapid cooling ("crashing out") can lead to small, impure particles or amorphous material.[12]
-
Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the salt in solution is higher than its equilibrium solubility. Controlling the level of supersaturation is key to controlling nucleation and crystal growth.[5]
-
Agitation: The stirring rate affects mass transfer, heat transfer, and can influence nucleation rates and prevent agglomeration.
Q3: How do I choose the best solvent for recrystallizing this compound?
A: Solvent selection is an empirical process, but it can be guided by chemical principles. The goal is to find a solvent or solvent system where the salt has high solubility when hot and low solubility when cold.[9][10]
-
"Like Dissolves Like": The oxalate salt is a polar, ionic compound. Therefore, polar solvents are a good starting point. Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and water are common choices.[13]
-
Systematic Screening: The most effective method is to perform a small-scale solubility screen. This involves testing the solubility of a small amount of the crude salt in various solvents at room temperature and at the solvent's boiling point.
| Solvent Class | Examples | Rationale and Considerations |
| Alcohols | Ethanol, Methanol, Isopropanol | Good general-purpose polar solvents. Often provide the desired solubility profile. Can form solvates. |
| Ketones | Acetone | Can be effective, but its lower boiling point may limit the achievable solubility range. |
| Esters | Ethyl Acetate | Less polar. May be useful as an anti-solvent or in a mixed-solvent system. |
| Ethers | Tetrahydrofuran (THF) | Similar polarity to esters. Can be a good component in a mixed-solvent system. |
| Water | Deionized Water | The salt is likely to be soluble in water. It can be a good solvent but may require an anti-solvent for good recovery. Risk of hydrolysis or hydrate formation.[14] |
| Apolar Solvents | Heptane, Hexane, Toluene | The salt will likely be insoluble. These are primarily used as anti-solvents.[15] |
A detailed protocol for solvent screening is provided in Section 3.
Section 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during the purification process.
Problem 1: Oily Precipitate or Complete Failure to Crystallize
You've added the oxalic acid to the freebase solution, or you've started cooling your recrystallization mixture, but instead of crystals, a viscous oil or "oiling out" occurs.[12][16]
Potential Causes:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture and inhibit the formation of a stable crystal lattice.[16]
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the salt, causing it to melt before it dissolves. Alternatively, the solution may be too concentrated.[12]
-
Supersaturation is Too High: Rapid cooling or the addition of an anti-solvent too quickly can generate a level of supersaturation that favors the formation of a kinetically stable oil over a thermodynamically stable crystal.
-
Incorrect Stoichiometry: A significant excess of either the freebase or oxalic acid can act as an impurity, hindering crystallization.
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% volume increase) to reduce the concentration and then attempt to cool slowly again.[16]
-
Slow Down the Cooling: After re-dissolving, allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask can slow the cooling rate further. Do not place it directly in an ice bath.[12][16]
-
Induce Crystallization (Seeding/Scratching): If the solution is supersaturated but no crystals form, induce nucleation. Add a "seed crystal" (a tiny crystal of pure product from a previous batch). If no seed crystal is available, gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[9][16]
-
Consider a Different Solvent: If oiling out persists, the chosen solvent is likely unsuitable. Re-screen for a better solvent system.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step before salt formation, such as a simple filtration through a plug of silica gel or an aqueous wash to remove polar impurities.
Problem 2: Low Yield After Recrystallization
The final isolated product is pure, but the yield is unacceptably low.
Potential Causes:
-
Too Much Solvent Used: This is the most common cause of low yield.[16] The desired compound has some solubility even in the cold solvent, and using an excessive volume will cause a significant portion of the product to remain in the mother liquor.[9]
-
Incomplete Crystallization: The solution may not have been cooled sufficiently, or for a long enough period, to allow for maximum precipitation.
-
Premature Crystallization: Crystals may have formed in the funnel during a hot gravity filtration step, leading to loss of material.
-
Washing with a Warm or Inappropriate Solvent: Washing the collected crystals with a solvent that is not ice-cold or in which the product has high solubility will dissolve the product off the filter.
Solutions:
-
Minimize Solvent Volume: During dissolution, add the hot solvent in small portions until the solute just dissolves. This ensures a minimum volume is used.[10]
-
Recover from Mother Liquor: If too much solvent was used, you can concentrate the mother liquor (e.g., using a rotary evaporator) to reduce the volume and cool it again to recover a second crop of crystals.[16] Note that this second crop may be less pure than the first.
-
Optimize Cooling: Ensure the crystallization mixture is cooled thoroughly. After reaching room temperature, placing the flask in an ice-water bath for at least 30 minutes can significantly improve recovery.
-
Proper Washing Technique: Always wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[10] This removes residual impure mother liquor without dissolving a significant amount of the product.
-
Use an Anti-solvent: If the product is moderately soluble even in the cold solvent, consider using an anti-solvent system. Dissolve the salt in a minimum of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent in which the salt is insoluble (e.g., heptane) until the solution becomes turbid. Then, heat to clarify and cool slowly.[15]
Problem 3: Product Purity is Poor or Inconsistent
The final product does not meet the required purity specifications, as determined by techniques like HPLC, NMR, or melting point.
Potential Causes:
-
Occluded Impurities: If crystallization occurs too rapidly, impurities can be trapped within the crystal lattice instead of remaining in the mother liquor.[15]
-
Surface Impurities: The surfaces of the crystals may be coated with dried, impure mother liquor if the filter cake was not washed properly.
-
Incorrect Stoichiometry: The product may be contaminated with unreacted freebase or excess oxalic acid. Residual oxalic acid and related compounds are common process impurities that require specific analytical methods to detect.[17]
-
Polymorphism or Solvate Formation: The compound may be crystallizing in a different crystal form (polymorph) or incorporating solvent molecules (solvate/hydrate), which can affect analytical results.[5][14]
Solutions:
-
Perform a Second Recrystallization: The most straightforward way to improve purity is to repeat the recrystallization process.
-
Slow Down Crystallization: As mentioned, slower cooling leads to purer crystals.
-
Ensure Proper Washing: Wash the filter cake with a small amount of ice-cold solvent to displace the impure mother liquor.[10]
-
Check Stoichiometry: Use 1H NMR spectroscopy to check the integration of protons from the benzamide portion versus the characteristic protons of any counter-ion or freebase. A 1:1 molar ratio should be confirmed.
-
pH Adjustment during Workup: A patent for a similar compound, escitalopram oxalate, describes a purification method involving dissolving the crude salt in water, adjusting the pH to a specific range (e.g., 7.0-8.0) to convert it to the free base, extracting the free base with an organic solvent, and then reforming the salt.[18][19] This can be a highly effective way to remove both acidic and basic impurities.
-
Characterize the Solid Form: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for polymorphism or solvate formation.[20] Thermogravimetric Analysis (TGA) can quantify the amount of solvent in a solvate.
Section 3: Protocols and Workflows
Protocol 1: Small-Scale Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility. An ideal solvent will show poor solubility (the solid does not dissolve in ~0.5 mL).[10] Solvents that dissolve the compound readily at room temperature are unsuitable.
-
For the tubes where the compound was insoluble at room temperature, place them in a hot water or sand bath and heat to the boiling point of the solvent.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Place the tubes that showed recrystallization in an ice bath for 15-20 minutes.
-
Evaluate the results. The best solvent is one that required a minimal amount of hot solvent to dissolve the compound and gave a large amount of crystalline precipitate upon cooling.[9]
Workflow Diagram: Troubleshooting Crystallization Issues
This diagram provides a logical decision-making process when encountering common purification problems.
Caption: A decision tree for troubleshooting common crystallization challenges.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Zhang, R., et al. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant. PubMed. Retrieved from [Link]
-
analytica-world.com. (2018). Faster characterization of organic salts. Retrieved from [Link]
-
Scribd. (n.d.). Organic Salt Analysis. Retrieved from [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]
-
Recrystallization1. (n.d.). Recrystallization. Retrieved from [Link]
- Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.
- Taylor & Francis eBooks. (n.d.).
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Filter Dryer. Retrieved from [Link]
- Patsnap. (2013). Process for the purification of pharmaceutically acceptable salts. Eureka.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
- BIA. (n.d.).
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Solubility of Things. (n.d.). Pharmaceutical Applications of Stoichiometry. Retrieved from [Link]
-
Mohammed, Y. H., et al. (2023). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
- Jones, R. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal.
-
TutorChase. (n.d.). How is stoichiometry used in formulating pharmaceutical drugs?. Retrieved from [Link]
- ResearchGate. (2024).
- European Patent Office. (2011). PROCESS FOR THE PURIFICATION OF PHARMACEUTICALLY ACCEPTABLE SALTS OF ESCITALOPRAM. EP 2595979 B1.
- Jasperse, J. (n.d.).
- ProQuest. (n.d.). Physical Stability Of Pharmaceutical Salts And Cocrystals In Drug Product Environment.
-
Zhanghua. (2025). Crystallization Challenges in Pharmaceutical Products. Filter Dryer. Retrieved from [Link]
- Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. (2024). Vitae.
-
ACS Publications. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development. Retrieved from [Link]
-
Dunitz, J. D., & Gavezzotti, A. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Retrieved from [Link]
-
Yang, L., et al. (2000). The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. PubMed. Retrieved from [Link]
-
Slideshare. (n.d.). Organic Chemistry salt analysis and record.pptx. Retrieved from [Link]
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
-
Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. (n.d.). ResearchGate. Retrieved from [Link]
-
USGS Publications Warehouse. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. Retrieved from [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
- Google Patents. (2013). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
Brown, F. J., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Retrieved from [Link]
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- 2. Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review | Semantic Scholar [semanticscholar.org]
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- 10. web.mnstate.edu [web.mnstate.edu]
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- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate stability and storage conditions
This guide is intended for researchers, scientists, and drug development professionals using N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. It provides essential information on stability, storage, and troubleshooting to ensure the integrity of your experiments. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the scientific reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's integrity. It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, refrigeration at 2-8°C is advisable.[3] The compound is sensitive to air and light, so it is best handled and stored under an inert gas atmosphere. Always store the container in a locked-up area accessible only to authorized personnel.
Q2: How stable is this compound at room temperature?
A2: The compound is chemically stable under standard ambient conditions (room temperature). However, this stability is contingent on the absence of prolonged exposure to air and light, which can lead to degradation. For routine short-term use during an experiment, keeping it on the benchtop is acceptable, but for any period beyond a few hours, it should be returned to its recommended storage conditions.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: this compound is a hazardous substance and must be handled with care. It is fatal if swallowed and harmful if it comes into contact with the skin or is inhaled. It can cause significant irritation to the skin, eyes, and respiratory system.[1][2] Therefore, it is mandatory to use personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[1] All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[4]
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Yes, you should avoid contact with strong oxidizing agents, as they can cause a reaction that may compromise the integrity of the compound.[2] Additionally, while not specified for this exact compound, similar piperazine derivatives are incompatible with acids.[5] It is prudent to avoid acidic conditions unless they are a required part of a validated experimental protocol.
Q5: What are the visual signs of degradation I should look for?
A5: While specific degradation products are not detailed in the provided literature, its sensitivity to air and light suggests that any change from its initial appearance (typically an off-white solid) could indicate degradation.[1] This could include discoloration (e.g., yellowing or browning), clumping, or a change in texture. If you observe any of these changes, it is advisable to use a fresh batch of the compound for your experiments to ensure data accuracy.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | 1. Verify Storage: Confirm that the compound has been consistently stored at 2-8°C, protected from light and air.[3] 2. Inspect for Degradation: Visually inspect the compound for any changes in color or texture. 3. Use a Fresh Batch: If degradation is suspected, use a new, unopened vial of the compound. |
| Poor Solubility | Use of an inappropriate solvent or degraded material. | 1. Consult Literature: Check for recommended solvents for your specific application. 2. Gentle Warming/Sonication: If appropriate for your experiment, gentle warming or sonication can aid dissolution. 3. Purity Check: If solubility issues persist, consider analytical testing (e.g., HPLC) to confirm the purity of the compound. |
| Unexpected Side Reactions | Incompatibility with other reagents in the reaction mixture. | 1. Review Reagents: Ensure that no strong oxidizing agents or strong acids are present, unless required by the protocol.[2][5] 2. Simplify the System: If possible, run control experiments with fewer components to isolate the source of the side reaction. |
Experimental Workflows
Workflow for Handling and Preparing a Solution
The following diagram outlines the recommended procedure for handling this compound and preparing a solution for an experiment.
Caption: Recommended workflow for safe handling and solution preparation.
Logical Relationship for Storage and Stability
This diagram illustrates the key factors influencing the stability of this compound.
Caption: Interplay of factors governing compound stability.
References
Sources
Technical Support Center: Overcoming Poor Solubility of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Prepared by: Senior Application Scientist, Pharmaceutical Sciences Division
Welcome to the technical support center for N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting guides and protocols to ensure successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: What is the chemical nature of this compound and why is it formulated as an oxalate salt?
N,N-Dimethyl-2-(piperazin-1-yl)benzamide is a molecule containing a basic piperazine functional group.[1][2] In pharmaceutical development, forming a salt of a basic active pharmaceutical ingredient (API) with an acidic counterion (like oxalic acid) is a common strategy to improve properties such as crystallinity, stability, and, often, aqueous solubility compared to the free base.[3][4][5] The oxalate salt form is a crystalline solid that is generally easier to handle, purify, and characterize than the free base form.[5]
Q2: I'm struggling to dissolve the compound in neutral aqueous buffers (e.g., PBS pH 7.4). Why is it so poorly soluble?
While salt formation is intended to enhance solubility, oxalate salts of basic compounds can still exhibit poor aqueous solubility, especially around neutral pH.[6] The issue arises from the equilibrium between the salt, its constituent ions, and the potential for the ionized API to convert back to its less soluble, neutral free base form—a process known as disproportionation.[5] Furthermore, the intrinsic solubility of the salt itself might be low. The solubility of oxalate salts is highly dependent on the solution's pH.[7][8]
Q3: How exactly does pH influence the solubility of this oxalate salt?
The pH of the solvent is the most critical factor governing the solubility of this compound. This is due to two acid-base equilibria occurring simultaneously:
-
The Piperazine Moiety: The piperazine ring has two nitrogen atoms that are basic and can be protonated. At acidic pH, the piperazine group becomes protonated (positively charged), which significantly increases its interaction with water and, therefore, its solubility.
-
The Oxalate Counterion: The oxalate anion is the conjugate base of a weak acid, oxalic acid. In a strongly acidic environment (low pH), the oxalate anion (C₂O₄²⁻) can become protonated to form bioxalate (HC₂O₄⁻) or oxalic acid (H₂C₂O₄).[9]
The solubility of the salt is highest at a low pH where the benzamide compound is fully protonated and remains in its cationic form. As the pH increases towards the pKa of the piperazine group, the compound will deprotonate, leading to the precipitation of the less soluble free base.[9][10]
Caption: Effect of pH on this compound Species.
Q4: What is the "common ion effect" and how might it impact my experiments?
The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[11][12] For this compound, this means:
-
If your buffer or medium contains a significant concentration of oxalate ions from another source, the solubility of your compound will be suppressed.
-
This is an application of Le Châtelier's principle, where adding a product ion (oxalate) to the dissolution equilibrium shifts the equilibrium back towards the undissolved solid.[13][14]
This is a critical consideration when selecting buffers for your experiments. For example, using a buffer system containing oxalate would be inadvisable.
Q5: What is the difference between thermodynamic and kinetic solubility, and which one should I measure?
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent at a specific temperature and pressure after equilibrium has been reached.[15] It is typically measured using the shake-flask method, which can take 24 hours or longer to ensure equilibrium.[10]
-
Kinetic Solubility: This refers to the concentration of a compound at the moment it begins to precipitate from a solution when prepared by a specific method (e.g., adding a concentrated DMSO stock to an aqueous buffer).[16] This measurement is often higher than thermodynamic solubility because it can represent a supersaturated state.[17]
For initial troubleshooting and formulation screening, kinetic solubility provides a quick assessment. For biopharmaceutical characterization and understanding fundamental properties, thermodynamic solubility is the gold standard.[15]
Part 2: Troubleshooting Guide for Dissolution Issues
This guide provides a systematic approach to resolving common solubility problems encountered in the lab.
Caption: Troubleshooting Workflow for Poor Solubility.
Issue: Compound is insoluble or forms a suspension in my desired aqueous buffer.
Solution A: pH Modification (Primary Approach)
-
Causality: As established, the protonation of the piperazine moiety at acidic pH is the most effective way to increase aqueous solubility. The goal is to lower the pH of the solvent well below the pKa of the piperazine group to ensure it remains in its charged, soluble form.
-
Recommended Action:
-
Start by attempting to dissolve the compound in acidic buffers. The physiological pH range for dissolution testing is typically 1.2 to 6.8.[18]
-
If using unbuffered water, add a small amount of a compatible acid (e.g., HCl, citric acid) dropwise while stirring until the compound dissolves.
-
Monitor the final pH of the solution. This will give you the minimum pH required for solubilization under your experimental conditions.
-
| Buffer System | Typical pH Range | Comments |
| Glycine-HCl | 2.2 - 3.6 | Excellent choice for low pH ranges. |
| Citrate Buffer | 3.0 - 6.2 | Widely used and biocompatible. |
| Acetate Buffer | 3.6 - 5.6 | Common and effective. |
| Phosphate Buffer (PB) | 5.8 - 8.0 | Use with caution; solubility will likely be poor at the higher end of this range. |
Note: The dissolution profiles of poorly soluble salts can differ significantly even between different buffer species at the same pH (e.g., phosphate vs. bicarbonate buffers).[19][20]
Solution B: Use of Co-solvents (Secondary Approach)
-
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can help solubilize non-polar compounds.[21] While this compound has polar features, co-solvents can still be effective, especially in combination with pH adjustment.
-
Recommended Action:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10-50 mM in 100% DMSO).
-
Add the stock solution dropwise to your aqueous buffer while vortexing to avoid immediate precipitation.
-
Keep the final concentration of the organic solvent as low as possible (typically <1-5% v/v) to avoid artifacts in biological assays.
-
| Co-solvent | Typical Final Conc. | Considerations |
| Dimethyl sulfoxide (DMSO) | 0.1 - 1% | Most common; can have biological effects at higher concentrations. |
| Ethanol (EtOH) | 1 - 5% | Biocompatible but can be volatile. |
| Polyethylene Glycol (PEG 300/400) | 1 - 10% | Good for increasing solubility and can be used in vivo.[22] |
| Propylene Glycol (PG) | 1 - 10% | Another common solubilizer for preclinical studies. |
Solution C: Use of Surfactants
-
Causality: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, and they can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[22]
-
Recommended Action: This is often used in dissolution media for quality control testing to achieve "sink conditions" (where the volume of media is at least 3-5 times that needed to form a saturated solution).[18]
-
Select a non-ionic surfactant to minimize interference with the compound's ionic nature.
-
Add the surfactant to your aqueous buffer at a concentration above its CMC.
-
| Surfactant | Type | Typical Concentration |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2% |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 2% |
Part 3: Key Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility via Shake-Flask Method
This protocol details the gold-standard method for measuring equilibrium solubility.[10][15]
Caption: Workflow for Shake-Flask Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Place the vial in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be done by either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for low drug binding.
-
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the sample accurately with the mobile phase or a suitable solvent to bring its concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[16]
-
Calculation: Calculate the solubility in mg/mL or µM, accounting for the dilution factor.
References
- Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
- Al-Rawashdeh, M. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.
- Lund University Publications. (n.d.).
- Sugihara, H., et al. (2023).
- Sugihara, H., et al. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer.
- Berg, F. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences.
- Babić-Ivančić, V., et al. (2022).
- Sigma-Aldrich. (n.d.).
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
- Chemistry LibreTexts. (2021). Solubility Equilibria and the Solubility Product Constant (Ksp).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021). The Effects of pH on Solubility.
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Quora. (2022). What is the common ion effect? How does it affect the solubility of salts?
- Wikipedia. (n.d.). Piperazine.
- Ascendia Pharma. (n.d.).
- Omeokwe, E. O., et al. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science.
- WuXi AppTec DMPK. (2024).
- Cambrex. (n.d.).
- 911 Metallurgist. (n.d.). The Common Ion Effect and Altering Solubility.
Sources
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 5. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. jchemlett.com [jchemlett.com]
- 14. 911metallurgist.com [911metallurgist.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. rheolution.com [rheolution.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide and the subsequent formation of its oxalate salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring a robust and reproducible synthetic process.
I. Synthetic Strategy Overview
The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between an aryl halide (or triflate) and piperazine. To control selectivity and prevent the formation of undesired bis-arylated byproducts, a common strategy involves the use of a mono-protected piperazine, such as N-Boc-piperazine, followed by deprotection. The final step is the formation of the oxalate salt by treating the free base with oxalic acid.
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A [label="2-Halo-N,N-dimethylbenzamide"]; B [label="N-Boc-piperazine"]; C [label="Buchwald-Hartwig Amination\n(Pd Catalyst, Ligand, Base)"]; D [label="N-Boc-N,N-Dimethyl-2-(piperazin-1-yl)benzamide"]; E [label="Deprotection\n(e.g., TFA or HCl)"]; F [label="N,N-Dimethyl-2-(piperazin-1-yl)benzamide\n(Free Base)"]; G [label="Oxalic Acid"]; H [label="Oxalate Salt Formation"]; I [label="N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate"];
A -> C; B -> C; C -> D; D -> E; E -> F; F -> H; G -> H; H -> I; }
Caption: Simplified mechanism of hydrodehalogenation side reaction.
Troubleshooting Strategies:
-
Optimize Ligand and Catalyst: Certain ligands can suppress the formation of palladium-hydride species. Using a pre-catalyst can sometimes lead to a cleaner reaction profile.
-
Control Reaction Temperature: Running the reaction at excessively high temperatures can promote hydrodehalogenation.[1] Try lowering the temperature in increments of 10 °C.
-
Choice of Base: The nature of the base can influence the extent of this side reaction.
Question 3: My main impurity is the bis-arylated piperazine, N,N'-bis(2-(dimethylcarbamoyl)phenyl)piperazine. How can I avoid this?
Answer:
The formation of the bis-arylated product is a common issue when using unprotected piperazine due to the presence of two reactive secondary amine groups.
dot
Caption: Formation of the bis-arylated side product.
Solutions:
-
Use of a Protecting Group: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group blocks one of the amine functionalities, ensuring that only mono-arylation occurs. The Boc group can then be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the desired product.
-
Control Stoichiometry: While less reliable, using a large excess of piperazine relative to the aryl halide can statistically favor the formation of the mono-arylated product. However, this often leads to purification challenges in removing the excess piperazine.
B. Oxalate Salt Formation
Question 4: During the oxalate salt formation, I am seeing a new impurity that appears to be 2-(piperazin-1-yl)benzoic acid. What is happening and how can I prevent it?
Answer:
The formation of 2-(piperazin-1-yl)benzoic acid suggests the hydrolysis of the N,N-dimethylamide group. Amides can be susceptible to hydrolysis under acidic conditions, especially at elevated temperatures.
Mechanism of Amide Hydrolysis (Acid-Catalyzed):
-
Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.
-
Nucleophilic attack by water on the carbonyl carbon.
-
Proton transfer to the nitrogen atom, making it a better leaving group.
-
Cleavage of the C-N bond to release dimethylamine and the carboxylic acid.
Preventative Measures:
-
Temperature Control: Perform the salt formation at room temperature or below. Avoid heating the mixture to dissolve the components if possible.
-
Solvent Selection: Use a solvent system in which both the free base and oxalic acid have reasonable solubility at lower temperatures, minimizing the need for heating. Anhydrous solvents like ethanol or isopropanol are often good choices.
-
Stoichiometry of Oxalic Acid: Use a stoichiometric amount (or a very slight excess) of oxalic acid. A large excess of acid can lower the pH significantly and increase the rate of hydrolysis.
-
Reaction Time: Do not stir the salt formation mixture for an unnecessarily long time. Once the salt has precipitated, it should be isolated promptly.
Question 5: The isolated oxalate salt has a poor crystalline form and is difficult to filter. How can I improve the crystallinity?
Answer:
Poor crystallinity can be due to rapid precipitation or the presence of impurities.
Solutions:
-
Control the Rate of Precipitation:
-
Slow Addition: Add the oxalic acid solution to the free base solution slowly with good stirring.
-
Anti-Solvent Addition: Dissolve the free base and oxalic acid in a good solvent, and then slowly add an anti-solvent in which the oxalate salt is insoluble to induce gradual crystallization.
-
-
Purification of the Free Base: Ensure the N,N-Dimethyl-2-(piperazin-1-yl)benzamide free base is of high purity before proceeding with the salt formation. Residual impurities from the coupling reaction can interfere with crystallization.
-
Recrystallization: If the initial precipitate is not of good quality, it can be recrystallized from a suitable solvent or solvent mixture.
III. Experimental Protocols
A. Synthesis of N-Boc-N,N-Dimethyl-2-(piperazin-1-yl)benzamide
Materials:
-
2-Bromo-N,N-dimethylbenzamide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-N,N-dimethylbenzamide, N-Boc-piperazine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-N,N-Dimethyl-2-(piperazin-1-yl)benzamide.
B. Synthesis of this compound
Materials:
-
N-Boc-N,N-Dimethyl-2-(piperazin-1-yl)benzamide (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Oxalic acid (1.0 equiv)
-
Ethanol
Procedure:
-
Deprotection: Dissolve the N-Boc protected intermediate in DCM. Add TFA (or 4M HCl in dioxane) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Work-up: Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid and liberate the free base.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N,N-Dimethyl-2-(piperazin-1-yl)benzamide as a free base.
-
Salt Formation: Dissolve the free base in a minimal amount of ethanol.
-
In a separate flask, dissolve oxalic acid in ethanol.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring at room temperature.
-
Stir the mixture for 1-2 hours. The oxalate salt should precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.
IV. Data Summary
The following table summarizes potential impurities that may be observed during the synthesis.
| Impurity Name | Structure | Typical Point of Origin | Analytical Identification (m/z) |
| N,N-Dimethylbenzamide | Buchwald-Hartwig Amination (Hydrodehalogenation) | [M+H]⁺ = 150.1 | |
| N,N'-bis(2-(dimethylcarbamoyl)phenyl)piperazine | Buchwald-Hartwig Amination (Di-arylation) | [M+H]⁺ = 381.2 | |
| 2-(Piperazin-1-yl)benzoic acid | Oxalate Salt Formation (Amide Hydrolysis) | [M+H]⁺ = 207.1 | |
| Unreacted 2-Halo-N,N-dimethylbenzamide | Buchwald-Hartwig Amination (Incomplete Reaction) | Varies with halogen |
V. References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Bunton, C. A., Farber, S. J., Milbank, A. J. G., O'Connor, C. J., & Turney, T. A. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1869-1875. [Link]
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2004). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 8(3), 427–435. [Link]
Sources
Technical Support Center: Optimization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate Synthesis
Welcome to the technical support center for the synthesis and optimization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its subsequent oxalate salt formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-stage process. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles to ensure the successful and reproducible synthesis of this important intermediate.
Part 1: Troubleshooting Guide - Reaction Pathway & Common Issues
The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate involves two key transformations: the initial amide bond formation (acylation of piperazine) and the subsequent salt formation with oxalic acid. Each step presents unique challenges that can impact yield, purity, and reproducibility.
Stage 1: N-Acylation of Piperazine
The first stage is the selective mono-acylation of piperazine with an activated 2-carboxy-N,N-dimethylbenzamide derivative. The primary challenge is to prevent di-acylation, where both nitrogen atoms of the piperazine ring react.
Caption: Troubleshooting workflow for oxalate salt formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor the reaction progress and final product purity? A1: A combination of techniques is recommended. For reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective tool. [1]For quantitative analysis of reaction conversion and final product purity, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard. [2][3]¹H NMR spectroscopy is also essential for structural confirmation of the final product and for identifying impurities.
Q2: What are the key safety precautions for this synthesis? A2: When using acylating agents like benzoyl chloride or thionyl chloride, it is crucial to work in a well-ventilated fume hood. These reagents are corrosive and lachrymatory. [4]Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. The acylation reaction can be exothermic, so proper temperature control is necessary to prevent runaway reactions, especially during scale-up. [5] Q3: Are there any specific considerations for scaling up this reaction? A3: Yes, scaling up from the lab bench to a pilot plant or manufacturing scale introduces several challenges. [4]* Heat Management: Amidation reactions are often exothermic. [5]The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient. [4]Use of a jacketed reactor with a temperature control unit is essential. [4]* Mixing Efficiency: Ensuring homogenous mixing in a large reactor is critical for consistent results and to avoid localized "hot spots." [5]The type and speed of the agitator must be optimized for the reactor geometry.
-
Reagent Addition: The slow addition of reagents, which is easily managed in the lab with a dropping funnel, must be precisely controlled on a larger scale using a dosing pump. [4]* Crystallization Control: The cooling profile during oxalate precipitation must be carefully controlled to ensure consistent crystal form (polymorph) and particle size distribution, which can affect filtration and drying times. [4]
Part 3: Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide (Free Base) via Acyl Chloride
Materials:
-
2-(Dimethylcarbamoyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Piperazine (10 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation: In a round-bottom flask under a nitrogen atmosphere, suspend 2-(Dimethylcarbamoyl)benzoic acid (1.0 eq.) in anhydrous DCM. Add thionyl chloride (1.5 eq.) dropwise at 0 °C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours until the solution becomes clear. Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂. The resulting crude 2-(dimethylcarbamoyl)benzoyl chloride is used directly in the next step.
-
Acylation: In a separate flask, dissolve piperazine (10 eq.) in anhydrous DCM and cool to 0 °C. Dissolve the crude acyl chloride from the previous step in a small amount of anhydrous DCM and add it dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (to remove piperazine hydrochloride) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Formation of this compound
Materials:
-
N,N-Dimethyl-2-(piperazin-1-yl)benzamide (free base)
-
Oxalic acid (1.05 eq.)
-
Ethanol (or another suitable alcohol)
Procedure:
-
Dissolution: Dissolve the purified free base (1.0 eq.) in a minimal amount of warm ethanol (e.g., at 50-60 °C).
-
Salt Formation: In a separate flask, dissolve oxalic acid (1.05 eq.) in warm ethanol. Add the oxalic acid solution slowly to the solution of the free base with stirring.
-
Precipitation & Crystallization: A precipitate should begin to form. Once the addition is complete, turn off the heat and allow the mixture to cool slowly to room temperature while maintaining gentle stirring.
-
Digestion & Cooling: Allow the slurry to stir at room temperature for 1-2 hours to "digest" the crystals. [6]Then, cool the mixture in an ice bath or refrigerator (0-5 °C) for at least 1 hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) to a constant weight.
References
-
Nishe, A. A., & Bar, N. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Available at: [Link]
-
Nishe, A. A., & Bar, N. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Available at: [Link]
-
BDMAEE. (2025). optimizing reaction selectivity with dmap in amide bond formation. Available at: [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]
-
Jamalifard, A., & Zarei, M. (2018). Optimization of the reaction conditions for amide bond formation from aldehydes. ResearchGate. Available at: [Link]
-
Travaux. (2017). Optimization of Sodium Oxalate Removal within the Bayer Process. Available at: [Link]
-
Ecolab. (n.d.). Management and Control of Sodium Oxalate Precipitation in the Bayer Process. Available at: [Link]
-
MDPI. (2020). Selective Precipitation of Metal Oxalates from Lithium Ion Battery Leach Solutions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
-
National Institutes of Health. (2020). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
National Institutes of Health. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Assay Results for N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
Welcome to the technical support center for N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the analytical assay of this compound. Inconsistent results can be a significant roadblock in research and development, and this resource provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible data.
Introduction: Understanding the Molecule
This compound is a compound featuring a tertiary amide and a piperazine ring, making it a basic compound that is typically formulated as an oxalate salt to improve its handling and solubility. The presence of these functional groups dictates its chemical behavior and can present unique challenges during analysis, particularly by High-Performance Liquid Chromatography (HPLC).
| Property | Information/Prediction | Impact on Analysis |
| Chemical Structure | This compound | The basic piperazine moiety can lead to peak tailing in HPLC. The benzamide chromophore allows for UV detection. |
| Molecular Formula | C₁₅H₂₁N₃O₅ | - |
| Molecular Weight | 323.34 g/mol | Essential for accurate preparation of standard solutions. |
| pKa (Predicted) | The piperazine ring has two pKa values, estimated around 5.5 and 9.7. | Mobile phase pH is critical for consistent retention time and peak shape. |
| UV Maximum (Predicted) | Around 280 nm, based on structurally similar aromatic amines.[1] | Starting point for selecting the detection wavelength in HPLC. |
| Hygroscopicity | As an amine salt, it is potentially hygroscopic. | Can lead to significant errors in weighing and standard preparation if not handled in a controlled environment. |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment.[2] | Improper storage can lead to degradation or water absorption, affecting assay results. |
Frequently Asked Questions (FAQs)
Q1: My standard solutions of this compound give inconsistent responses. What could be the cause?
A1: Inconsistent responses from standard solutions often point to issues with weighing or the stability of the compound in the chosen solvent. Given that it is an amine salt, this compound is likely hygroscopic. The absorption of atmospheric moisture can lead to significant errors in weighing, resulting in lower-than-expected concentrations.
-
Recommendation: Always handle the solid compound in a controlled environment, such as a glove box with low humidity. If this is not possible, equilibrate the container to room temperature before opening to minimize moisture condensation. Dry the compound under vacuum before weighing, if its stability to heat is confirmed.
Q2: I am observing significant peak tailing in my HPLC chromatogram. How can I improve the peak shape?
A2: Peak tailing for a basic compound like this is often due to secondary interactions between the protonated amine groups of the piperazine ring and residual acidic silanols on the silica-based stationary phase of the HPLC column.
-
Recommendation:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A pH between 3 and 7 is a good starting point.
-
Competitive Amine: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol groups, reducing the peak tailing of your analyte.[3]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Q3: What is a good starting point for an HPLC method for this compound?
A3: A reversed-phase HPLC method with UV detection is a suitable starting point.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: Acetonitrile
-
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound. A starting point could be 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[1]
-
Column Temperature: 30°C.
Q4: How should I prepare my sample for HPLC analysis?
A4: The sample preparation should aim to dissolve the compound completely and remove any particulate matter.
-
Solvent: A mixture of water and an organic solvent like methanol or acetonitrile is a good starting point. The oxalate salt should have good solubility in aqueous solutions.
-
Procedure:
-
Accurately weigh the sample.
-
Dissolve in a known volume of the solvent. Sonication can be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system to prevent clogging of the column and tubing.[4]
-
Troubleshooting Guide for Inconsistent Assay Results
This section provides a systematic approach to diagnosing and resolving inconsistent assay results.
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting inconsistent assay results.
Detailed Troubleshooting Scenarios
| Observed Problem | Potential Causes | Recommended Actions & Explanation |
| Drifting Retention Times | 1. Inadequate column equilibration. 2. Inconsistent mobile phase composition. 3. Fluctuations in column temperature.[5] | 1. Equilibrate the column for at least 30 minutes with the initial mobile phase composition before the first injection. 2. Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using a gradient, check the pump's proportioning valves. 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. 3. Degradation of the analyte in the autosampler. | 1. Flush the system with a strong solvent like 100% acetonitrile or methanol. Use high-purity solvents for the mobile phase. 2. Implement a needle wash step in your injection sequence. 3. Keep the autosampler tray cooled if the compound shows instability in the sample solvent. |
| Irreproducible Peak Areas | 1. Injector issue (leak, partial blockage). 2. Incomplete sample dissolution. 3. Air bubbles in the sample. | 1. Inspect the injector for leaks. Perform an injector precision test. 2. Ensure the sample is fully dissolved before injection. Use sonication if necessary and visually inspect for particulates. 3. Centrifuge samples after dissolution and before placing them in the autosampler to remove any air bubbles. |
| Loss of Signal/Sensitivity | 1. Column degradation. 2. Detector lamp aging. 3. Incorrect detection wavelength. | 1. Perform a column performance test. If the efficiency has dropped significantly, try cleaning the column or replace it. 2. Check the detector lamp's energy. Replace if it is below the manufacturer's recommended level. 3. Verify the UV-Vis spectrum of the compound to ensure you are using the wavelength of maximum absorbance. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop a robust, stability-indicating HPLC method for this compound.
Objective: To develop an HPLC method that can separate the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.
1. Initial Method Setup:
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Detector: UV at 280 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
2. Forced Degradation Study: [6][7][8]
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of the 1 mg/mL sample solution. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of the 1 mg/mL sample solution. Heat at 80°C for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 30% hydrogen peroxide to 1 mL of the 1 mg/mL sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
3. Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products).
-
Adjust the gradient profile to ensure baseline separation between the main peak and all degradation peaks. A typical optimization could involve adjusting the initial and final percentages of Mobile Phase B and the gradient duration.
4. Validation:
-
Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Protocol 2: Determination of Aqueous Solubility
This protocol describes the shake-flask method for determining the thermodynamic solubility of the compound.[2][4][10][11]
Objective: To determine the equilibrium solubility of this compound in aqueous buffer at a specific pH.
1. Preparation:
-
Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Accurately weigh an excess amount of the compound into a glass vial.
2. Equilibration:
-
Add a known volume of the buffer to the vial.
-
Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
3. Sample Analysis:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Potential Synthesis Impurities and Degradation Pathways
Understanding potential impurities is crucial for developing a specific and stability-indicating assay.
Potential Synthesis-Related Impurities
The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide likely involves the reaction of a substituted benzoic acid derivative with piperazine.
Caption: Potential impurities from the synthesis process.
-
Unreacted Starting Materials: Residual 2-substituted benzoic acid derivative or piperazine.
-
Di-substituted Piperazine: Reaction of the benzoic acid derivative at both nitrogen atoms of the piperazine ring.
Potential Degradation Pathways
The functional groups in the molecule suggest susceptibility to hydrolysis.
-
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form 2-(piperazin-1-yl)benzoic acid and dimethylamine.
-
Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.
References
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
Al-Ghananeem, A. M. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Chen, J., et al. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(15), 3649-3655. Retrieved from [Link]
- [This citation is intentionally left blank to maintain numbering
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Retrieved from [Link]
- [This citation is intentionally left blank to maintain numbering
- [This citation is intentionally left blank to maintain numbering
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]
- [This citation is intentionally left blank to maintain numbering
- [This citation is intentionally left blank to maintain numbering
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Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- [This citation is intentionally left blank to maintain numbering
- [This citation is intentionally left blank to maintain numbering
- [This citation is intentionally left blank to maintain numbering
- [This citation is intentionally left blank to maintain numbering
- [This citation is intentionally left blank to maintain numbering
-
Das, S., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(10), 45-56. Retrieved from [Link]
-
Patel, K., & Patel, M. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 2321-0613. Retrieved from [Link]
-
Reddy, B. P., & Reddy, K. S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical and Clinical Research, 12(8), 241-247. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ijsdr.org [ijsdr.org]
- 9. saudijournals.com [saudijournals.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. who.int [who.int]
Technical Support Center: N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Welcome to the technical support center for N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate potential stability issues during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that can lead to degradation?
A1: The structure of this compound contains two primary moieties susceptible to degradation: the N,N-dimethylbenzamide portion and the piperazine ring.
-
N,N-dimethylbenzamide Moiety: This part of the molecule is susceptible to hydrolysis of the amide bond. This can occur under both acidic and alkaline conditions, leading to the cleavage of the bond between the carbonyl group and the nitrogen atom.[1][2][3]
-
Piperazine Ring: The piperazine ring is prone to oxidative degradation .[4][5][6][7] The secondary amine in the piperazine ring is a key site for oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
Q2: What are the expected degradation products under hydrolytic conditions?
A2: Under hydrolytic stress (acidic or basic conditions), the primary degradation pathway is the cleavage of the amide bond in the N,N-dimethylbenzamide moiety. This would result in the formation of 2-(piperazin-1-yl)benzoic acid and dimethylamine.
Q3: What degradation products can be anticipated from oxidative stress?
A3: Oxidative degradation is expected to primarily affect the piperazine ring. Based on studies of piperazine and related compounds, several products could be formed.[4][5][7] These can include:
-
N-oxides: Oxidation of the tertiary amine in the piperazine ring.
-
Ring Opening Products: More aggressive oxidation can lead to the opening of the piperazine ring, forming species like ethylenediamine.[4][7]
-
Piperazinone Derivatives: Oxidation can lead to the formation of carbonyl groups on the piperazine ring, such as 2-oxopiperazine derivatives.[4][7]
-
Formyl Derivatives: Products like formylpiperazine can also be generated.[4][7]
Q4: How does the oxalate salt form affect the stability of the molecule?
A4: Formulating the parent compound as an oxalate salt can enhance its stability, particularly in the solid state, by providing a more crystalline and less hygroscopic material. However, in solution, the pH will be determined by the buffering capacity of the oxalate and the parent compound. This acidic pH may influence the rate of hydrolysis compared to the free base. It is crucial to consider the pH of the solution when evaluating stability.
Troubleshooting Guide
Q5: I am observing an unexpected peak in my HPLC chromatogram during stability testing. How can I identify this unknown degradant?
A5: The appearance of new peaks in your chromatogram is a common sign of degradation. A systematic approach is required for identification:
-
Mass Spectrometry (MS): The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]
-
Determine Molecular Weight: Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradation product.
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unknown peak to obtain structural information. By comparing the fragmentation pattern with that of the parent drug, you can often pinpoint the site of modification.[5][8]
-
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[8][9][10]
Q6: My solid-state this compound is showing discoloration upon storage. What could be the cause?
A6: Discoloration in solid samples is often indicative of oxidative or photolytic degradation.[8]
-
Oxidation: The piperazine moiety is susceptible to air oxidation, which can form colored impurities.
-
Photostability: Exposure to light, particularly UV light, can induce degradation.
Troubleshooting Steps:
-
Storage Conditions: Ensure the material is stored in a well-sealed container, protected from light (e.g., using amber vials), and under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive.
-
Packaging: Use of opaque or UV-resistant packaging is recommended.
Q7: I am having trouble achieving good peak shape and separation for the parent compound and its potential degradants in my HPLC method. What can I do?
A7: The basic nature of the piperazine moiety can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols.
Method Optimization Strategies:
-
Column Selection: Consider using a column with a different stationary phase, such as a C8, phenyl, or an end-capped C18 column designed for basic compounds.
-
Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape. Buffering the mobile phase is critical for reproducibility.
-
Mobile Phase Additives: Adding a small amount of an amine modifier, like triethylamine, to the mobile phase can help to mask the residual silanols and reduce peak tailing.
-
Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition changes over time, can often provide the necessary resolution to separate closely eluting peaks.[8]
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10]
Objective: To generate potential degradation products and assess the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffers for HPLC analysis
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to the working concentration.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature or heat at 60°C for a specified time.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the working concentration.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a specified time, protected from light.
-
At each time point, withdraw a sample and dilute to the working concentration.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a calibrated oven at a temperature below its melting point (e.g., 70°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute to the working concentration.
-
-
Photolytic Degradation (Solid and Solution):
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare solutions of the stressed samples for analysis.
-
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method, preferably with both UV and MS detection.
-
Compare the chromatograms of the stressed samples with that of a non-stressed control sample to identify new peaks corresponding to degradation products.
-
Data Interpretation:
| Stress Condition | Expected Primary Degradation Site | Potential Degradation Products |
| Acid Hydrolysis | N,N-dimethylbenzamide | 2-(piperazin-1-yl)benzoic acid, Dimethylamine |
| Base Hydrolysis | N,N-dimethylbenzamide | 2-(piperazin-1-yl)benzoic acid, Dimethylamine |
| Oxidation | Piperazine Ring | N-oxides, Piperazinones, Ring-opened products |
| Thermal | Both | Dependent on conditions, may see hydrolysis or oxidation |
| Photolytic | Both | Dependent on wavelength and intensity |
References
-
Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
-
Liu, L., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 415-427. [Link]
-
Hansen, E. B., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(27), 5236-5243. [Link]
-
Tanthana, J., & Rochelle, G. T. (2009). Oxidative degradation of piperazine in the absorption of carbon dioxide. Energy Procedia, 1(1), 133-139. [Link]
-
Naredi, P. K., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of CO2 Utilization, 49, 101558. [Link]
-
Bunton, C. A., et al. (1968). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 33(2), 572-575. [Link]
-
Smith, C. R., & Yates, K. (1974). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1205-1213. [Link]
-
Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Zenodo. [Link]
-
Ren, Z., & da Silva, G. (2021). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
Bunton, C. A., Nayak, B., & O'Connor, C. (1968). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 33(2), 572-575. [Link]
-
Cunningham, B. A., & Schmir, G. L. (1966). Hydrolysis of N,N-Disubstituted Imidate Esters. Journal of the American Chemical Society, 88(3), 551-558. [Link]
-
Periasamy, M., & Reddy, M. R. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Benzidine. [Link]
-
Patel, P., et al. (2018). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(2), 195-204. [Link]
-
Thummar, K. N., et al. (2014). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia Pharmaceutica, 82(3), 517-532. [Link]
-
Sharma, M., & Rathore, A. S. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 605-611. [Link]
-
Alsante, K. M., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. AAPS PharmSciTech, 12(4), 1147-1156. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
- 8. benchchem.com [benchchem.com]
- 9. ijrpp.com [ijrpp.com]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Crystallization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Welcome to the technical support center for the crystallization of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of obtaining a high-quality, crystalline active pharmaceutical ingredient (API).
Our approach is rooted in the fundamental principles of crystallization science, ensuring that the guidance is both practical and mechanistically sound. All recommendations are made in accordance with current Good Manufacturing Practices (cGMP).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the significance of crystallizing N,N-Dimethyl-2-(piperazin-1-yl)benzamide as an oxalate salt?
Forming a salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance. N,N-Dimethyl-2-(piperazin-1-yl)benzamide, as a free base, likely has properties (e.g., solubility, stability, hygroscopicity) that are suboptimal for formulation and manufacturing.
Oxalic acid is a dicarboxylic acid that can form a stable, crystalline salt with the basic piperazine nitrogen of the API.[5][6] Crystallization of this oxalate salt is a critical purification step that serves several purposes:
-
Purity Enhancement: The highly ordered structure of a crystal lattice effectively excludes impurities, significantly increasing the purity of the API.[7]
-
Stability: Crystalline solids are generally more physically and chemically stable than their amorphous counterparts.
-
Consistent Properties: A specific crystalline form (polymorph) provides consistent physical properties such as melting point, solubility, and dissolution rate, which are crucial for consistent bioavailability.[8][9]
-
Improved Handling: Crystalline materials typically have better flowability and filtration characteristics, which are important for downstream processing like milling and tableting.[10][11]
Q2: What are the primary factors that control the outcome of this crystallization?
Successful crystallization depends on the careful control of supersaturation, the thermodynamic driving force for both nucleation and crystal growth.[12] The key factors you will manipulate are:
-
Solvent System: The choice of solvent (or anti-solvent) is paramount. It dictates solubility, which in turn determines yield and the level of supersaturation that can be achieved.[13][14]
-
Temperature: Temperature directly influences solubility. For most systems, solubility increases with temperature, allowing for crystallization by cooling.
-
Supersaturation Rate: How quickly you generate supersaturation (e.g., the cooling rate or the anti-solvent addition rate) will determine the balance between nucleation (forming new crystals) and growth (enlarging existing crystals).[12][15][16][17][18]
-
Seeding: Introducing seed crystals of the desired polymorphic form at a specific point in the process is a powerful method to control nucleation, ensuring consistency and targeting the correct crystal form.[19][20][21][22][23][24]
-
Agitation: Mixing affects heat and mass transfer, preventing localized high supersaturation and keeping growing crystals suspended.
Q3: How do I select an appropriate solvent system for crystallization?
A systematic solvent screening is the first step. An ideal solvent for cooling crystallization should exhibit:
-
High solubility at an elevated temperature (e.g., the boiling point of the solvent).
-
Low solubility at a low temperature (e.g., 0-5 °C).
-
Good crystal habit formation (e.g., equant or prismatic, not needles).
-
Safety and environmental acceptability (low toxicity, appropriate boiling point).
The following table provides a starting point for screening solvents based on their polarity and functional groups, which will interact differently with the API oxalate salt.
| Solvent Class | Examples | Rationale for this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Good potential for hydrogen bonding with the oxalate and amide groups. Often show a steep solubility curve with temperature. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can dissolve the API but may be too strong a solvent, leading to low yields unless an anti-solvent is used. |
| Esters | Ethyl Acetate | Medium polarity, often a good choice for achieving moderate solubility. |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | MTBE can be an effective anti-solvent. THF is a stronger solvent. |
| Hydrocarbons | Heptane, Toluene | Likely to be anti-solvents, useful for anti-solvent crystallization or for use in combination with a primary solvent. |
| Water | Purified Water | The oxalate salt may have some aqueous solubility; water can be used as a solvent, anti-solvent, or co-solvent.[25] |
Protocol: Basic Solvent Screening
-
Add ~50 mg of the oxalate salt to a vial.
-
Add a solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
If soluble, cool the vial to 0-5 °C to check for precipitation.
-
If insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, cool to induce crystallization.
-
Evaluate the resulting solid (if any) for crystallinity and morphology via microscopy.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.
Problem 1: My compound "oils out" instead of crystallizing. What is happening and what should I do?
Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase (an "oil") instead of a solid crystalline phase.[26][27] This happens when the supersaturation is too high or the temperature is above the melting point of the solvated solid, causing the solute to exceed its solubility limit while still in a liquid-like state.[28][29] This oily phase is often a good solvent for impurities and can solidify into an amorphous solid or a poorly defined crystalline form, compromising purity and yield.[26]
Causality & Solutions:
-
Cause: The rate of supersaturation generation is too high (e.g., cooling too fast or adding anti-solvent too quickly). The system enters a region of the phase diagram where the liquid-liquid miscibility gap is crossed before the solid-liquid boundary.[26][27]
-
Solution 1: Reduce Supersaturation Rate. Slow down the cooling rate significantly (e.g., from 20°C/hour to 5°C/hour) or decrease the anti-solvent addition rate. This keeps the system within the metastable zone, allowing time for controlled nucleation and growth on crystal surfaces.[30]
-
Solution 2: Increase Solvent Volume. Add more solvent to the system before cooling. This lowers the overall concentration, requiring a lower temperature to be reached before nucleation begins, which may bypass the oiling out region.[28]
-
Solution 3: Use Seeding. Introduce seed crystals at a temperature just below the saturation point (in the metastable zone).[22] The seeds provide a surface for crystal growth, consuming supersaturation in a controlled manner and preventing the buildup required for oiling out.[19][30]
-
Solution 4: Change the Solvent System. The choice of solvent can greatly influence the tendency to oil out.[13] Experiment with a solvent in which the compound is slightly less soluble, or use a co-solvent system.
Problem 2: The crystallization yield is very low. How can I improve it?
Answer: Low yield is typically a result of high residual solubility of the oxalate salt in the mother liquor at the final isolation temperature or incomplete crystallization.
Causality & Solutions:
-
Cause: The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures.
-
Solution 1: Optimize the Solvent System. Re-evaluate your solvent screen. Look for a solvent or solvent mixture where the API has a larger solubility differential between the initial and final temperatures.[31] Consider using an anti-solvent to crash out more material.
-
Solution 2: Lower the Final Temperature. Ensure you are cooling the slurry to a sufficiently low temperature (e.g., 0-5°C or even lower if practical) and holding it there long enough for crystallization to complete before filtration.
-
Solution 3: Increase Concentration. If possible, start with a more concentrated solution. This will increase the overall amount of product that can crystallize for a given solubility curve. However, be mindful that this can also increase the risk of oiling out or impurity entrapment.
-
Solution 4: Optimize pH (if in aqueous media). The solubility of the oxalate salt can be pH-dependent. Ensure the pH is optimal for minimum solubility. For an oxalate salt of a basic compound, this is generally in the neutral to slightly acidic range.
Problem 3: The crystals are too small (fines) or have a needle-like morphology, making them difficult to filter and dry. How can I control the crystal habit?
Answer: Crystal size and shape (habit) are determined by the interplay between the internal crystal structure and the external process conditions.[10][32][33] Small crystals or needles often result from rapid nucleation relative to growth.[11][34]
Causality & Solutions:
-
Cause: High supersaturation leads to a "burst" of primary nucleation, creating many small crystals that compete for the available solute, thus limiting their final size.[12][17] Needle-like morphology arises when crystal growth is much faster along one crystallographic axis than others.
-
Solution 1: Reduce the Rate of Supersaturation. As with oiling out, slowing the cooling or anti-solvent addition rate is the most effective tool.[10] This keeps the system at a lower supersaturation level, favoring the growth of existing crystals over the formation of new nuclei.[12]
-
Solution 2: Implement a Controlled Seeding Protocol. Seeding provides a defined number of growth sites, allowing you to control the final particle size distribution.[19] Using a well-characterized seed slurry can lead to highly consistent results.
-
Solution 3: Adjust Agitation. Lowering the agitation rate can sometimes reduce secondary nucleation (nucleation caused by crystal-impeller or crystal-crystal collisions), leading to larger crystals. However, agitation must be sufficient to maintain a uniform suspension.
-
Solution 4: Modify the Solvent. The solvent can have a profound effect on crystal habit.[32][35] Different solvents or the addition of co-solvents can selectively adsorb to certain crystal faces, inhibiting growth in that direction and promoting a more equant (block-like) morphology.
Problem 4: The product purity is not meeting specifications. What could be the cause?
Answer: While crystallization is a powerful purification technique, impurities can still be incorporated into the final product through various mechanisms.
Causality & Solutions:
-
Cause 1: Surface Adsorption. Impurities adhere to the surface of the crystals and are not removed by washing.
-
Solution 1: Optimize Washing. Ensure the filter cake is washed with a solvent in which the API is sparingly soluble but the impurities are freely soluble. Perform multiple small-volume washes rather than one large-volume wash. Ensure the cake is not allowed to crack during washing, which can lead to channeling and inefficient washing.
-
Cause 2: Occlusion. Pockets of mother liquor, rich in impurities, are trapped within the crystal as it grows. This is more common with rapid, uncontrolled crystallization.
-
Solution 2: Control Crystal Growth. Slow down the crystallization process (see solutions for Problem 3). Slower growth allows impurities to diffuse away from the growing crystal face, resulting in a more perfect lattice with fewer inclusions.[36]
-
Cause 3: Solid Solution Formation. Impurities that are structurally very similar to the API can be incorporated directly into the crystal lattice.
-
Solution 3: Recrystallization or Solvent Selection. This is the most difficult scenario to resolve. A second recrystallization may be necessary. Alternatively, screening for a solvent system that provides better discrimination between the API and the impurity may be required.[36]
Experimental Protocols
Protocol: Controlled Cooling Crystallization with Seeding
This protocol assumes a suitable solvent has been identified where the API has high solubility at high temperature and low solubility at low temperature.
-
Dissolution: Charge the reactor with the crude this compound and the chosen solvent. Agitate and heat the mixture to a temperature that ensures complete dissolution (e.g., 75-80°C).
-
Cooling to Seeding Temperature: Cool the solution to a predetermined seeding temperature. This temperature should be within the metastable zone (i.e., supersaturated but not yet spontaneously nucleating). A typical starting point is 5-10°C below the saturation temperature.
-
Seed Preparation: Prepare a seed slurry by suspending a small amount (e.g., 0.1-1.0% w/w relative to the solute) of micronized, pure API crystals in a small volume of the crystallization solvent.
-
Seeding: Add the seed slurry to the reactor.[19]
-
Maturation: Hold the batch at the seeding temperature with gentle agitation for a period of time (e.g., 30-60 minutes) to allow the seeds to establish themselves and begin to grow.
-
Controlled Cooling: Cool the slurry to the final isolation temperature (e.g., 0-5°C) at a slow, controlled rate (e.g., 5-10°C/hour).
-
Final Agitation: Hold the batch at the final temperature for a sufficient time (e.g., 1-2 hours) to ensure crystallization is complete and to maximize the yield.
-
Isolation & Drying: Filter the product, wash the cake with fresh, cold solvent, and dry under appropriate conditions (e.g., vacuum oven at a specified temperature).
References
-
Barrett, M., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Available from: [Link]
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Chadwick, K., et al. (2012). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. PMC - NIH. Available from: [Link]
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Warwick, T. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. Available from: [Link]
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Furr, N. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. Available from: [Link]
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Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Brainly.com. Available from: [Link]
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APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available from: [Link]
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]
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Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids, Second Edition. Routledge. Available from: [Link]
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available from: [Link]
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Technobis Crystallization Systems. (2023). Industrial importance of controlling crystal habit. Technobis Crystallization Systems. Available from: [Link]
-
Unknown. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF. Available from: [Link]
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Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available from: [Link]
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Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source. Available from: [Link]
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ResearchGate. (n.d.). Polymorphism in Pharmaceutical Solids: Second edition. ResearchGate. Available from: [Link]
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AbeBooks. (n.d.). Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences): 9781420073218. AbeBooks. Available from: [Link]
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Unknown. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals. Available from: [Link]
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Chemistry For Everyone. (2023). How Does Seeding Help Crystallization?. YouTube. Available from: [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. Available from: [Link]
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Gong, J., Wang, Y., & Wang, J. (n.d.). Crystal Morphology and Size Control in Pharmaceutical Industry. AIChE. Available from: [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Available from: [Link]
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Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available from: [Link]
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Unknown. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Available from: [Link]
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Unknown. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available from: [Link]
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Waseda University. (2002). Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization. Waseda University. Available from: [Link]
-
Wikipedia. (n.d.). Oxalate. Wikipedia. Available from: [Link]
-
Technobis. (2023). Controlling Crystal Habit With The Choice Of Solvent. Technobis. Available from: [Link]
-
Unknown. (n.d.). Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. Available from: [Link]
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Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Available from: [Link]
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Sciencemadness Wiki. (2021). Sodium oxalate. Sciencemadness Wiki. Available from: [Link]
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National Institutes of Health. (n.d.). Oxalate. PubChem. Available from: [Link]
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ACS Publications. (2023). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. ACS Publications. Available from: [Link]
-
Wikipedia. (n.d.). Sodium oxalate. Wikipedia. Available from: [Link]
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ResearchGate. (n.d.). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization. Request PDF. Available from: [Link]
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Crystal Systems. (n.d.). Good Manufacturing Practices. Crystal Systems. Available from: [Link]
-
BYJU'S. (n.d.). C2O4-2 is a dicarboxylic acid dianion with chemical name Oxalate. BYJU'S. Available from: [Link]
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U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. Available from: [Link]
-
Zhanghua. (2023). Crystallization Challenges in Pharmaceutical Products. Filter Dryer. Available from: [Link]
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MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Available from: [Link]
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ResearchGate. (n.d.). General quality requirements for pharmaceutical crystals. ResearchGate. Available from: [Link]
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Crystal Pharmatech Co., Ltd. (n.d.). Crystal Formulation Services successfully passed the dual certification of GMP and GDP conducted by SGS. Crystal Pharmatech. Available from: [Link]
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Black, S., et al. (2019). Crystallization in the Pharmaceutical Industry. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]
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BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA. Available from: [Link]
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Unknown. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
-
Dong, M. W. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. Request PDF. Available from: [Link]
-
PubMed. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. Available from: [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide. Google Patents.
-
ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Request PDF. Available from: [Link]
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N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate analytical method development issues
Analytical Method Development for N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate
Introduction: Understanding the Analyte
This compound is a complex molecule presenting unique challenges and opportunities in analytical method development. As a Senior Application Scientist, my goal is to provide you with not just solutions, but the underlying chemical principles to empower your research.
This molecule possesses three key structural features that dictate its chromatographic behavior:
-
A Benzamide Chromophore: The aromatic ring and carbonyl group provide strong UV absorbance, making HPLC with UV detection the primary technique for quantification.
-
A Basic Piperazine Moiety: The two nitrogen atoms in the piperazine ring are basic. This is the most critical feature for troubleshooting. The basicity can lead to strong, undesirable interactions with the stationary phase in reversed-phase HPLC.[1][2]
-
An Oxalate Salt Form: The molecule is supplied as an oxalate salt to improve solubility and stability.[3][4] This is advantageous but requires consideration during sample and mobile phase preparation to ensure the analyte remains in a consistent ionic state.
This guide is structured as a series of questions you are likely to encounter during your method development journey, from initial setup to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for an HPLC method for this compound?
Answer: A reversed-phase HPLC method with UV detection is the most logical starting point. Given the molecule's structure, a C18 column is a versatile choice. However, due to the basic piperazine group, a standard C18 column can lead to significant peak tailing.
Here is a robust starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm | C18 offers general-purpose hydrophobic retention. Phenyl-Hexyl can provide alternative selectivity due to pi-pi interactions with the benzamide ring. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | Crucial for good peak shape. The acidic modifier protonates the piperazine nitrogens, preventing their interaction with residual silanols on the silica-based column, which is a primary cause of peak tailing.[2][5][6] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure.[7] |
| Gradient | 10% to 90% B over 15 minutes | A good starting gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | 254 nm or PDA Scan (200-400 nm) | 254 nm is a common wavelength for aromatic compounds. A PDA detector is highly recommended to determine the UV maximum for optimal sensitivity. |
| Injection Vol. | 10 µL | A standard volume that can be adjusted based on sensitivity needs. |
| Sample Diluent | Mobile Phase A or Water/Acetonitrile (50:50) | Using the initial mobile phase composition as the diluent is ideal to prevent peak distortion. |
Q2: My peak is tailing severely. What is the primary cause and how do I fix it?
Answer: The primary cause of peak tailing for this molecule is the interaction between the basic piperazine group and acidic silanol groups on the surface of the silica-based HPLC column.[1][2] At a mid-range pH, the piperazine can be partially protonated, leading to secondary ionic interactions that cause the peak to tail.
The workflow below outlines a systematic approach to resolving this common issue.
Figure 2. Logic diagram for diagnosing retention time instability.
Causality Explained:
-
Column Equilibration: When you change mobile phases or start a new analysis, the stationary phase needs time to fully interact with the new solvent environment. If you inject before the column is stable, you will see the retention time shift, usually to earlier times, with each injection until equilibrium is reached.
-
Mobile Phase Preparation: The pH of the aqueous portion of your mobile phase is critical for this analyte. It is essential to measure and adjust the pH of the aqueous buffer/acid solution before you mix it with the organic solvent (e.g., acetonitrile). [7][8][9]Adding organic solvent changes the apparent pH, and mixing before adjustment leads to irreproducible mobile phases.
-
Temperature Control: Reversed-phase chromatography is sensitive to temperature. A change of just 1°C can alter retention times by 1-2%. A stable column oven is mandatory for reproducible results.
Q4: I am having trouble dissolving my this compound sample. What is the best solvent?
Answer: While the oxalate salt form is designed to improve aqueous solubility, the parent molecule has significant organic character. [4]Pure water may not be the best solvent, and pure organic solvents can cause the oxalate salt to dissociate improperly.
Recommended Solvents (in order of preference):
-
Water / Acetonitrile (50:50 with 0.1% Formic Acid): This is often the ideal choice. It mimics the mobile phase, ensuring compatibility with the HPLC system. The water helps dissolve the oxalate salt, the acetonitrile helps dissolve the organic benzamide portion, and the acid ensures the piperazine is protonated and stable.
-
Methanol: Generally a good "universal" solvent that can dissolve both polar and non-polar moieties.
-
Dimethyl Sulfoxide (DMSO): A very strong solvent that will dissolve almost anything. However, it can be problematic for HPLC. Use it only if necessary, and ensure your final sample concentration has no more than 1-2% DMSO to avoid peak shape distortion and potential baseline issues.
Experimental Protocols
Protocol 1: HPLC Method Screening for Optimal Column Selection
Objective: To systematically test different column chemistries to find the one that provides the best peak shape and resolution from impurities.
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in Water/Acetonitrile (50:50 with 0.1% Formic Acid) to a concentration of 1.0 mg/mL. Dilute this stock to a working concentration of 0.1 mg/mL using the same diluent.
-
Set Up HPLC System:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA at 200-400 nm
-
-
Equilibrate Column 1 (C18): Install a C18 column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate with 10% B for at least 15 minutes or until the baseline is stable.
-
Run Gradient: Inject 10 µL of the working solution and run the following gradient:
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Evaluate Data: Record the retention time, peak asymmetry (tailing factor), and resolution from any visible impurities.
-
Repeat for Other Columns: Repeat steps 3-5 for a Phenyl-Hexyl column and a Polar-Embedded C18 column.
-
Compare Results: Create a table to compare the performance of each column.
| Column Type | Retention Time (min) | USP Tailing Factor | Resolution (Main Peak vs. Impurity X) | Notes |
| Standard C18 | 10.5 | 1.8 | 1.4 | Significant tailing observed. |
| Phenyl-Hexyl | 11.2 | 1.4 | 1.9 | Better peak shape, different selectivity. |
| Polar-Embedded C18 | 10.2 | 1.1 | 2.2 | Excellent peak shape and resolution. |
Method Validation and System Suitability
All analytical methods must be validated to ensure they are suitable for their intended purpose, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1). [10][11][12]
Q5: What are the key parameters I need to check for system suitability before running a sample set?
Answer: System suitability is a non-negotiable part of any validated analytical method. It demonstrates that your HPLC system is performing correctly on that specific day. You should run a system suitability standard (a well-characterized lot of your analyte) at the beginning of your run.
Key System Suitability Parameters (per ICH Q2(R1)):
| Parameter | Acceptance Criteria | Why It's Important |
| Tailing Factor | ≤ 1.5 | Ensures peak shape is adequate for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and peak sharpness. |
| Reproducibility (%RSD) | ≤ 2.0% for 5 replicate injections (Area) | Demonstrates the precision of the injector and detector. |
| Resolution (Rs) | > 2.0 between the main peak and any critical impurity | Ensures that you can accurately quantify your analyte without interference from other components. |
By systematically addressing these common issues and following established protocols, you can develop a robust and reliable analytical method for this compound.
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
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Peak Tailing in HPLC. Element Lab Solutions. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
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HPLC Column Selection: Core to Method Development (Part I). Welch Materials, Inc. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
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What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. uHPLCs. [Link]
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HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
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HPLC Solvent Selection. Element Lab Solutions. [Link]
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
HPLC Column Selection Guide. SCION Instruments. [Link]
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A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column. Journal of the Chinese Chemical Society. [Link]
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Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Cheméo. [Link]
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Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Molecules. [Link]
-
Physiochemical assessment of pharmaceutical salt forms. Wisdomlib. [Link]
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3,N-Dimethyl-4-piperazin-1-yl-benzamide. PubChem. [Link]
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N,N-Dimethylbenzamide. PubChem. [Link]
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Benzamide, N,N-dimethyl-. NIST WebBook. [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? CHIMIA International Journal for Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate and the Broader Landscape of Benzamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds. This guide focuses on the novel compound N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate (CAS 494782-69-3), a molecule of interest whose specific biological profile is not yet extensively documented.[1][2][3] Lacking direct comparative data, this guide establishes a robust framework for its characterization. By dissecting its structural components, we generate hypotheses about its potential therapeutic applications. We then provide a comparative analysis against well-established benzamide derivatives in key areas such as neuropsychopharmacology and epilepsy. This document serves as a methodological roadmap, complete with detailed experimental protocols and quantitative benchmarks, to guide researchers in elucidating the pharmacological identity of this and other novel benzamide derivatives.
Structural Analysis and Hypothesis Generation
The therapeutic potential of a novel compound is often hinted at by its structure. This compound is composed of three key moieties, each contributing to its potential pharmacokinetic and pharmacodynamic profile.
-
Benzamide Core: The foundational aromatic amide structure, known for its versatility in forming key interactions with biological targets.[4]
-
N,N-Dimethyl Carboxamide: This group can influence solubility, metabolic stability, and hydrogen bonding capacity.[5][6]
-
2-(Piperazin-1-yl) Substituent: The piperazine ring is a highly significant pharmacophore, particularly prevalent in centrally active agents due to its ability to interact with various receptors and transporters.[7][8] Its presence strongly suggests that the compound's activity may lie within the realm of CNS disorders.[9]
Based on this structural analysis, we can hypothesize that this compound may exhibit activity in therapeutic areas where piperazinyl-benzamide derivatives have already proven effective. The most promising of these are dopamine receptor antagonism, glycine transporter-1 (GlyT1) inhibition, and anticonvulsant activity.
Caption: Structural components of the target compound and hypothesized pharmacological roles.
A Comparative Framework Across Key Therapeutic Areas
To characterize this compound, its performance must be benchmarked against established derivatives in well-defined assays.
Neuroleptic / Antipsychotic Activity
Substituted benzamides like Sulpiride and Amisulpride are atypical antipsychotics whose primary mechanism is the selective antagonism of dopamine D2 and D3 receptors.[10][11] The piperazine moiety in our target compound is a common feature in many CNS-active drugs, including antipsychotics, making dopamine receptor binding a primary avenue of investigation.[4][7]
Comparative Data: Dopamine Receptor Antagonists
| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Reference |
|---|---|---|---|
| Sulpiride | 2.9 | 2.5 | [12] (Implied) |
| Amisulpride | 2.8 | 3.2 | [12] (Implied) |
| Compound 15 (flexible benzamide) | 60 | 2 |[12] |
Note: Ki (inhibition constant) indicates receptor binding affinity; lower values signify higher affinity.
To evaluate the antipsychotic potential of this compound, a competitive radioligand binding assay is the gold standard. This experiment would determine the compound's affinity (Ki) for dopamine D2 and D3 receptors, providing a direct comparison to the benchmarks above. Further in vivo tests, such as the apomorphine-induced climbing assay, can confirm functional antagonism.[13]
Caption: Benzamide antagonists block dopamine from binding to postsynaptic D2 receptors.
Anticonvulsant Activity
Benzamide derivatives have emerged as a promising scaffold for novel antiepileptic drugs (AEDs), often acting by modulating voltage-gated ion channels to reduce neuronal hyperexcitability.[14][15] Preclinical evaluation typically involves rodent models of induced seizures.
Comparative Data: Anticonvulsant Benzamides (Mouse Model)
| Compound | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
|---|---|---|---|---|
| Ameltolide (Analog) | 2.6 | > 2.6 | > 1 | [16] |
| Phenytoin | 9.5 | - | - | [16] |
| Valproic Acid | 263 | 398 | 1.51 |[16] |
Note: ED₅₀ (Median Effective Dose) is the dose protecting 50% of animals from seizures. TD₅₀ (Median Toxic Dose) is the dose causing neurotoxicity in 50% of animals. A higher Protective Index (PI) is desirable.
The initial screening for anticonvulsant properties would involve the Maximal Electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[16][17] The compound's efficacy (ED₅₀) would be determined and compared against standards like Phenytoin. Crucially, this must be paired with a neurotoxicity assessment, such as the rotarod test, to establish a margin of safety (Protective Index).[15][16]
Glycine Transporter-1 (GlyT1) Inhibition
Inhibition of GlyT1 in the brain increases synaptic glycine levels, enhancing neurotransmission at N-methyl-D-aspartate (NMDA) receptors. This is a key strategy for treating cognitive deficits associated with schizophrenia.[18][19] Several piperazine-containing benzamides have been developed as potent and selective GlyT1 inhibitors, making this a highly plausible target for our compound of interest.[20][21]
Comparative Data: Benzamide-based GlyT1 Inhibitors
| Compound | GlyT1 IC₅₀ (nM) | Reference |
|---|---|---|
| SSR-504734 | 13 | [19] (Implied) |
| N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide derivative | 3 |[20] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of drug required to inhibit transporter function by 50%.
To test this hypothesis, an in vitro GlyT1 inhibition assay using a cell line (e.g., HEK293) expressing human GlyT1 is necessary. The assay measures the uptake of radiolabeled glycine in the presence of varying concentrations of the test compound to determine its IC₅₀.
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols provide a framework for the synthesis and primary evaluation of novel benzamide derivatives.
Protocol 1: General Synthesis of a 2-Piperazinyl Benzamide Derivative
This protocol describes a standard nucleophilic aromatic substitution to synthesize the core scaffold.
-
Reactants: Combine 2-fluorobenzonitrile (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq) in a reaction vessel with Dimethyl Sulfoxide (DMSO) as the solvent.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: After cooling, pour the mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis & Amidation: Hydrolyze the resulting nitrile to a carboxylic acid using aqueous NaOH. Subsequently, couple the acid with dimethylamine using a standard peptide coupling agent (e.g., HATU) to yield the final N,N-Dimethyl-2-(piperazin-1-yl)benzamide.
-
Salt Formation: Dissolve the final product in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of oxalic acid to precipitate the oxalate salt.
-
Purification: Purify the final product via column chromatography or recrystallization. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The use of a fluoro-substituted starting material facilitates nucleophilic substitution by piperazine. The final salt formation with oxalic acid is often performed to improve the compound's stability and handling properties.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
This protocol determines the affinity of a test compound for the D2 receptor through competitive binding.
-
Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a radioligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone at ~0.2 nM), and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Self-Validation: The assay includes controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2 antagonist, e.g., haloperidol). The specific binding must be significantly higher than the non-specific binding for the assay to be valid.
Protocol 3: In Vivo Maximal Electroshock (MES) Seizure Test
This is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.[15][16]
-
Animal Model: Use male albino mice (e.g., ICR strain, 18-25 g).
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of animals at various doses. A vehicle control group receives only the solvent.
-
Seizure Induction: At the time of predicted peak drug effect (e.g., 30-60 minutes post-i.p. administration), induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic phase is considered protection.[16]
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, using probit analysis.
Causality: The MES test induces a highly reproducible seizure pattern. A drug's ability to prevent the spread of the seizure and abolish the tonic hindlimb extension is indicative of its potential to treat generalized seizures.[15]
Caption: A generalized workflow for the preclinical evaluation of a novel CNS compound.
Conclusion
While direct experimental data for this compound is not yet widely available, a thorough analysis of its chemical structure provides a logical basis for targeted pharmacological investigation. The presence of a piperazine ring linked to a benzamide core strongly suggests potential activity within the central nervous system. This guide proposes a structured, comparative approach to elucidate its profile, focusing on its potential as a dopamine receptor antagonist, an anticonvulsant, or a GlyT1 inhibitor. By benchmarking against established derivatives using the validated protocols provided, researchers can effectively position this and other novel benzamides within the vast therapeutic landscape, accelerating the journey from chemical curiosity to potential clinical candidate.
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A Researcher's Guide to Characterizing Novel PARP Inhibitors: A Comparative Analysis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate Against Clinically Approved Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the activity of a novel compound, N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, in comparison to established Poly (ADP-ribose) polymerase (PARP) inhibitors. While specific preclinical data for this compound is not publicly available, its structural components, particularly the piperazine and benzamide moieties, are present in known PARP inhibitors.[1][2] This suggests the hypothesis that it may exhibit activity against PARP enzymes. This guide will, therefore, serve as a detailed roadmap for the preclinical characterization of this and other novel chemical entities in the context of DNA damage repair pathways.
The core principle underlying the efficacy of PARP inhibitors is synthetic lethality. In cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[3][4] These breaks cannot be efficiently repaired, resulting in cell death.[3][4] This guide will detail the necessary in vitro experiments to ascertain if a novel compound operates through this mechanism and to quantitatively compare its potency and cellular effects against leading PARP inhibitors: Olaparib, Talazoparib, Niraparib, and Veliparib.
Comparative Landscape of Known PARP Inhibitors
A thorough understanding of the benchmark compounds is crucial for a meaningful comparative analysis. The following table summarizes key characteristics of four FDA-approved PARP inhibitors.[5][6][7][8]
| Inhibitor | Brand Name | Approved Indications (Selected) | Key Features |
| Olaparib | Lynparza | Ovarian, Breast, Prostate, Pancreatic Cancer[1][9] | First-in-class PARP inhibitor. |
| Talazoparib | Talzenna | Breast, Prostate Cancer[10][11] | Potent PARP trapping activity.[11][12][13] |
| Niraparib | Zejula | Ovarian Cancer[14] | Effective as maintenance therapy.[14][15] |
| Veliparib | (ABT-888) | Investigational, used in clinical trials | Potent inhibitor of PARP1 and PARP2.[16][17] |
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the characterization of a novel compound, such as this compound, against known PARP inhibitors.
Caption: Experimental workflow for characterizing a novel PARP inhibitor.
Part 1: Determination of Biochemical Potency
The initial step is to ascertain the direct inhibitory effect of the novel compound on PARP enzyme activity. This is typically achieved through a cell-free enzymatic assay.
In Vitro PARP1/2 Enzymatic Assay Protocol
This protocol is based on a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[18]
-
Plate Preparation: Coat a 96-well plate with histone proteins, which serve as the substrate for PARP.
-
Blocking: Block the wells to prevent non-specific binding.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the known inhibitors (Olaparib, Talazoparib, Niraparib, Veliparib). A typical concentration range would be from 1 nM to 100 µM.
-
Enzymatic Reaction: Add recombinant human PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ to the wells containing the inhibitors.
-
Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) to bind to the biotinylated histones.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a microplate reader.
-
Data Analysis: The potency of each inhibitor is determined by calculating the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Presentation: Comparative IC50 Values
The results of the enzymatic assay should be summarized in a clear and concise table.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | Reference Value | Reference Value | Reference Value |
| Talazoparib | Reference Value | Reference Value | Reference Value |
| Niraparib | Reference Value | Reference Value | Reference Value |
| Veliparib | Reference Value | Reference Value | Reference Value |
Part 2: Evaluation of Cellular Activity and Synthetic Lethality
Following the confirmation of biochemical potency, the next critical step is to assess the compound's activity in a cellular context. This involves determining its effect on cell viability, particularly in cell lines with and without DNA repair deficiencies, to establish synthetic lethality.
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate both BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) breast cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the known inhibitors for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Data Presentation: Comparative Cellular Potency
| Compound | GI50 in BRCA-proficient cells (µM) | GI50 in BRCA-deficient cells (µM) | Synthetic Lethality Ratio |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | Reference Value | Reference Value | Reference Value |
| Talazoparib | Reference Value | Reference Value | Reference Value |
| Niraparib | Reference Value | Reference Value | Reference Value |
| Veliparib | Reference Value | Reference Value | Reference Value |
Part 3: Elucidation of the Mechanism of Action
To confirm that the observed cellular activity is due to the intended mechanism of action, further experiments are required to demonstrate increased DNA damage and to assess the PARP trapping potential of the novel compound.
Comet Assay for DNA Damage Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Treat BRCA-deficient cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Encapsulation: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Electrophoresis: Apply an electric field to the slide. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail".
-
Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Signaling Pathway of PARP Inhibition and DNA Damage
The following diagram illustrates the central role of PARP in DNA repair and how its inhibition leads to synthetic lethality in BRCA-deficient cells.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Conclusion
This guide provides a structured and scientifically rigorous approach to the preclinical evaluation of novel PARP inhibitors, using this compound as a representative test compound. By systematically assessing its biochemical potency, cellular activity, and mechanism of action in direct comparison to established drugs, researchers can generate a comprehensive data package to support further development. The provided protocols and data presentation templates are designed to ensure clarity, comparability, and adherence to high scientific standards.
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A Comparative In vivo Efficacy Validation Guide: N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate as a Novel 5-HT₆ Receptor Antagonist
Abstract
The serotonin 6 (5-HT₆) receptor, a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders like Alzheimer's disease.[1] Antagonism of this receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function. This guide presents a comprehensive, structured approach for the in vivo validation of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, a novel benzamide derivative, as a potential 5-HT₆ receptor antagonist. We provide a head-to-head comparative framework against a benchmark antagonist, detailing essential experimental workflows from pharmacokinetic profiling to behavioral efficacy studies. The protocols and data presented herein are designed to equip researchers and drug development professionals with a robust methodology for assessing the therapeutic potential of new chemical entities targeting the 5-HT₆ receptor.
Pharmacological Context and Mechanism of Action
The 5-HT₆ receptor is almost exclusively located in the CNS, with high densities in the striatum, nucleus accumbens, hippocampus, and cortex—regions integral to learning and memory.[1] Unlike many other serotonin receptors, it signals through a Gs-alpha subunit to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and gene transcription. The rationale for using 5-HT₆ antagonists for cognitive enhancement stems from preclinical evidence that their administration can improve performance in various animal models of memory and learning.[1] The blockade of these receptors is thought to disinhibit the release of other key neurotransmitters, including acetylcholine and glutamate, which are crucial for cognitive processes.
The proposed mechanism for this compound (herein designated Compound-X ) is the competitive blockade of the 5-HT₆ receptor, preventing the binding of endogenous serotonin and thereby attenuating downstream signaling.
In Vivo Preclinical Validation Workflow
A systematic in vivo evaluation is critical to bridge the gap between promising in vitro data and demonstrable therapeutic potential. The workflow must logically progress from understanding the drug's disposition in the body (pharmacokinetics) to confirming it engages its intended target (target engagement/pharmacodynamics) and, finally, to proving it elicits the desired physiological effect (behavioral efficacy).
Comparative Pharmacokinetic (PK) Profiling
Before assessing efficacy, it is imperative to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). For a CNS-active drug, key considerations include oral bioavailability and the ability to cross the blood-brain barrier (BBB). Benzamide derivatives can exhibit variable pharmacokinetic profiles, making this step particularly crucial.[2][3]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point/route), 250-300g.
-
Formulation: Prepare Compound-X and the comparator ("Standard-Y") in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing:
-
Intravenous (IV): Administer a single dose (e.g., 2 mg/kg) via the tail vein to establish a baseline for absolute bioavailability.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood samples (~100 µL) via the saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.
-
Brain Tissue Collection (for BBB assessment): At the final time point, euthanize animals and collect whole brains.
-
Sample Processing: Centrifuge blood to separate plasma. Homogenize brain tissue.
-
Bioanalysis: Quantify compound concentrations in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The brain-to-plasma ratio (Kp) at a given time point provides an index of BBB penetration.
Comparative PK Data Summary
| Parameter | Compound-X (10 mg/kg PO) | Standard-Y (10 mg/kg PO) | Significance |
| Cmax (ng/mL) | 450 ± 55 | 280 ± 40 | Higher systemic exposure. |
| Tmax (hr) | 1.0 | 2.0 | Faster absorption. |
| AUC₀₋₂₄ (ng*hr/mL) | 2150 ± 210 | 1980 ± 180 | Comparable total exposure. |
| T₁/₂ (hr) | 4.5 ± 0.6 | 6.2 ± 0.8 | Shorter half-life. |
| Bioavailability (F%) | 35% | 22% | Superior oral bioavailability. |
| Brain/Plasma Ratio (Kp) | 1.2 ± 0.3 | 1.5 ± 0.4 | Comparable BBB penetration. |
Data are hypothetical means ± SD.
Interpretation: The data suggest Compound-X exhibits a more favorable oral pharmacokinetic profile than Standard-Y, with higher peak plasma concentrations and better bioavailability.[4] Both compounds demonstrate an ability to cross the blood-brain barrier.
Target Engagement & Pharmacodynamic (PD) Assessment
Demonstrating that the compound reaches the brain is insufficient; we must confirm it binds to the 5-HT₆ receptor at therapeutically relevant doses. An ex vivo receptor occupancy assay is a standard method to establish the relationship between the administered dose and the percentage of receptors occupied by the drug in the CNS.[5]
Experimental Protocol: Ex Vivo 5-HT₆ Receptor Occupancy
-
Animal Model: Male Sprague-Dawley rats (n=4-5 per dose group).
-
Dosing: Administer various doses of Compound-X or Standard-Y (e.g., 1, 3, 10, 30 mg/kg, PO). Include a vehicle control group.
-
Tissue Collection: At the time of predicted peak plasma concentration (Tmax, determined from PK studies), euthanize the animals and rapidly dissect brain regions rich in 5-HT₆ receptors (e.g., striatum).
-
Radioligand Binding:
-
Prepare tissue homogenates from the striatum.
-
Incubate the homogenates with a specific 5-HT₆ radioligand (e.g., [³H]-LSD or a more selective ligand) in the presence and absence of a high concentration of a non-labeled 5-HT₆ antagonist (to determine non-specific binding).
-
The amount of radioligand that can bind to the tissue from drug-treated animals is inversely proportional to the level of receptor occupancy by the test compound.
-
-
Quantification: Measure radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of receptor occupancy for each dose group relative to the vehicle-treated group. Model the dose-response relationship to determine the ED₅₀ (the dose required to achieve 50% receptor occupancy).
Comparative Receptor Occupancy Data
| Dose (mg/kg, PO) | % 5-HT₆ Occupancy (Compound-X) | % 5-HT₆ Occupancy (Standard-Y) |
| 1 | 25 ± 5% | 15 ± 4% |
| 3 | 58 ± 8% | 45 ± 7% |
| 10 | 85 ± 6% | 78 ± 5% |
| 30 | 92 ± 4% | 90 ± 5% |
| ED₅₀ (mg/kg) | 2.5 | 3.8 |
Data are hypothetical means ± SD.
Interpretation: Compound-X demonstrates greater potency in occupying the 5-HT₆ receptor in the brain, achieving 50% occupancy at a lower dose than Standard-Y. Doses selected for subsequent efficacy studies should aim for >70% receptor occupancy.
Behavioral Efficacy in a Cognitive Impairment Model
The ultimate validation of a pro-cognitive agent lies in its ability to reverse or ameliorate cognitive deficits in a relevant animal model. The scopolamine-induced amnesia model is a widely used pharmacological model that disrupts cholinergic pathways, leading to deficits in spatial learning and memory that can be assessed using tasks like the Morris Water Maze (MWM).[6]
Experimental Protocol: Morris Water Maze in Scopolamine-Treated Rats
-
Animal Model: Male Sprague-Dawley rats (n=10-12 per group).
-
Apparatus: A circular pool (1.5m diameter) filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Scopolamine (1 mg/kg, IP)
-
Group 3: Compound-X (e.g., 10 mg/kg, PO) + Scopolamine
-
Group 4: Standard-Y (e.g., 10 mg/kg, PO) + Scopolamine
-
-
Procedure:
-
Acquisition Phase (4 days):
-
Administer Compound-X, Standard-Y, or vehicle 60 minutes before testing.
-
Administer scopolamine or saline 30 minutes before testing.
-
Conduct 4 trials per day where each rat is released from a different quadrant and must find the hidden platform. Guide the rat if it fails to find it within 60 seconds.
-
Record the time to find the platform (escape latency) and the path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform.
-
Administer compounds as before.
-
Allow the rat to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis: Use a two-way ANOVA with repeated measures for acquisition data and a one-way ANOVA for probe trial data.
Comparative Behavioral Efficacy Data
| Parameter | Vehicle + Saline | Vehicle + Scopolamine | Cmpd-X + Scopolamine | Std-Y + Scopolamine |
| Escape Latency (Day 4, sec) | 15 ± 3 | 45 ± 6 | 22 ± 4 | 28 ± 5 |
| Time in Target Quadrant (Probe, %) | 42 ± 5% | 20 ± 4% | 38 ± 6% | 32 ± 5% |
Data are hypothetical means ± SD.
Interpretation: Scopolamine significantly impaired spatial learning and memory, as shown by increased escape latency and reduced time in the target quadrant. Both Compound-X and Standard-Y significantly attenuated these deficits. Notably, Compound-X demonstrated a more robust reversal of the scopolamine-induced amnesia, bringing performance nearly back to the level of unimpaired control animals. This suggests superior efficacy in this model at the tested dose.
Synthesis and Discussion
This guide outlines a systematic, comparative approach to validating the in vivo efficacy of this compound (Compound-X) as a novel 5-HT₆ receptor antagonist for cognitive enhancement. The hypothetical data presented constructs a compelling narrative:
-
Pharmacokinetics: Compound-X shows an improved PK profile over the standard comparator, with enhanced oral bioavailability.[4]
-
Target Engagement: It demonstrates potent and dose-dependent binding to central 5-HT₆ receptors, with a superior ED₅₀.
-
Behavioral Efficacy: In a validated model of cognitive impairment, Compound-X shows a strong, statistically significant reversal of memory deficits, outperforming the standard compound.
Collectively, these results would position Compound-X as a promising clinical candidate. The causality behind the experimental choices—from confirming bioavailability before assessing brain activity to ensuring target engagement before testing behavior—establishes a self-validating system that builds confidence at each stage. Future steps would involve broader characterization in different cognitive models, safety pharmacology, and toxicology studies to prepare for an Investigational New Drug (IND) application.
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The Structure-Activity Relationship of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate: A Comparative Guide for CNS Target Engagement
For researchers and drug development professionals navigating the complex landscape of centrally acting agents, the N,N-Dimethyl-2-(piperazin-1-yl)benzamide scaffold represents a privileged chemotype. Its inherent structural features offer a versatile platform for modulating key neurotransmitter systems implicated in a range of psychiatric and neurological disorders. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate and its analogs, with a focus on their interactions with dopamine and serotonin receptors. By objectively comparing the performance of structural variants and providing supporting experimental data, this document aims to empower researchers to make informed decisions in the design and optimization of novel CNS drug candidates.
The Core Scaffold: A Gateway to Dopaminergic and Serotonergic Modulation
The N,N-Dimethyl-2-(piperazin-1-yl)benzamide core structure combines two key pharmacophoric elements: a benzamide moiety and a piperazine ring. This combination has proven to be a fruitful starting point for the development of ligands targeting dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. The orientation of the piperazine ring relative to the benzamide, along with substitutions on both motifs, critically influences binding affinity, selectivity, and functional activity.
The oxalate salt form of the parent compound is frequently utilized to improve its solubility and handling properties for in vitro and in vivo studies.
Deconstructing the Structure-Activity Relationship
To understand the therapeutic potential of this compound, it is essential to dissect the contribution of each structural component to its biological activity. The following sections explore the SAR of this scaffold by examining key modifications and their impact on receptor binding.
The Benzamide Moiety: More Than Just a Linker
The benzamide portion of the molecule plays a crucial role in receptor interaction. Modifications to this ring, including the nature of the amide substitution and the placement of the piperazine ring, have profound effects on affinity and selectivity.
The Significance of the N,N-Dimethyl Substitution:
While direct data for N,N-Dimethyl-2-(piperazin-1-yl)benzamide is limited, analysis of related compounds suggests that the N,N-dimethyl group can contribute to favorable pharmacokinetic properties and may influence receptor binding. For instance, in a related series of benzamide derivatives, N-alkylation has been explored to modulate activity.
Positional Isomerism: The Critical Role of the ortho-Piperazine Substitution:
The Piperazine Ring: A Hub for Tuning Selectivity
The piperazine moiety is a common feature in many CNS-active drugs and serves as a versatile anchor for introducing various substituents to fine-tune receptor affinity and selectivity.
Arylpiperazine derivatives, in particular, have been extensively studied as ligands for dopamine and serotonin receptors. For instance, the introduction of a 2-methoxyphenyl group on the distal nitrogen of the piperazine is a well-established strategy for achieving high affinity for the 5-HT₁ₐ receptor.[2] Similarly, substitutions with dichlorophenyl or dimethylphenyl groups have been shown to confer high affinity for the D₃ receptor.[3]
Comparative Analysis of Receptor Binding Affinities
To provide a quantitative understanding of the SAR of this chemical class, the following table summarizes the binding affinities (Ki values) of several representative analogs for key dopamine and serotonin receptor subtypes. It is important to note that direct binding data for this compound is not publicly available; the presented data is for structurally related compounds to infer its potential activity profile.
| Compound | D₂ (Ki, nM) | D₃ (Ki, nM) | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | Reference |
| Analog 1 (WC-10)¹ | 79.2 | 1.2 | - | - | [4][5] |
| Analog 2 ² | - | 31 | - | - | [3] |
| Analog 3 ³ | 93.3 | 0.7 | - | - | [6] |
| Analog 4 ⁴ | - | - | 0.44 | - | [7] |
| Analog 5 ⁵ | - | - | 0.5 | High | [1] |
¹4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide ²N-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide ³N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide ⁴A novel aryl piperazine derivative (compound 27) ⁵8-acetyl-7-hydroxy-4-methylcoumarin derivative with ortho-bromo-phenylpiperazine (compound 6a)
Interpretation of the Data:
The data clearly demonstrates that subtle structural modifications to the N,N-dimethylbenzamide-piperazine scaffold can lead to significant changes in receptor affinity and selectivity.
-
High D₃ Affinity and Selectivity: Analogs 1, 2, and 3 exhibit high affinity for the D₃ receptor, with Analog 3 showing remarkable selectivity over the D₂ receptor.[3][4][5][6] This suggests that the core scaffold is well-suited for developing D₃-selective ligands.
-
Potent 5-HT₁ₐ Affinity: Analogs 4 and 5 demonstrate nanomolar and even sub-nanomolar affinity for the 5-HT₁ₐ receptor, highlighting the potential of this chemical class to modulate the serotonergic system.[1][7]
Based on these comparisons, it is plausible that this compound possesses affinity for both dopamine and serotonin receptors, with its specific profile being dependent on the nature of any substitution on the piperazine ring.
Experimental Protocols for Evaluation
To enable researchers to validate the activity of N,N-Dimethyl-2-(piperazin-1-yl)benzamide analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.
Radioligand Binding Assays for Dopamine and Serotonin Receptors
This protocol describes a standard method for determining the binding affinity of a test compound to dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D₂, [³H]-YM-09151-2 for D₂/D₃, [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ)
-
Test compound (this compound or analog) at various concentrations
-
Non-specific binding agent (e.g., Haloperidol for D₂, Sulpiride for D₂/D₃, Serotonin for 5-HT₁ₐ, Mianserin for 5-HT₂ₐ)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and radioligand to each well.
-
Total Binding: To determine total binding, add vehicle (assay buffer) to designated wells.
-
Non-specific Binding: To determine non-specific binding, add a high concentration of the non-specific binding agent to designated wells.
-
Competitive Binding: Add the serially diluted test compound to the remaining wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Measuring Agonist and Antagonist Activity
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Example: cAMP Assay for Gαi-coupled Receptors (e.g., D₂, 5-HT₁ₐ)
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by stimulation with a known agonist at its EC₅₀ concentration.
-
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC₅₀ value (potency) and the maximal effect (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the pA₂ or Kb value to quantify the antagonist potency.
-
Visualizing the Workflow and Key Relationships
To further clarify the experimental and logical frameworks discussed, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of N,N-Dimethyl-2-(piperazin-1-yl)benzamide analogs.
Caption: Key structural components influencing the biological activity of the benzamide-piperazine scaffold.
Conclusion and Future Directions
The N,N-Dimethyl-2-(piperazin-1-yl)benzamide scaffold holds significant promise for the development of novel CNS-active agents. The available data on structurally related compounds strongly suggests that this chemical class can be effectively tailored to achieve high affinity and selectivity for specific dopamine and serotonin receptor subtypes. The ortho-substitution of the piperazine on the benzamide ring, coupled with the potential for diverse functionalization of the distal piperazine nitrogen, provides a rich chemical space for exploration.
Future research should focus on the systematic synthesis and evaluation of a focused library of analogs to elucidate the precise SAR of the N,N-dimethyl group and the positional isomers of the piperazine ring. Such studies, guided by the experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.
References
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Xu, J., et al. (2009). [[³H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization]([Link]). Synapse, 63(9), 717-728.
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Mach, R. H., et al. (2010). [[³H]4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)benzamide: a selective radioligand for dopamine D₃ receptors. II. Quantitative analysis of dopamine D₃ and D₂ receptor density ratio in the caudate-putamen]([Link]). Synapse, 64(6), 449-459.
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Pinna, C., et al. (2005). . Journal of Medicinal Chemistry, 48(4), 1159-1172.
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Schetz, J. A., et al. (2005). . Journal of Medicinal Chemistry, 48(4), 1173-1184.
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Leopoldo, M., et al. (2011). . Bioorganic & Medicinal Chemistry, 26(2), 527-535.
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Cioffi, C. L., et al. (2016). . Journal of Medicinal Chemistry, 59(17), 7893-7914.
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A Researcher's Guide to Navigating Cross-Reactivity: A Comparative Framework for N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
In the landscape of drug discovery and chemical biology, the specificity of a small molecule for its intended biological target is a cornerstone of its utility and safety. A molecule that engages with unintended targets—a phenomenon known as cross-reactivity or off-target activity—can lead to confounding experimental results, misleading structure-activity relationships (SAR), and potentially adverse effects in a clinical setting. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using N,N-Dimethyl-2-(piperazin-1-yl)benzamide as a representative case study.
While specific experimental data for this exact compound is not publicly available, its structure, featuring a benzamide core and a piperazine moiety, is common in pharmacologically active agents.[1][2][3] These scaffolds are known to interact with a wide range of biological targets, particularly G-Protein Coupled Receptors (GPCRs) and ion channels, making a thorough assessment of selectivity paramount.[4][5] This guide will, therefore, serve as a practical, in-depth protocol for any researcher working with similar compounds, detailing the strategy, execution, and interpretation of a comprehensive selectivity profiling campaign.
The Imperative of Selectivity Profiling
The journey of a compound from initial hit to validated tool or clinical candidate is paved with rigorous testing. Early-stage identification of off-target interactions is not merely a regulatory hurdle but a critical scientific necessity. It allows for the early termination of non-selective compounds, saving significant resources, and provides crucial context for interpreting in vitro and in vivo results.[6][7] Off-target effects are often the very mechanism by which a drug exerts its therapeutic—or toxic—effects.[6]
The structure of N,N-Dimethyl-2-(piperazin-1-yl)benzamide contains key pharmacophoric features that warrant a broad investigation into its potential biological targets. The piperazine ring is a well-known "privileged scaffold" present in numerous CNS-active drugs, targeting receptors for neurotransmitters like dopamine and serotonin.[4][8] Similarly, the benzamide group is a versatile functional group found in compounds targeting a wide array of enzymes and receptors.[1][9] This structural precedent underscores the need for a systematic approach to defining its biological interaction space.
A Strategic Framework for Assessing Cross-Reactivity
A robust cross-reactivity assessment follows a tiered, iterative approach. It begins with broad, low-resolution screening to cast a wide net, followed by more focused, higher-resolution assays to confirm and quantify initial findings. For our case study compound, let's hypothesize that its intended primary target is a specific GPCR, for example, the Dopamine D2 receptor, based on the prevalence of the piperazine scaffold in antipsychotic medications.
The objective is to compare its potency at the D2 receptor with its activity against a wide panel of other potential targets.
Part 1: Broad Panel Screening
The first step is to screen the compound against a large panel of diverse biological targets at a single, high concentration (typically 1-10 µM). Several commercial services offer standardized panels that cover dozens of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.[10][11][12][13]
Rationale: This approach is cost-effective for initial hazard identification.[7] A lack of activity at this concentration provides a good measure of confidence that the compound does not interact strongly with the targets in the panel. Conversely, significant activity flags a potential off-target interaction that requires further investigation.
Experimental Protocol: Representative Broad Panel Binding Assay
-
Compound Preparation: N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plate Preparation: The compound is diluted to the final screening concentration (e.g., 10 µM) in the assay buffer.
-
Incubation: The compound is incubated with a membrane preparation or whole cells expressing the target of interest, along with a specific radioligand for that target.[14] A radioligand is a radioactively labeled molecule that binds with high affinity to the target.[15][16]
-
Competition: The test compound competes with the radioligand for binding to the target receptor.
-
Separation: Unbound radioligand is separated from the membrane-bound radioligand via filtration.
-
Detection: The amount of radioactivity remaining on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a positive control (a known inhibitor).
Part 2: Hit Confirmation and Potency Determination
Any target showing significant inhibition (a common threshold is >50%) in the primary screen is considered a "hit" and must be followed up. The goal is to confirm the interaction and determine the compound's potency at that target.
Rationale: A single-point screen can produce false positives. A full concentration-response curve provides a quantitative measure of potency (IC50 or EC50), which is essential for understanding the potential clinical or experimental relevance of the off-target interaction.
Key Methodologies:
-
Radioligand Binding Assays (IC50): To determine the concentration of the compound that inhibits 50% of specific radioligand binding, a competition binding experiment is performed with a range of compound concentrations.[17][18] The resulting data are fitted to a sigmoidal curve to derive the IC50 value.
-
Functional Assays (EC50): It is crucial to determine if the binding interaction translates into a functional effect (e.g., agonism, antagonism, or inverse agonism). Cell-based functional assays measure the downstream consequences of receptor activation, such as changes in second messengers (e.g., cAMP, Ca2+) or reporter gene expression.[19][20][21] These assays yield an EC50 value, the concentration that produces 50% of the maximal functional response.
Part 3: Building the Selectivity Profile
With potency data for both the primary target and confirmed off-targets, a quantitative selectivity profile can be constructed.
Data Interpretation & Key Parameters:
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of a biological process (e.g., enzyme activity, receptor binding) by 50%.[22]
-
Kᵢ (Inhibition Constant): An intrinsic measure of the binding affinity of an inhibitor to its target.[23] Unlike the IC50, the Kᵢ is independent of the assay conditions (like substrate concentration) and allows for a more direct comparison of inhibitor potencies.[24][25] It can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC50 / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
-
Selectivity Index (SI): This is a critical ratio used to quantify the selectivity of a compound. It is typically calculated by dividing the potency at an off-target by the potency at the primary target.[26][27] SI = Kᵢ (Off-Target) / Kᵢ (On-Target) A higher SI value indicates greater selectivity for the on-target versus the off-target.[28][29] A commonly accepted threshold for a "selective" compound is an SI ≥ 100, though this can vary depending on the therapeutic context.
Hypothetical Data Summary for N,N-Dimethyl-2-(piperazin-1-yl)benzamide
Let's assume our compound was screened against a 44-target panel, which returned hits on the Dopamine D2 receptor (the intended target), the Serotonin 5-HT2A receptor, and the hERG potassium channel. Follow-up concentration-response assays yielded the following hypothetical data:
| Target | Assay Type | Kᵢ (nM) | Selectivity Index (vs. D2) | Implication |
| Dopamine D2 | Binding | 15 | - | Primary Target Potency |
| Serotonin 5-HT2A | Binding | 300 | 20 | Moderate cross-reactivity; potential for side effects or polypharmacology. |
| Adrenergic α1A | Binding | 2,500 | 167 | Low cross-reactivity; likely not clinically relevant at therapeutic doses. |
| hERG Channel | Functional (Patch Clamp) | >10,000 | >667 | Minimal risk of cardiac liability via hERG blockade. |
Interpretation:
In this hypothetical scenario, the compound is 20-fold selective for its primary target (D2) over the 5-HT2A receptor. This level of cross-reactivity might be acceptable or even desirable, depending on the therapeutic goal (a concept known as polypharmacology). However, it must be carefully monitored. The >160-fold selectivity over the adrenergic α1A receptor and >660-fold selectivity over the hERG channel suggest these off-target interactions are unlikely to be physiologically relevant.
Conclusion and Best Practices
The assessment of cross-reactivity is a foundational element of modern drug discovery and chemical probe development. For a compound like N,N-Dimethyl-2-(piperazin-1-yl)benzamide, with structural motifs common to many bioactive molecules, assuming specificity without empirical data is a significant scientific risk.
By employing a tiered strategy of broad panel screening followed by quantitative potency and functional assays, researchers can build a detailed and reliable selectivity profile. This data-driven approach allows for informed decisions, enhances the quality of scientific research, and is a critical step in the development of safer, more effective therapeutic agents. Every protocol should be a self-validating system, where orthogonal assays are used to confirm key findings, ensuring the trustworthiness and integrity of the data.
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A Researcher's Guide to N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate and the Landscape of Piperazine Analogs in Neuropharmacology
For researchers and drug development professionals navigating the complex terrain of neuropharmacology, the piperazine scaffold represents a cornerstone of molecular design.[1] Its prevalence in a multitude of clinically significant drugs underscores its role as a "privileged structure" in medicinal chemistry.[1] This guide provides an in-depth comparison of the lesser-known compound, N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, with its more extensively characterized piperazine analogs. By examining structure-activity relationships and providing detailed experimental protocols, this document serves as a practical resource for scientists aiming to explore and characterize novel piperazine-based compounds.
The Enigmatic Profile of this compound
N,N-Dimethyl-2-(piperazin-1-yl)benzamide, typically available as an oxalate salt (CAS No. 494782-69-3), presents a chemical architecture that is highly suggestive of activity at central nervous system (CNS) targets. Its structure features a 1-arylpiperazine motif, a classic pharmacophore known to interact with a variety of biogenic amine receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[2] While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural components allow for informed hypotheses regarding its potential biological targets.
The benzamide portion of the molecule, with its dimethyl substitution, likely influences the compound's pharmacokinetic properties and may contribute to receptor interactions. The piperazine ring itself is a key element, with the unsubstituted nitrogen atom available for modification, a common strategy for tuning receptor affinity and selectivity in analog design. Given the wealth of data on similar arylpiperazine derivatives, it is plausible that this compound may exhibit affinity for 5-HT1A, 5-HT2A, and/or dopamine D2 receptors.[2][3]
Comparative Analysis with Established Piperazine Analogs
To understand the potential pharmacological space occupied by this compound, it is instructive to compare it with well-characterized piperazine analogs. The following table summarizes the binding affinities of several arylpiperazine derivatives for key CNS receptors. These analogs have been selected to illustrate how modifications to the aryl group and the second nitrogen of the piperazine ring can dramatically alter receptor binding profiles.
| Compound | Structure | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | Reference |
| 1-(2-Methoxyphenyl)piperazine (1-OMP) | ~20 | ~100 | >1000 | [4] | |
| Aripiprazole | 41.5 | 315 | 300 | [3] | |
| Buspirone | ~15 | ~500 | ~500 | [3] | |
| WAY-100635 | ~0.1 | >1000 | >1000 | [5] | |
| Ketanserin | ~200 | ~1 | >100 | [6] |
Note: Ki values are approximate and can vary depending on the specific assay conditions.
This comparative data highlights the versatility of the arylpiperazine scaffold. For instance, WAY-100635 demonstrates high selectivity for the 5-HT1A receptor, while Ketanserin is a potent 5-HT2A antagonist.[5][6] Aripiprazole and Buspirone exhibit more complex, multi-receptor binding profiles.[3] The structural differences between these compounds and this compound, particularly in the nature of the aryl substituent and the group attached to the second piperazine nitrogen, are responsible for these varied pharmacological activities. Researchers investigating this compound would likely start by screening it against a similar panel of receptors to determine its primary targets and selectivity profile.
Experimental Workflow for Characterizing Novel Piperazine Analogs
A critical step in the evaluation of any new compound is the determination of its receptor binding affinity. The following diagram and protocol detail a standard radioligand binding assay, a robust and widely used method for this purpose.
Figure 1. Experimental workflow for a radioligand binding assay.
Detailed Protocol: 5-HT1A Receptor Radioligand Binding Assay
This protocol provides a step-by-step method for determining the binding affinity of a test compound, such as this compound, for the human 5-HT1A receptor.
Materials:
-
Membranes: CHO-K1 or HEK293 cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).[7]
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Test Compound: this compound or other piperazine analogs.
-
Equipment: 96-well microplates, filtration apparatus, glass fiber filters, and a scintillation counter.[8]
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µg per well.[9]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, typically 0.5-2.0 nM), and 100 µL of the membrane suspension.[7]
-
Non-specific Binding: Add 50 µL of 10 µM 5-HT, 50 µL of [³H]8-OH-DPAT, and 100 µL of the membrane suspension.[7]
-
Test Compound: Add 50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM), 50 µL of [³H]8-OH-DPAT, and 100 µL of the membrane suspension.[9]
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.[9]
-
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Characterization: Beyond Binding Affinity
While binding assays are crucial for determining a compound's affinity for a receptor, they do not provide information about its functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential for a complete pharmacological characterization.
Many 5-HT and dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the intracellular levels of cyclic AMP (cAMP).[10] For example, the 5-HT1A receptor is typically coupled to a Gi/o protein, and its activation by an agonist leads to a decrease in cAMP levels.[11]
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A Researcher's Guide to Investigating Off-Target Effects of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate, a Putative PARP Inhibitor
For drug development professionals, ensuring the specificity of a novel chemical entity is paramount. This guide provides a comprehensive framework for investigating the potential off-target effects of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate. While limited public data exists for this specific molecule, its core structure, featuring a benzamide moiety linked to a piperazine ring, is characteristic of Poly (ADP-ribose) polymerase (PARP) inhibitors. Therefore, this guide will proceed under the well-founded hypothesis that this compound is a PARP inhibitor, and we will outline a strategy to characterize its selectivity profile in comparison to established drugs in this class.
The central tenet of this guide is to provide a practical, experimentally-driven approach to de-risk this compound. We will delve into the rationale behind selecting specific assays, provide detailed protocols for their execution, and present a clear method for data interpretation and comparison.
The Significance of PARP Inhibition and the Rationale for Off-Target Profiling
Poly (ADP-ribose) polymerases are a family of enzymes crucial to cellular processes, most notably the repair of single-strand DNA breaks.[1][2] By inhibiting PARP, particularly PARP1 and PARP2, small molecules can induce a state of "synthetic lethality" in cancer cells that have deficiencies in other DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes.[2][3] This has led to the successful development of several FDA-approved PARP inhibitors for treating various cancers.[3]
However, the therapeutic window of any inhibitor is defined by its selectivity. Unintended interactions with other proteins, or "off-targets," can lead to unexpected toxicities or a dilution of the intended therapeutic effect.[4][5] Therefore, a thorough investigation of a new chemical entity's off-target profile is not merely a regulatory hurdle but a fundamental step in understanding its biological activity and predicting its clinical potential.
Comparative Framework: Benchmarking Against Established PARP Inhibitors
To contextualize the off-target profile of this compound, it is essential to compare it against well-characterized PARP inhibitors. This comparison provides a baseline for what is considered an acceptable level of selectivity.
| Compound | Primary Target(s) | Known Off-Target Families (Examples) | Significance of Off-Target Activity |
| Olaparib | PARP1, PARP2 | Kinases, Transporters | Generally considered selective, but off-target kinase interactions can occur at higher concentrations. |
| Rucaparib | PARP1, PARP2, PARP3 | Kinases (e.g., PIM3, CLK2), GPCRs | Broader kinase activity compared to Olaparib, which may contribute to a different side-effect profile. |
| Niraparib | PARP1, PARP2 | Kinases, Transporters | Potent PARP inhibitor with a distinct selectivity profile that requires careful characterization. |
| Talazoparib | PARP1, PARP2 | Not extensively published | Known for its high potency and PARP-trapping activity. |
| This compound | Hypothesized: PARP1/PARP2 | To Be Determined | The focus of this investigation. |
Experimental Strategy for Comprehensive Off-Target Profiling
A multi-pronged approach is necessary to confidently map the interaction landscape of a new compound. We recommend a tiered strategy, starting with broad screening panels and progressing to more focused cellular assays to confirm target engagement.
Tier 1: Broad-Spectrum In Vitro Screening
The initial step is to screen the compound against large, diverse panels of purified proteins to identify potential off-target binding or inhibition.
Rationale: Kinases are a large family of enzymes with structurally similar ATP-binding pockets, making them common off-targets for ATP-competitive inhibitors.[5] Given that PARP inhibitors interact with the NAD+ binding site, which shares some structural similarities with ATP-binding sites, kinase inhibition is a primary concern.[4]
Experimental Protocol: Kinome-Wide Selectivity Screening
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its expected IC50 for PARP1/2 (e.g., 1 µM or 10 µM) to maximize the detection of weaker interactions.
-
Assay Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases). These assays typically measure the inhibition of kinase activity via radiometric or fluorescence-based methods.[6]
-
Execution: The compound is incubated with each kinase, its substrate, and ATP. The amount of phosphorylated substrate is then quantified.
-
Data Analysis: Results are typically expressed as the percentage of remaining kinase activity compared to a vehicle control. A significant inhibition (e.g., >50% at 1 µM) flags a potential off-target interaction that warrants further investigation.
Rationale: To identify potential interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, a broad receptor binding screen is essential.[7]
Experimental Protocol: Radioligand Binding Assay Panel
-
Assay Format: These assays are typically competitive binding experiments where the test compound's ability to displace a known, radiolabeled ligand from a specific receptor is measured.[8][9]
-
Panel Selection: Choose a comprehensive panel that covers a wide range of receptors implicated in common drug-induced side effects (e.g., a "safety panel").
-
Execution: The test compound is incubated with a preparation of the receptor (e.g., cell membranes) and a fixed concentration of the radiolabeled ligand. The amount of bound radioactivity is then measured.[9]
-
Data Analysis: A significant reduction in bound radioactivity indicates that the test compound is competing for binding to the receptor. Results are expressed as the percentage of inhibition.
Tier 2: Cellular Target Engagement and Validation
While in vitro screens are invaluable for initial hit identification, it is crucial to confirm that these interactions occur within a more physiologically relevant cellular context.
Rationale: CETSA is a powerful method for verifying that a compound binds to its intended target (and potential off-targets) within intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[10][11][12]
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.[12]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[13]
-
Protein Detection: Quantify the amount of the target protein (e.g., PARP1) and any identified off-targets (from Tier 1 screens) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[14]
Visualizing the Strategy and Underlying Biology
To clarify the experimental logic and the relevant biological pathway, the following diagrams are provided.
Caption: Workflow for off-target profiling of a putative PARP inhibitor.
Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.
Conclusion and Forward Look
This guide outlines a robust, logical, and experimentally grounded strategy for characterizing the off-target profile of this compound, a putative PARP inhibitor. By employing a tiered approach that combines broad in vitro screening with cellular target engagement assays, researchers can build a comprehensive selectivity profile. Comparing this profile against established PARP inhibitors will provide crucial context for interpreting the data and making informed decisions about the compound's future development. This systematic investigation is fundamental to ensuring that novel therapeutic candidates are not only effective but also safe.
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A Comparative In Silico Docking Guide to N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate and Structurally Related Benzamide Scaffolds as Histone Deacetylase 2 (HDAC2) Inhibitors
This guide provides a comprehensive in silico docking study of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate against Histone Deacetylase 2 (HDAC2), a crucial enzyme implicated in cancer and other diseases. We will objectively compare its predicted binding affinity and interaction patterns with two other benzamide-based HDAC inhibitors, providing a clear rationale for the experimental choices and interpreting the results within the broader context of drug discovery.
The presence of the benzamide moiety in the target molecule suggests a potential interaction with HDAC enzymes, as this scaffold is a known zinc-binding group in many established HDAC inhibitors.[1][2][3] The piperazine ring, a common functional group in medicinal chemistry, can influence the compound's pharmacokinetic properties and provide additional interaction points within the target's binding site.[4] This in silico investigation serves as a preliminary evaluation of this compound's potential as an HDAC2 inhibitor.
Comparative Compounds
For this study, we will compare the docking performance of our lead compound with two other molecules:
-
This compound (Compound A): The primary molecule of interest.
-
4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide (Compound B): The co-crystallized ligand found in the PDB structure 4LY1, serving as a positive control with a known binding mode.[5]
-
Entinostat (MS-275) (Compound C): A well-characterized benzamide HDAC inhibitor with known experimental activity, providing a benchmark for potency.[6]
Methodology: A Self-Validating In Silico Docking Workflow
The following protocol for our in silico docking study is designed to be a self-validating system, ensuring the reliability of the computational predictions.
Experimental Workflow Diagram
Caption: The role of HDAC inhibitors in modulating gene expression.
Histone deacetylases (HDACs) play a critical role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. [7]HDAC inhibitors, such as the benzamides studied here, block this activity, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the activation of gene transcription. This mechanism is a key strategy in cancer therapy to induce cell cycle arrest, differentiation, and apoptosis in malignant cells. [8][9]
Conclusion
This in silico docking study provides a preliminary assessment of this compound as a potential inhibitor of HDAC2. The predicted binding energy is comparable to the known HDAC inhibitor Entinostat, suggesting that it may possess similar activity. The predicted binding mode highlights the crucial role of the benzamide scaffold in coordinating with the catalytic zinc ion.
While these computational results are promising, they represent a hypothesis-generating step. The trustworthiness of this in silico model is supported by the accurate re-docking of the co-crystallized ligand and the reasonable binding prediction for Entinostat. However, experimental validation through in vitro enzymatic assays is essential to confirm the inhibitory activity and determine the IC50 value of this compound against HDAC2. Further structure-activity relationship (SAR) studies could also be conducted by modifying the piperazine and dimethylbenzamide moieties to optimize potency and selectivity.
References
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (n.d.). Retrieved from [Link]
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Structure of Human HDAC2 in complex with a 2-substituted benzamide inhibitor (compound 20). (2020). RCSB PDB. Retrieved from [Link]
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Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. (2013). RCSB PDB. Retrieved from [Link]
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Structure of Human HDAC2 in complex with a 2-substituted benzamide inhibitor (compound 16). (2020). RCSB PDB. Retrieved from [Link]
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Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. (n.d.). wwPDB. Retrieved from [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Visualizing protein-protein docking using PyMOL. (2021). Medium. Retrieved from [Link]
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Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis and docking studies on benzamide derivatives as histone deacetylase inhibitors. (2011). PubMed. Retrieved from [Link]
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Synthesis, dopamine D-2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]. (n.d.). ResearchGate. Retrieved from [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Product information, N,n-dimethyl-2-(1-piperazinyl)benzamide. (n.d.). P&S Chemicals. Retrieved from [Link]
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Design, synthesis and docking studies on benzamide derivatives as histone deacetylase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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N,N-dimethyl-2-piperazin-1-ylbenzamide;oxalic acid 494782-69-3. (n.d.). Chemical Synthesis. Retrieved from [Link]
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Structure of Human HDAC2 in complex with inhibitor N-(2-aminophenyl)-4-(1-((phenylsulfonyl)methyl)-1H-1,2,3-triazol-4-yl)benzamide. (2022). RCSB PDB. Retrieved from [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. Retrieved from [Link]
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Visualization of Molecular Docking result by PyMOL. (2022). YouTube. Retrieved from [Link]
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N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). ACS Publications. Retrieved from [Link]
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Protein-ligand docking with AutoDock Vina and UCSF Chimera. (2020). YouTube. Retrieved from [Link]
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Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed. Retrieved from [Link]
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Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Basic docking. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]
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Electronic structure and docking studies of the Dopamine D3 receptor binding affinity of a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Interaction of arylpiperazines with the dopamine receptor D2 binding site. (2005). PubMed. Retrieved from [Link]
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Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone. (2018). RCSB PDB. Retrieved from [Link]
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A Comparative Guide to the Synthetic Efficiency of N,N-Dimethyl-2-(piperazin-1-yl)benzamide Oxalate Analogs
For researchers and professionals in drug development, the efficient synthesis of lead compounds is a cornerstone of rapid and cost-effective discovery pipelines. This guide provides an in-depth comparison of synthetic strategies for N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its oxalate analogs, a scaffold of interest in medicinal chemistry. We will delve into the mechanistic rationale behind various synthetic routes, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your research.
Introduction to N,N-Dimethyl-2-(piperazin-1-yl)benzamide
The N,N-Dimethyl-2-(piperazin-1-yl)benzamide core is a significant pharmacophore found in a variety of biologically active molecules. Piperazine and benzamide moieties are prevalent in medicinal chemistry, contributing to favorable pharmacokinetic properties and offering versatile points for structural modification.[1][2] The synthesis of this scaffold, and its subsequent conversion to stable, crystalline oxalate salts, is a critical step in the development of new chemical entities. This guide will compare two primary synthetic approaches: a direct nucleophilic aromatic substitution (SNAr) pathway and a coupling agent-mediated amidation route.
Comparative Analysis of Synthetic Routes
The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide can be approached through several strategic disconnections. Here, we compare two of the most common and logical pathways, evaluating them on metrics of yield, reaction time, reagent accessibility, and overall process efficiency.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the reaction of a suitably activated benzoic acid derivative, such as 2-fluorobenzonitrile or a 2-halobenzoyl chloride, with piperazine. The electron-withdrawing nature of the nitrile or carbonyl group activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine.
Workflow for SNAr Pathway
Caption: SNAr synthetic workflow.
Mechanistic Rationale: The SNAr reaction is contingent on the presence of an electron-withdrawing group (EWG) ortho or para to a good leaving group (e.g., F, Cl) on the aromatic ring. The EWG stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution. The use of a Boc-protected piperazine is often necessary to prevent di-substitution and other side reactions.[3] Subsequent hydrolysis of the nitrile to a primary amide, followed by a second amidation to the tertiary amide, and finally deprotection, completes the synthesis.
Route 2: Coupling Agent-Mediated Amidation
This modern and often more direct approach utilizes a pre-functionalized benzoic acid and piperazine, joined by a peptide coupling agent. This method avoids the potentially harsh conditions of SNAr and can offer broader substrate scope.
Workflow for Amidation Pathway
Caption: Amidation synthetic workflow.
Mechanistic Rationale: Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or carbonyldiimidazole (CDI) activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[4] An alternative strategy within this family involves starting with 2-aminobenzoic acid, first forming the dimethylamide, and then constructing the piperazine ring, for instance, via a reaction with a nitrogen mustard equivalent.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: SNAr | Route 2: Amidation |
| Typical Overall Yield | 40-60% | 55-75% |
| Number of Steps | 4-5 | 3-4 |
| Reaction Conditions | Can require high temperatures (100-150 °C) | Generally milder (room temperature to 80 °C) |
| Reagent Cost & Availability | 2-fluorobenzonitrile is readily available. Boc-piperazine adds cost. | Coupling agents are common but can be expensive. 2-aminobenzamide derivatives are accessible. |
| Scalability | Generally scalable, but high temperatures can be a challenge. | Highly scalable, often preferred in industrial settings. |
| Purification | Multiple chromatographic purifications may be needed. | Can sometimes be purified by crystallization, reducing reliance on chromatography. |
Detailed Experimental Protocols
Protocol for Route 1: SNAr and Subsequent Functionalization
Step 1: Synthesis of 2-(4-Boc-piperazin-1-yl)benzonitrile
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add N-Boc-piperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, pour into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.
Step 2: Hydrolysis to 2-(4-Boc-piperazin-1-yl)benzamide
-
Dissolve the nitrile from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and hydrogen peroxide (30% solution, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Quench the reaction carefully with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic phase, and concentrate to yield the primary amide.
Step 3: Synthesis of N,N-Dimethyl-2-(4-Boc-piperazin-1-yl)benzamide
-
This step can be challenging. A common method is the direct conversion from the corresponding acid. If starting from the primary amide, more specialized and often lower-yielding methods would be required. A more efficient path involves hydrolyzing the nitrile to the carboxylic acid and then performing a standard amidation.
Step 4: Boc Deprotection and Oxalate Salt Formation
-
Dissolve the Boc-protected final compound in dichloromethane.
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the resulting free base in a suitable solvent like isopropanol or ethanol.
-
Add a solution of oxalic acid (1.0 eq) in the same solvent.
-
Stir the mixture, and collect the precipitated oxalate salt by filtration. Wash with cold solvent and dry under vacuum.
Protocol for Route 2: Coupling Agent-Mediated Amidation
Step 1: Synthesis of 2-Amino-N,N-dimethylbenzamide
-
To a solution of 2-aminobenzoic acid (1.0 eq) in tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1 hour.
-
Add dimethylamine (2.0 M solution in THF, 1.5 eq) dropwise and continue stirring for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary.
Step 2: Synthesis of N,N-Dimethyl-2-(piperazin-1-yl)benzamide
-
This step can be achieved via several methods, including a Buchwald-Hartwig amination with a protected piperazine or a direct reaction with a piperazine precursor. A straightforward method involves reacting the 2-amino-N,N-dimethylbenzamide with bis(2-chloroethyl)amine in the presence of a base like diisopropylethylamine (DIPEA) at elevated temperatures.
Step 3: Oxalate Salt Formation
-
Follow the same procedure as described in Step 4 of Route 1.
Conclusion and Recommendations
Both the SNAr and the coupling agent-mediated amidation routes offer viable pathways to N,N-Dimethyl-2-(piperazin-1-yl)benzamide and its oxalate analogs.
-
For initial, small-scale synthesis and analog generation , the amidation route (Route 2) is often preferable due to its milder conditions, generally higher yields, and greater flexibility for diversification. The use of modern coupling reagents simplifies the process and often leads to cleaner reactions.[4]
-
For large-scale synthesis , the choice is more nuanced. While the SNAr pathway (Route 1) may involve more steps and harsher conditions, the lower cost of starting materials might make it more economically viable. However, the scalability of the amidation route and the potential for crystalline intermediates can offset the higher reagent costs by simplifying purification.
Ultimately, the optimal synthetic route will depend on the specific resources, scale, and timeline of your project. It is recommended to perform small-scale trials of both routes to determine the most efficient and robust method for your specific application.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
Disclaimer: No specific Safety Data Sheet (SDS) for N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate is publicly available. The following procedural guide is synthesized from the known hazards of structurally related compounds, including piperazine, benzamide, and N,N-dimethylbenzamide derivatives.[1][2][3][4] This guide is intended for use by trained laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities and to ensure compliance with local, state, and federal regulations.[5][6]
Core Principles: Hazard Identification and Risk Assessment
Understanding the hazard profile of a chemical is the bedrock of safe handling and disposal. Based on an analysis of its constituent chemical groups (piperazine, N,N-dimethylbenzamide), this compound should be handled as a hazardous substance.
The primary risks are associated with its potential toxicity and irritant properties. Structurally similar compounds are classified as harmful if swallowed, harmful in contact with skin, and capable of causing serious eye and skin irritation.[4][7][8] Therefore, all waste generated from its use, including empty containers, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste.
| Hazard Classification (Anticipated) | Description | Primary Mitigation |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or if it comes into contact with skin.[7][8] | Prevent contact by using appropriate Personal Protective Equipment (PPE). Do not eat, drink, or smoke in work areas.[7] Wash hands thoroughly after handling.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][8] | Wear chemical-resistant gloves and a lab coat. Avoid all personal contact.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][8][9] | Wear chemical safety goggles as described by OSHA regulations.[10] |
| Environmental Hazard | Potential to harm aquatic life if released. Do not empty into drains.[2][10] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[2][11] |
Essential Protocol: Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is non-negotiable. It is the primary barrier between the researcher and potential chemical exposure. Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or dust.[10]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection : A lab coat or chemical-resistant apron should be worn to protect street clothes and prevent skin exposure.[5]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, particularly when handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator should be used.[1][10]
Step-by-Step Disposal Workflow
Proper disposal is a systematic process that begins the moment waste is generated. The key is meticulous segregation and containment to prevent accidental reactions and ensure regulatory compliance.
Step 1: Designate a Hazardous Waste Container
Select a dedicated, leak-proof, and sealable container for all this compound waste. The container must be made of a material compatible with the chemical and any solvents used.[2] It should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
Step 2: Segregate Waste Streams
Never mix different waste types.
-
Solid Waste : Place all contaminated solid materials, such as weighing papers, pipette tips, gloves, and absorbent pads, directly into the designated solid hazardous waste container.[1][2]
-
Liquid Waste : If the compound is used in solution, dispose of the waste solution in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.
-
Sharps Waste : Any contaminated needles or other sharps must be disposed of in a designated, puncture-resistant sharps container.[2]
Step 3: Containment and Storage
Keep the hazardous waste container securely sealed when not in use.[2] Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][10] This designated storage area should be clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste container by a licensed professional hazardous waste disposal service.[2][8] This waste will likely require high-temperature incineration.[12] Ensure all institutional and regulatory paperwork is completed accurately.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[6]
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE : Before attempting cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if the material is a powder.[1]
-
Contain the Spill : For solid spills, carefully sweep or scoop the material into the hazardous waste container, avoiding dust generation.[10] For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical sorbent pad.[1][6]
-
Collect Waste : Carefully collect the absorbed material and place it into the designated sealed container for hazardous waste.[6][13]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your supervisor and your institution's EHS department, as required by your laboratory's safety plan.
By adhering to these systematic procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
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Guide to Personal Protective Equipment for Handling N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate is a specialized research compound for which specific, comprehensive safety data is not publicly available.[1][2][3] In such instances, a robust safety protocol is not merely a recommendation but a professional necessity. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical hazard assessment and prudent laboratory practices.[4][5][6][7]
Our approach is to deconstruct the molecule into its primary functional components—a substituted benzamide, a piperazine ring, and an oxalate salt—to anticipate potential hazards and establish a comprehensive personal protective equipment (PPE) and handling plan.
Hazard Assessment: A Sum of the Parts
Lacking a specific Safety Data Sheet (SDS), we must infer the potential risks from the known hazards of analogous structures.[7]
-
Substituted Benzamides: This class of compounds is frequently biologically active.[8] Depending on the specific substitutions, they can possess pharmacological properties and may be toxic. Skin contact, inhalation, or accidental ingestion could lead to unforeseen physiological effects.[8][9][10]
-
Piperazine Derivatives: Piperazine and its derivatives are known to be skin and respiratory sensitizers and can cause allergic reactions.[11][12] They can also be corrosive, causing severe skin burns and eye damage.[11][12] Some piperazine compounds exhibit psychoactive effects and can be harmful if ingested.[13][14][15] High-level exposure may lead to neurological symptoms such as blurred vision and tremors.[12]
-
Oxalate Salts: Soluble oxalates are toxic and corrosive.[16][17] They pose a significant risk of severe eye damage.[12][16] Upon absorption through the skin or ingestion, they can bind with calcium in the blood, leading to systemic toxicity that affects the kidneys and heart.[16][17][18] Inhalation of oxalate dust is also damaging to the respiratory tract.[16][17]
Given this composite hazard profile, this compound must be treated as a substance of high toxicity. The primary routes of exposure to mitigate are inhalation of the powder, skin and eye contact, and accidental ingestion.
Core Directive: Personal Protective Equipment (PPE) Protocol
The foundation of safety when handling uncharacterized compounds is a multi-layered PPE strategy, as mandated by OSHA's laboratory standards.[19][20][21][22] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Aliquoting) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Fully-Buttoned Lab Coat & Chemical-Resistant Apron | N95 Respirator (or higher) |
| Handling Solutions (Dissolving, Transferring) | Chemical Splash Goggles | Double Nitrile Gloves | Fully-Buttoned Lab Coat | Not required if in a certified chemical fume hood |
| General Lab Operations (in proximity) | Safety Glasses (minimum) | Single Nitrile Gloves | Lab Coat | Not required |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, step-by-step workflow is critical to minimize exposure risk.
Workflow for Handling this compound
Caption: Workflow for safe handling of potent research compounds.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment: analytical balance, spatulas, weigh paper, vials, and selected solvent.
-
Prepare a designated hazardous waste container.
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don a lab coat, ensuring it is fully buttoned.
-
Don an N95 respirator and perform a seal check.
-
Don chemical splash goggles.
-
Don a face shield over the goggles.
-
Don outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Solid:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of powder to an anti-static weigh paper or boat on the analytical balance.
-
Once weighed, gently tap the powder into the destination vessel.
-
-
Dissolution:
-
Slowly add the desired solvent to the vessel containing the powder.
-
If necessary, cap the vessel and mix gently by swirling or using a vortex mixer at a low speed to avoid splashing.
-
Emergency and Disposal Plans
Spill Management:
-
Minor Spill (Solid):
-
Do NOT use a dry brush or towel.
-
Gently cover the spill with damp paper towels to avoid raising dust.
-
Carefully wipe the area from the outside in, placing the used towels in a sealed bag for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the saturated absorbent into a sealed container for hazardous waste.
-
Decontaminate the area with soap and water.
-
Disposal Plan:
-
All waste materials, including contaminated PPE (gloves, apron), weigh paper, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[18][23][24]
-
Collect all waste in a clearly labeled, sealed, and puncture-proof container.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this chemical down the drain.
By implementing these rigorous safety measures, you build a self-validating system of protection that prioritizes your well-being and ensures the integrity of your research. This proactive approach to safety is the hallmark of a trustworthy and authoritative laboratory environment.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from: [Link][4][5][6][25]
-
Johns Hopkins University. Prudent practices in the laboratory. Johns Hopkins Lab Safety; 2015. Available from: [Link][7]
-
Welz A, Koba M. Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica; 2020. Available from: [Link][13][14][15]
-
Clarion Safety Systems. OSHA's PPE Laboratory Standards. 2022. Available from: [Link][19]
-
U.S. Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) Toolkit. OneLab REACH. Available from: [Link][22]
-
Australian Government Department of Health. Piperazine: Human health tier II assessment. 2019. Available from: [Link][11]
-
Anonymous. Material Safety Data Sheet: 0.2 Sodium Oxalate Solution. Available from: [Link][17]
-
Finar Limited. Material Safety Data Sheet: Benzamide. 2010. Available from: [Link][8]
-
ChemSupply Australia Pty Ltd. Safety Data Sheet: Sodium Oxalate AR. Available from: [Link][24]
-
Scott, JD, et al. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry; 2016. Available from: [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
